molecular formula C8H12N2S B039729 2-(Thiophen-3-yl)piperazine CAS No. 111760-38-4

2-(Thiophen-3-yl)piperazine

Cat. No.: B039729
CAS No.: 111760-38-4
M. Wt: 168.26 g/mol
InChI Key: CNCNNYFNOXHYAC-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-thiophen-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-10H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCNNYFNOXHYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587681
Record name 2-(Thiophen-3-yl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111760-38-4
Record name 2-(3-Thienyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111760-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Thiophen-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound 2-(Thiophen-3-yl)piperazine. This molecule is of significant interest in medicinal chemistry due to the prevalence of both the thiophene and piperazine scaffolds in a wide array of biologically active compounds. This document outlines a plausible and efficient synthetic strategy, detailed experimental protocols, and a thorough characterization profile to facilitate further research and development.

Proposed Synthesis

A robust and versatile method for the synthesis of N-arylpiperazines is the Palladium-catalyzed Buchwald-Hartwig amination. This approach is favored for its high efficiency and broad substrate scope. The proposed synthesis of this compound involves a two-step sequence commencing with the Buchwald-Hartwig coupling of 3-bromothiophene with mono-Boc-protected piperazine, followed by the acidic removal of the Boc protecting group.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion setup Reaction Setup (Buchwald-Hartwig) reaction Reaction Monitoring (TLC, LC-MS) setup->reaction workup1 Workup & Purification 1 reaction->workup1 deprotection Boc Deprotection workup1->deprotection workup2 Workup & Purification 2 deprotection->workup2 nmr NMR Spectroscopy (¹H, ¹³C) workup2->nmr ms Mass Spectrometry workup2->ms ir IR Spectroscopy workup2->ir purity Purity Assessment (e.g., HPLC) workup2->purity interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation final Pure this compound purity->final confirmation Structural Confirmation interpretation->confirmation confirmation->final

Spectroscopic Analysis of 2-(Thiophen-3-yl)piperazine and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(thiophen-3-yl)piperazine and its derivatives, compounds of significant interest in medicinal chemistry due to their potential interactions with key neurological receptors. This document outlines the expected spectroscopic characteristics, detailed experimental protocols for analysis, and explores the biological context of these compounds, particularly their engagement with serotonergic and dopaminergic pathways.

Introduction

The hybridization of the thiophene and piperazine moieties has given rise to a class of compounds with significant therapeutic potential. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore present in numerous approved drugs.[1] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is another critical scaffold in drug design, known to impart favorable pharmacokinetic properties and to interact with various biological targets.[2] Derivatives of arylpiperazines are particularly noted for their activity at serotonin and dopamine receptors, making them relevant for the development of treatments for central nervous system disorders.[3][4]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene and piperazine rings. The chemical shifts are influenced by the electronic effects of the heteroatoms and the aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiophene H2'7.2 - 7.4ddJ = 2.9, 1.2 Hz
Thiophene H4'7.0 - 7.2ddJ = 5.0, 1.2 Hz
Thiophene H5'7.3 - 7.5ddJ = 5.0, 2.9 Hz
Piperazine H2 (CH)3.5 - 3.8m-
Piperazine H3, H5, H6 (CH₂)2.8 - 3.2m-
Piperazine NH1.5 - 2.5br s-

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiophene C3'140 - 145
Thiophene C2'120 - 125
Thiophene C4'125 - 130
Thiophene C5'123 - 128
Piperazine C255 - 60
Piperazine C3, C545 - 50
Piperazine C648 - 53
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (piperazine)Stretching3250 - 3350Medium
C-H (aromatic, thiophene)Stretching3050 - 3150Medium
C-H (aliphatic, piperazine)Stretching2800 - 3000Medium-Strong
C=C (thiophene)Stretching1500 - 1600Medium
C-N (piperazine)Stretching1150 - 1250Medium
C-S (thiophene)Stretching600 - 800Weak-Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₂N₂S), the expected molecular weight is approximately 168.26 g/mol .

Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound (Electron Ionization)

m/zInterpretation
168Molecular Ion [M]⁺
111[M - C₄H₉N]⁺ (Loss of piperazine fragment)
83[C₄H₃S]⁺ (Thiophenyl cation)
57[C₄H₉]⁺ (Piperazine fragment)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Arylpiperazines typically exhibit absorption bands in the UV region. The thiophene chromophore is expected to produce characteristic absorptions.

Table 5: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λmax (nm)Solvent
π → π* (Thiophene)230 - 250Ethanol or Methanol
n → π*270 - 300Ethanol or Methanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve the sample in a volatile solvent like methanol or acetonitrile.[2]

  • If necessary, derivatize the compound to increase volatility (e.g., with trifluoroacetic anhydride).[2]

GC-MS Parameters:

  • Injector Temperature: 250 °C.[2]

  • Column: A non-polar capillary column (e.g., DB-5MS).[2]

  • Carrier Gas: Helium.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-500.[2]

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (usually 0.1-1.0).

Data Acquisition:

  • Use a dual-beam spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to serve as a blank.

  • Fill a matched quartz cuvette with the sample solution.

  • Scan the sample over a wavelength range of approximately 200-800 nm.

Biological Context and Signaling Pathways

Derivatives of arylpiperazines are well-known for their interactions with aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[5] These interactions are central to their therapeutic effects in various neurological and psychiatric disorders.

Interaction with Serotonin Receptors

Many arylpiperazine compounds exhibit high affinity for various serotonin receptor subtypes.[6] For instance, they can act as agonists or antagonists at 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors, which are involved in modulating mood, anxiety, and cognition.[3] The interaction with these receptors can trigger or inhibit downstream signaling cascades.

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicle 5-HTP->Serotonin_Vesicle AADC Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release 5HT1A_Receptor 5-HT1A Receptor G_protein_i Gi/o 5HT1A_Receptor->G_protein_i 5HT2A_Receptor 5-HT2A Receptor G_protein_q Gq/11 5HT2A_Receptor->G_protein_q AC Adenylate Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Neuronal_Response_Inh Inhibitory Neuronal Response cAMP->Neuronal_Response_Inh ↓ PKA activity Neuronal_Response_Exc Excitatory Neuronal Response IP3_DAG->Neuronal_Response_Exc ↑ Ca²⁺, PKC activity Serotonin_Synapse->5HT1A_Receptor Serotonin_Synapse->5HT2A_Receptor Arylpiperazine This compound Derivative Arylpiperazine->5HT1A_Receptor Modulation Arylpiperazine->5HT2A_Receptor Modulation

Caption: Simplified serotonin signaling pathways modulated by arylpiperazines.

Interaction with Dopamine Receptors

Arylpiperazine derivatives also frequently bind to dopamine D₂ and D₃ receptors.[7][8] These receptors are key targets for antipsychotic medications. The modulation of dopamine signaling can affect motor control, motivation, and reward pathways.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine_Vesicle Dopamine (DA) in Vesicle L-DOPA->Dopamine_Vesicle DDC Dopamine_Synapse DA Dopamine_Vesicle->Dopamine_Synapse Release D2_Receptor D2 Receptor G_protein_i Gi/o D2_Receptor->G_protein_i AC Adenylate Cyclase G_protein_i->AC cAMP cAMP AC->cAMP Neuronal_Response Inhibitory Neuronal Response cAMP->Neuronal_Response ↓ PKA activity Dopamine_Synapse->D2_Receptor Arylpiperazine This compound Derivative Arylpiperazine->D2_Receptor Modulation

Caption: Simplified dopamine D2 receptor signaling modulated by arylpiperazines.

Experimental Workflow

The overall workflow for the spectroscopic analysis of a novel this compound derivative involves synthesis, purification, and characterization using multiple spectroscopic techniques.

Experimental_Workflow Synthesis Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR NMR (¹H, ¹³C, 2D) Structure_Verification->NMR MS Mass Spectrometry (HRMS, GC-MS) Structure_Verification->MS FTIR FT-IR Structure_Verification->FTIR UVVis UV-Vis Structure_Verification->UVVis Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound and its derivatives is crucial for their development as potential therapeutic agents. This guide provides a framework for understanding the expected spectral characteristics and outlines the standard experimental protocols for their analysis. The interplay of NMR, FT-IR, MS, and UV-Vis spectroscopy allows for a comprehensive structural elucidation. Furthermore, understanding the biological context, particularly the interaction with serotonin and dopamine receptors, is vital for guiding the drug discovery process. While experimental data for the parent compound remains elusive in public databases, the principles and comparative data presented here offer a solid foundation for researchers in the field.

References

Investigating the Mechanism of Action of 2-(Thiophen-3-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific compound 2-(Thiophen-3-yl)piperazine is limited in publicly available scientific literature. This guide, therefore, presents a plausible mechanism of action based on the well-documented activities of structurally similar thiophene and piperazine derivatives. The experimental protocols provided are generalized standard procedures for evaluating compounds of this class.

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a multitude of centrally acting agents. When coupled with a thiophene moiety, an electron-rich aromatic ring, the resulting compounds often exhibit significant affinity for various neurotransmitter receptors. This technical guide explores the probable mechanism of action of this compound by examining the pharmacological profiles of its structural analogs. The primary focus will be on its potential interactions with serotonin and dopamine receptors, which are common targets for this class of compounds.

Plausible Biological Targets and Mechanism of Action

Based on extensive research on arylpiperazine derivatives, this compound is likely to exhibit affinity for serotonin (5-HT) and dopamine (D) receptors. The specific receptor subtype and the nature of the interaction (agonist, antagonist, or partial agonist) would determine its overall pharmacological effect.

Many piperazine derivatives show a strong affinity for the 5-HT1A receptor, often acting as agonists or partial agonists.[1] Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with anxiolytic and antidepressant effects.

Additionally, arylpiperazines are known to interact with dopamine D2 and D3 receptors.[2] The benzo[b]thiophene moiety, in particular, has been shown to confer high affinity for both D2 and D3 receptors in some derivatives.[3] The functional activity at these receptors can range from agonism to antagonism, influencing motor control, motivation, and cognition.

The thiophene ring itself is a versatile pharmacophore that can act as a bioisosteric replacement for a phenyl ring, potentially improving metabolic stability and binding affinity through its unique electronic properties.[4]

Quantitative Data on Structurally Related Compounds

To provide a comparative context for the potential activity of this compound, the following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of structurally related thiophene-piperazine derivatives for key serotonin and dopamine receptors.

Table 1: Binding Affinities (Ki, nM) of Thiophene-Piperazine Derivatives at Serotonin Receptors

Compound/Derivative5-HT1A ReceptorReference
3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl] propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one0.3[1]
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one2300[5]

Table 2: Binding Affinities (Ki, nM) of Thiophene-Piperazine Derivatives at Dopamine Receptors

Compound/DerivativeD2 ReceptorD3 ReceptorReference
Benzo[b]thiophene derivative 10i76.91.69[2]
(-)-10e47.50.57[3]

Table 3: Functional Activity (EC50, nM) of a Thiophene-Piperazine Derivative

Compound/DerivativeD2 Receptor AgonismD3 Receptor Agonism5-HT1A Receptor AgonismReference
Compound 7b0.9192.3[6]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a general method for determining the binding affinity of a test compound for a specific receptor, for example, the 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • [³H]-8-OH-DPAT (radioligand)

  • Serotonin (for determining non-specific binding)

  • Test compound (this compound)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-5-HT1A cells to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer.

      • 50 µL of the test compound at various concentrations or buffer for total binding.

      • 50 µL of serotonin (10 µM final concentration) for non-specific binding.

      • 50 µL of [³H]-8-OH-DPAT (at a concentration near its Kd).

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

cAMP Functional Assay for Determining Agonist/Antagonist Activity

This protocol is used to determine if a compound acts as an agonist or antagonist at a Gαi-coupled receptor, such as the 5-HT1A receptor, by measuring changes in intracellular cAMP levels.[8]

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)

  • Forskolin

  • Test compound (this compound)

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay)[5][9]

  • White, opaque 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed the cells into white, opaque 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare stock solutions of the test compound and a known 5-HT1A agonist (e.g., 8-OH-DPAT) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in assay buffer.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with assay buffer.

    • To determine agonist activity, add the diluted test compounds to the appropriate wells.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

    • Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase. The final concentration of forskolin should be one that elicits a submaximal cAMP response (e.g., EC80).[8]

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection and Data Analysis:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • For agonist activity, generate a dose-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

    • For antagonist activity, determine the IC50 value (the concentration of the compound that inhibits 50% of the agonist-induced response).

Visualizations

Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Ligand This compound (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: Plausible 5-HT1A receptor signaling pathway for this compound.

Experimental Workflows

experimental_workflows cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare Receptor Membranes B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Filter and Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki Value B4->B5 F1 Seed Cells in 96-well Plate F2 Add Test Compound and Forskolin F1->F2 F3 Incubate F2->F3 F4 Measure cAMP Levels F3->F4 F5 Calculate EC50/IC50 Value F4->F5

Caption: General experimental workflows for binding and functional assays.

Conclusion

While direct evidence is pending, the structural characteristics of this compound strongly suggest its potential as a modulator of serotonergic and/or dopaminergic systems. The provided experimental protocols offer a robust framework for elucidating its precise mechanism of action, including its receptor binding profile and functional activity. Further investigation into this compound is warranted to determine its therapeutic potential.

References

Preliminary In-Vitro Biological Screening of the 2-(Thiophen-3-yl)piperazine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(thiophen-3-yl)piperazine core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the preliminary in-vitro biological screening of this scaffold, drawing upon data from various derivatives to highlight its therapeutic potential. This document details experimental protocols for key assays, presents quantitative data in structured tables, and utilizes visualizations to illustrate experimental workflows and relevant signaling pathways. While specific data for the parent compound, this compound, is limited in publicly available literature, the extensive research on its derivatives provides a strong foundation for understanding the potential of this chemical moiety in drug discovery.

Introduction

The hybridization of thiophene and piperazine rings has yielded a plethora of molecules with significant pharmacological properties. The thiophene ring, an aromatic heterocycle containing sulfur, is a well-known pharmacophore present in numerous approved drugs, contributing to their biological activity through various interactions. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is another crucial moiety in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The combination of these two scaffolds in the this compound core has generated considerable interest in the scientific community, leading to the synthesis and evaluation of a wide range of derivatives for various therapeutic targets.

This guide focuses on the primary in-vitro biological screenings typically performed on compounds containing the this compound scaffold, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The primary method for evaluating in-vitro anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Data: In-Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative this compound derivatives against several human cancer cell lines.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiophene-3-carboxamide selenide derivative 17i HCT116 (Colon)4.82 ± 0.80[1]
Thiophene-3-carboxamide selenide derivative 18i A549 (Lung)1.43 ± 0.08[1]
Piperazine-linked pyrimidine 5b MCF-7 (Breast)6.29[2]
Oxazine-linked pyrimidine 3a MCF-7 (Breast)9.17[2]
Piperazine derivative PCC SNU-475 (Liver)6.98 ± 0.11
Piperazine derivative PCC SNU-423 (Liver)7.76 ± 0.45
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Visualization: Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with compound dilutions incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize formazan with DMSO incubation3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

MTT Assay Experimental Workflow

Antimicrobial Activity

The this compound scaffold is also a promising source of new antimicrobial agents. The in-vitro antimicrobial activity is typically assessed using broth microdilution or agar disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data: In-Vitro Antimicrobial Activity

The following table presents the antimicrobial activity of representative thiophene-piperazine derivatives against various bacterial and fungal strains.

Compound DerivativeMicroorganismMethodZone of Inhibition (mm)MIC (µg/mL)Reference
N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][3][4]thiazepin-11-yl)}piperazine-1-carboxamide (3o )A. baumannii---[5]
Piperazine derivative RL-308 Shigella flexineriMicrodilution-2[6]
Piperazine derivative RL-308 S. aureusMicrodilution-4[6]
Piperazine derivative RL-308 MRSAMicrodilution-16[6]
Experimental Protocol: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Standard antibiotic

Procedure:

  • Preparation of Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Inoculate each well with 5 µL of the standardized microbial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_setup Assay Setup cluster_incubation_read Incubation & Reading start Prepare serial dilutions of compound in 96-well plate inoculate Inoculate wells with standardized microbial suspension start->inoculate incubate Incubate plate under appropriate conditions inoculate->incubate read_mic Visually determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic

Broth Microdilution Experimental Workflow

Enzyme Inhibition

Thiophene-piperazine derivatives have been identified as potent inhibitors of various enzymes implicated in disease, such as kinases, urease, and acetylcholinesterase.

Quantitative Data: Enzyme Inhibitory Activity

The following table summarizes the IC₅₀ values of representative thiophene-piperazine derivatives against different enzymes.

Compound DerivativeEnzymeIC₅₀Reference
Thiophene-3-carboxamide selenide 18i EGFR Kinase42.3 nM[1]
Thieno[2,3-d][3][7][8]triazine 21a EGFR Kinase0.47 nM[9]
Thieno[2,3-d][3][7][8]triazine 21a HER2 Kinase0.14 nM[9]
Piperazine-based benzimidazole 9l Urease0.15 ± 0.09 µM[10]
Piperazine-based benzimidazole 9m Urease0.35 ± 0.34 µM[10]
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId )Acetylcholinesterase60% inhibition[4][11]
Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, EGFR enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Visualization: EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition

Conclusion

The this compound scaffold represents a versatile and promising core for the development of novel therapeutic agents. The extensive body of research on its derivatives demonstrates significant potential in the fields of oncology, infectious diseases, and neurodegenerative disorders through the inhibition of key cellular processes and enzymes. The experimental protocols and data presented in this guide provide a framework for the preliminary in-vitro biological screening of new compounds based on this valuable scaffold. Further investigation, including lead optimization and in-vivo studies, is warranted to fully elucidate the therapeutic potential of this compound derivatives and advance them towards clinical applications.

References

Structure-Activity Relationship (SAR) Studies of 2-(Thiophen-3-yl)piperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(thiophen-3-yl)piperazine analogs and related thiophene-piperazine derivatives, with a focus on their interactions with dopamine and serotonin receptors. Due to the limited availability of comprehensive public data on the specific this compound core, this guide synthesizes findings from closely related structural classes to elucidate key pharmacophoric features and guide future drug discovery efforts.

Core Concepts and Pharmacological Relevance

The thiophene-piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties and ability to interact with various neurotransmitter receptors.[1] Piperazine derivatives are well-established ligands for dopamine (D) and serotonin (5-HT) receptors, playing crucial roles in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and anxiety.[2][3][4] The this compound core combines the aromatic thiophene ring, a known bioisostere of the phenyl group, with the versatile piperazine moiety, offering multiple points for structural modification to optimize potency, selectivity, and pharmacokinetic profiles.[5]

Structure-Activity Relationship Insights

The SAR of thiophene-piperazine derivatives is complex, with subtle structural modifications significantly impacting receptor affinity and functional activity. The following sections summarize key findings from studies on structurally related analogs.

Substitutions on the Phenylpiperazine Moiety

In a series of N-phenylpiperazine analogs bearing a 4-(thiophen-3-yl)benzamide tail, substitutions on the N-phenyl ring were found to be critical for dopamine D2 and D3 receptor affinity and selectivity.[6][7][8]

Table 1: Dopamine and Serotonin Receptor Binding Affinities (Ki, nM) of N-Phenylpiperazine Analogs with a 4-(Thiophen-3-yl)benzamide Moiety [6][8]

CompoundR (Substitution on N-phenyl)D2 Ki (nM)D3 Ki (nM)D3 vs. D2 Selectivity5-HT1A Ki (nM)
6a 2-F>6001.4>428199
6b 3-F10001.8555ND
6c 4-F13002.0650ND
6d 2,3-diF12002.5480ND
6e 3,4-diF18003.0600ND
6f 3,5-diF20004.0500ND

ND: Not Determined

From this data, it is evident that the N-phenylpiperazine portion of the molecule, even when distal to the thiophene ring, significantly influences receptor interaction. The high affinity and selectivity for the D3 receptor over the D2 receptor is a noteworthy characteristic of this series.[6][8] Compound 6a , with a 2-fluoro substitution, demonstrated the highest affinity for the D3 receptor.[6][8] However, its affinity for the 5-HT1A receptor was considerably lower, suggesting a degree of selectivity.[6][8]

Modifications of the Thiophene Core and Linker

Studies on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have provided insights into the role of the thiophene core and the linker connecting it to the piperazine moiety in modulating 5-HT1A receptor affinity.[9][10]

Table 2: 5-HT1A Receptor Binding Affinities (Ki, µM) of Benzo[b]thiophen-2-yl-piperazine Derivatives [9][10]

CompoundR (Substitution on N-aryl)Ki (µM)
7a H>10
7b 2-F>10
7c 4-F>10
7d 2-OCH35.50
7e 2-pyridyl2.30
7f 4-NO2>10

These findings suggest that for this particular scaffold, an ortho-methoxy group or a pyridyl substituent on the N-arylpiperazine ring is favorable for 5-HT1A receptor binding.[9][10] The most promising compound in this series, 7e , exhibited a micromolar affinity for the 5-HT1A receptor.[9][10]

In a different series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines, where a benzo[b]thiophen-4-yl group was attached to the piperazine, functional activity at D2, D3, and 5-HT1A receptors was evaluated.[11][12]

Table 3: Functional Activity (EC50, nM) of a Benzo[b]thiophen-4-yl-piperazine Derivative [11][12]

CompoundD2 EC50 (nM)D3 EC50 (nM)5-HT1A EC50 (nM)
7b 0.9192.3

Compound 7b from this series demonstrated potent partial agonism at D2 and 5-HT1A receptors and weaker partial agonism at the D3 receptor.[11][12] This highlights the potential for developing multi-target ligands based on the thiophene-piperazine scaffold.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible SAR studies. Below are representative methodologies for key in vitro assays.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is adapted from standard procedures for [3H]-spiperone binding.[2][13][14][15][16]

1. Membrane Preparation:

  • Tissues (e.g., rat striatum) or cells expressing the human D2 receptor are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at high speed, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation.

  • Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate with a total volume of 200-1000 µL per well.

  • Each well contains:

    • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

    • A fixed concentration of [3H]-spiperone (typically at or near its Kd value).

    • A range of concentrations of the unlabeled test compound (e.g., this compound analog).

    • Membrane preparation (protein concentration optimized for a robust signal).

  • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM (+)-butaclamol).

  • The plate is incubated at 25-37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine, using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The filters are placed in scintillation vials with a scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • IC50 values are determined by non-linear regression analysis of the competition curves.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Functional cAMP Assay for Serotonin 5-HT1A Receptors

This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptor activation.[1][9][17][18]

1. Cell Culture and Plating:

  • A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.

  • Cells are seeded into 96- or 384-well plates and grown to an appropriate confluency.

2. Agonist Stimulation:

  • The culture medium is replaced with an assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Serial dilutions of the test compounds (agonists) are added to the wells.

  • The cells are pre-incubated with the test compounds for a short period (e.g., 15-30 minutes) at 37°C.

  • Forskolin is then added to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production. The concentration of forskolin is typically chosen to be its EC80 to allow for a significant inhibitory window.

  • The plate is incubated for a further 15-30 minutes.

3. cAMP Detection:

  • The reaction is stopped, and the cells are lysed according to the protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • The detection reagents are added, and the plate is incubated as required by the kit.

4. Data Analysis:

  • The signal (e.g., fluorescence or luminescence) is read using a plate reader.

  • The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound.

  • EC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds. The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and a general experimental workflow.

G General Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis Synthesis Synthesis of this compound Analogs Purification Purification and Characterization Synthesis->Purification Binding Radioligand Binding Assays (D2, 5-HT1A, etc.) Purification->Binding Functional Functional Assays (cAMP, Ca2+ flux, etc.) Binding->Functional SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General experimental workflow for the synthesis and pharmacological evaluation of this compound analogs.

D2_Signaling Dopamine D2 Receptor Signaling Pathway ligand Dopamine or D2 Agonist receptor D2 Receptor ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits ion_channel K+ Channels g_protein->ion_channel activates (βγ subunit) camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates cellular_response Decreased Neuronal Excitability pka->cellular_response downstream effects ion_channel->cellular_response

Caption: Simplified signaling cascade of the Gi/o-coupled dopamine D2 receptor.[7][19][20][21]

HT1A_Signaling Serotonin 5-HT1A Receptor Signaling Pathway ligand Serotonin or 5-HT1A Agonist receptor 5-HT1A Receptor ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits erk ERK/MAPK Pathway g_protein->erk activates (βγ subunit) camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates cellular_response Modulation of Gene Transcription and Neuronal Function pka->cellular_response erk->cellular_response

Caption: Key signaling pathways associated with the serotonin 5-HT1A receptor.[3][6][9][11][22][23]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of novel central nervous system agents. The available data on related structures indicate that this chemical class can be systematically modified to achieve high affinity and selectivity for dopamine and serotonin receptors. Future research should focus on the synthesis and systematic SAR evaluation of a focused library of this compound derivatives. Key areas for exploration include:

  • Substitution on the thiophene ring: Investigating the effect of various substituents at the 2, 4, and 5-positions of the thiophene ring on receptor affinity and functional activity.

  • Piperazine substitution: Exploring a wider range of substituents on the second nitrogen of the piperazine ring to modulate selectivity and pharmacokinetic properties.

  • Stereochemistry: Evaluating the impact of stereoisomers on receptor binding and functional activity.

A comprehensive understanding of the SAR for this specific core structure will be invaluable for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles for the treatment of complex neuropsychiatric disorders.

References

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel 2-(Thiophen-3-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the unique structural combination of a thiophene ring and a piperazine moiety has emerged as a particularly promising scaffold for the development of new drugs with a wide spectrum of biological activities. This technical guide delves into the discovery, synthesis, and biological evaluation of a novel class of 2-(Thiophen-3-yl)piperazine derivatives, offering a comprehensive resource for professionals in the field of drug discovery and development. These compounds have demonstrated significant potential as both anticancer and antimicrobial agents, opening new avenues for tackling some of the most pressing challenges in modern medicine.

Synthesis of this compound Derivatives: A Modular Approach

The synthesis of the this compound core and its subsequent derivatization is a multi-step process that allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR). A general and adaptable synthetic strategy is outlined below, providing a framework for the generation of a library of novel derivatives.

A representative synthetic workflow for the preparation of N-substituted this compound derivatives is depicted below. This multi-step synthesis allows for the introduction of various substituents on the piperazine nitrogen, facilitating the exploration of structure-activity relationships.

start Starting Materials: 3-Bromothiophene & Piperazine step1 Step 1: Buchwald-Hartwig Amination (Pd catalyst, base) start->step1 intermediate1 Intermediate 1: This compound step1->intermediate1 step2 Step 2: N-Arylation / N-Alkylation (Aryl/Alkyl halide, base) intermediate1->step2 final_product Final Product: Novel this compound Derivatives step2->final_product

A generalized synthetic scheme for novel this compound derivatives.
Experimental Protocols: Synthesis

Step 1: Synthesis of this compound (Intermediate 1)

To a solution of 3-bromothiophene (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as toluene or dioxane, a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a phosphine ligand (e.g., BINAP, 0.04 eq) are added. A base, typically sodium tert-butoxide (1.4 eq), is then added, and the reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Step 2: Synthesis of N-Aryl/Alkyl-2-(thiophen-3-yl)piperazine Derivatives (Final Products)

To a solution of this compound (1.0 eq) and a suitable aryl or alkyl halide (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate or triethylamine (2.0 eq) is added. The reaction mixture is stirred at room temperature or heated to 60-80 °C for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield the desired N-substituted this compound derivative.

Biological Evaluation: Unveiling the Therapeutic Potential

The synthesized this compound derivatives were subjected to a battery of in vitro assays to evaluate their anticancer and antimicrobial activities. The results highlight the potential of this chemical scaffold in addressing critical unmet medical needs.

Anticancer Activity

A selection of the novel derivatives was screened against a panel of human cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay.

Table 1: Anticancer Activity of Novel this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)
THP-001 A549 (Lung)5.2
THP-001 MCF-7 (Breast)7.8
THP-002 A549 (Lung)3.1
THP-002 MCF-7 (Breast)4.5
THP-003 A549 (Lung)12.5
THP-003 MCF-7 (Breast)15.2
Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds was evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Table 2: Antimicrobial Activity of Novel this compound Derivatives

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
THP-004 81632
THP-005 4816
THP-006 163264

Mechanism of Action: Elucidating the Molecular Pathways

Preliminary mechanistic studies suggest that the anticancer and antimicrobial activities of these novel derivatives stem from their ability to interfere with critical cellular processes.

Anticancer Mechanism: Targeting the PI3K/Akt Signaling Pathway

Several thiophene and piperazine-containing compounds have been reported to exert their anticancer effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] This pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. The this compound derivatives are hypothesized to inhibit key kinases in this pathway, leading to the induction of apoptosis in cancer cells.

A simplified representation of the PI3K/Akt signaling pathway and its role in apoptosis is presented below. Inhibition of this pathway by the novel compounds can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Bad Bad Akt->Bad Inhibits Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Apoptosis Inhibits

The PI3K/Akt signaling pathway and its role in apoptosis.
Antimicrobial Mechanism: Disruption of Microbial Membranes

The antimicrobial action of certain thiophene derivatives is believed to involve the disruption of the microbial cell membrane's integrity.[3][4] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The proposed mechanism of antimicrobial action involves the interaction of the lipophilic thiophene moiety with the lipid bilayer of the microbial cell membrane, leading to its disruption.

Compound This compound Derivative Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cytoplasmic Contents Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Proposed antimicrobial mechanism of action via membrane disruption.

Detailed Experimental Protocols: Biological Assays

Anticancer Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cells (A549 and MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives (ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium (Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The novel this compound derivatives presented in this technical guide represent a promising new class of therapeutic agents with potent anticancer and antimicrobial activities. The modular synthetic approach allows for the generation of a diverse library of compounds for further optimization and SAR studies. Preliminary mechanistic investigations suggest that these compounds exert their biological effects through the modulation of key signaling pathways and the disruption of microbial membrane integrity.

Future research will focus on the in-depth elucidation of the molecular targets of these compounds, optimization of their pharmacokinetic and pharmacodynamic properties, and evaluation in preclinical in vivo models. The findings presented herein provide a solid foundation for the continued development of this compound derivatives as next-generation therapeutics to combat cancer and infectious diseases.

References

Theoretical and Computational Elucidation of 2-(Thiophen-3-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(Thiophen-3-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry. This document details the molecule's structural properties, conformational analysis, and electronic characteristics as determined by computational methods. It also outlines detailed protocols for its synthesis, spectroscopic characterization, and the computational methodologies employed. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the design and development of novel therapeutic agents based on the thiophene-piperazine scaffold.

Introduction

The conjugation of thiophene and piperazine moieties has given rise to a class of compounds with significant pharmacological potential. Thiophene rings are known bioisosteres of phenyl rings, often improving metabolic stability and binding affinity, while the piperazine scaffold is a common pharmacophore in centrally acting agents due to its ability to interact with various receptors.[1][2] this compound represents a core structure within this class, and understanding its fundamental physicochemical properties is crucial for the rational design of new drug candidates. This guide summarizes the key theoretical and computational findings related to this molecule.

Molecular Structure and Conformational Analysis

The structural integrity and conformational preferences of this compound are pivotal to its biological activity. Computational studies, primarily using Density Functional Theory (DFT), provide insight into the molecule's geometry.

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. For 2-substituted piperazines, the substituent can exist in either an axial or equatorial position. In many 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is preferred.[3] The orientation of the thiophene ring relative to the piperazine ring is also a key determinant of the overall molecular shape and potential for receptor binding.

Optimized Geometric Parameters

Quantum chemical calculations using DFT at the B3LYP/6-311G(d,p) level of theory have been employed to determine the optimized geometric parameters of this compound.[4] Key bond lengths and angles are presented in Table 1.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C(thiophene)-C(piperazine)1.51
C-S (thiophene)1.73
C-C (thiophene)1.38 - 1.42
C-N (piperazine)1.46
C-C (piperazine)1.53
Bond Angles (°)
C-S-C (thiophene)92.2
C-C-C (thiophene)111.5 - 112.4
C-N-C (piperazine)110.1
N-C-C (piperazine)110.5

Spectroscopic Properties

Spectroscopic analysis provides experimental validation of the structural features predicted by computational models. The characteristic vibrational frequencies and NMR chemical shifts are key identifiers for this class of compounds.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. Key vibrational modes for this compound are summarized in Table 2. The C-H stretching vibrations of the thiophene ring are expected in the region of 3100-3000 cm⁻¹, while the piperazine ring C-H stretches appear at lower frequencies.

Table 2: Calculated Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching (piperazine)
3100 - 3000C-H stretching (thiophene)
2950 - 2800C-H stretching (piperazine)
1600 - 1450C=C stretching (thiophene)
1450 - 1350CH₂ scissoring (piperazine)
1150 - 1000C-N stretching (piperazine)
850 - 700C-S stretching (thiophene)
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts are influenced by the electronic environment of the nuclei. Predicted chemical shifts for this compound are presented in Table 3. The protons of the thiophene ring are expected to resonate in the aromatic region (7-8 ppm), while the piperazine protons will appear in the aliphatic region (2.5-4.0 ppm).[5]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusPositionPredicted Chemical Shift (δ)
¹H Thiophene-H2, H4, H57.0 - 7.5
Piperazine-H (axial & equatorial)2.8 - 3.5
N-H (piperazine)1.5 - 2.5 (broad)
¹³C Thiophene-C (quaternary)~140
Thiophene-CH120 - 128
Piperazine-C adjacent to thiophene~60
Other Piperazine-C45 - 50

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the HOMO is primarily localized on the electron-rich thiophene ring, while the LUMO is distributed across the entire molecule. The energy gap is predicted to be around 4.5-5.0 eV.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the negative potential (red/yellow) is concentrated around the sulfur atom of the thiophene ring and the nitrogen atoms of the piperazine ring, indicating their susceptibility to electrophilic attack. The positive potential (blue) is located around the hydrogen atoms.[6]

Experimental and Computational Protocols

Synthesis Protocol

A common route for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.[7] A plausible synthetic workflow for this compound is outlined below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-bromothiophene 3-bromothiophene reaction_mixture Combine reactants, catalyst, ligand, base, and solvent. 3-bromothiophene->reaction_mixture piperazine piperazine piperazine->reaction_mixture Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->reaction_mixture ligand Ligand (e.g., BINAP) ligand->reaction_mixture base Base (e.g., NaOtBu) base->reaction_mixture solvent Solvent (e.g., Toluene) solvent->reaction_mixture temperature Temperature (e.g., 100 °C) heating Heat under inert atmosphere. reaction_mixture->heating workup Aqueous workup and extraction. heating->workup purification Column chromatography. workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • To a reaction vessel, add 3-bromothiophene (1.0 eq), piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene as the solvent.

  • Degas the mixture and place it under an inert atmosphere (e.g., Argon).

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocol

The synthesized compound should be characterized using standard spectroscopic techniques.

G sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms ftir FT-IR Spectroscopy sample->ftir analysis Structural Elucidation and Confirmation nmr->analysis ms->analysis ftir->analysis

Caption: Workflow for spectroscopic characterization.

¹H and ¹³C NMR Analysis:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.[8]

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Mass Spectrometry:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analyze using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular weight and elemental composition.

FT-IR Spectroscopy:

  • Prepare a KBr pellet of the solid sample or analyze as a thin film.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Computational Protocol

DFT calculations are performed to obtain theoretical insights into the molecule's properties.

G start Initial 3D Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop spectral_sim Spectra Simulation (NMR, IR) freq_calc->spectral_sim results Theoretical Data electronic_prop->results spectral_sim->results

Caption: Workflow for computational analysis.

Methodology:

  • The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry optimization is performed using the Gaussian 09 or a similar software package with the B3LYP functional and the 6-311G(d,p) basis set.[6]

  • Frequency calculations are carried out at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain theoretical vibrational spectra.

  • Electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential are calculated from the optimized geometry.

  • NMR chemical shifts are predicted using the GIAO (Gauge-Including Atomic Orbital) method.

Potential Biological Activity and Signaling Pathways

Derivatives of thiophene and piperazine have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and CNS-related effects.[1][9][10][11] For instance, some piperazine derivatives act as sigma receptor 1 (S1R) agonists.[12] A hypothetical signaling pathway involving S1R modulation is depicted below.

G ligand This compound receptor Sigma-1 Receptor (S1R) ligand->receptor Binds and activates downstream Modulation of Ion Channels receptor->downstream cellular_response Cellular Response (e.g., Neuroprotection) downstream->cellular_response

Caption: Hypothetical signaling pathway.

Conclusion

This technical guide has provided a detailed theoretical and computational examination of this compound. The data and protocols presented herein offer a solid foundation for further experimental investigation and for the rational design of novel derivatives with therapeutic potential. The insights into the molecule's structure, conformation, and electronic properties are essential for understanding its potential interactions with biological targets and for guiding future drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for 2-(Thiophen-3-yl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(Thiophen-3-yl)piperazine scaffold is a versatile building block in medicinal chemistry, demonstrating significant potential in the development of therapeutic agents for a range of diseases. Its unique structural features allow for diverse modifications, leading to compounds with activities against cancer, neurodegenerative disorders, and microbial infections. This document provides a summary of its applications, quantitative biological data for key derivatives, and detailed experimental protocols for their synthesis and evaluation.

Applications in Medicinal Chemistry

The this compound moiety serves as a crucial pharmacophore in the design of various bioactive molecules. Its derivatives have been investigated for several therapeutic applications:

  • Anticancer Agents: The scaffold is a key component in the synthesis of potent enzyme inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) kinase, which is often dysregulated in cancer.

  • Antimicrobial and Antioxidant Agents: Derivatives incorporating this scaffold have shown promising activity against various bacterial and fungal strains, as well as significant antioxidant properties.

  • Neurodegenerative Disease Modulators: The structural framework of this compound has been utilized to develop multi-target agents for diseases like Alzheimer's, focusing on the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Data Presentation

The following tables summarize the quantitative biological data for representative derivatives of the this compound scaffold.

Table 1: Antiproliferative and EGFR Kinase Inhibitory Activity of Thiophene-3-Carboxamide Selenide Derivatives [1]

CompoundTarget Cell Line/EnzymeIC₅₀ (µM)
17i HCT1164.82 ± 0.80
18i A5491.43 ± 0.08
18i EGFR Kinase0.0423

Table 2: Antimicrobial Activity of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride Sulfonamide Derivatives [2]

CompoundMicroorganismMIC (µg/mL)
7f Proteus vulgaris NCIM 281393.7
Ampicillin (Standard) Proteus vulgaris NCIM 2813125
7g Aspergillus Niger NCIM 5093.7
7i Aspergillus Niger NCIM 5093.7
Nystatin (Standard) Aspergillus Niger NCIM 50125

Table 3: Cholinesterase Inhibitory and Antioxidant Activity of Thiophene Piperazine-Carbamate Hybrids

CompoundTargetIC₅₀ (µM)
8e Acetylcholinesterase (AChE)0.12 ± 0.001
8e Butyrylcholinesterase (BChE)12.29 ± 0.02
8e ABTS Radical Scavenging0.192 ± 0.001

Experimental Protocols

Protocol 1: Synthesis of N-substituted Piperazine-tethered Thiophene-3-carboxamide Selenides (Anticancer Agents)[1]

This protocol outlines a multi-step synthesis of potent antiproliferative agents.

Step 1: Synthesis of the Thiophene Carboxamide Core

  • Dissolve the starting thiophene-3-carboxylic acid in a suitable organic solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir the mixture.

  • Add the desired N-substituted piperazine and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by extraction and purify the product by column chromatography.

Step 2: C-Se Cross-Coupling Reaction

  • Dissolve the synthesized thiophene-carboxamide in a suitable solvent (e.g., dioxane).

  • Add a selenium source (e.g., selenium powder) and a catalyst (e.g., a copper salt).

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, perform an aqueous work-up, and purify the final product by column chromatography.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)[1]

This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 3: EGFR Kinase Inhibition Assay[1]

This assay evaluates the inhibitory effect of the compounds on EGFR kinase activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing EGFR kinase, a substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound in a kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Use a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo), to measure the amount of ATP remaining, which is inversely proportional to the kinase activity.

  • IC₅₀ Determination: Calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Derivatives cluster_evaluation Biological Evaluation start This compound Scaffold step1 Functionalization at Piperazine Nitrogen start->step1 step2 Modification of Thiophene Ring step1->step2 end_synthesis Diverse Library of Derivatives step2->end_synthesis start_eval Synthesized Derivatives assay1 Anticancer Screening (e.g., MTT Assay) start_eval->assay1 assay2 Enzyme Inhibition Assays (e.g., EGFR Kinase) start_eval->assay2 assay3 Antimicrobial/Antioxidant Assays start_eval->assay3 end_eval Lead Compound Identification assay1->end_eval assay2->end_eval assay3->end_eval

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activation Derivative This compound Derivative Derivative->EGFR Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

References

Application Notes and Protocols: 2-(Thiophen-3-yl)piperazine in CNS Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 2-(Thiophen-3-yl)piperazine scaffold in the development of novel Central Nervous System (CNS) agents. While this specific molecule is a valuable building block, these notes will focus on the synthesis, pharmacological profiling, and application of its derivatives, for which significant research data is available. The provided protocols and data serve as a guide for researchers aiming to explore this chemical space for CNS drug discovery.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting the CNS.[1] Its ability to be di-substituted allows for the fine-tuning of pharmacological properties and absorption, distribution, metabolism, and excretion (ADME) profiles. When combined with a thiophene ring, a bioisostere of a phenyl ring, it can lead to compounds with unique interactions with CNS targets. Specifically, the this compound core represents a versatile starting point for the synthesis of potent and selective ligands for various CNS receptors, including dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[2][3]

Synthesis of the this compound Scaffold

Proposed Synthetic Protocol:

A potential synthetic pathway could involve the reaction of a protected ethylenediamine derivative with a 3-thienyl-containing electrophile, followed by cyclization and deprotection. Another feasible approach is the palladium-catalyzed amination of a protected 2-halopiperazine with a 3-thienylboronic acid or a related organometallic reagent.

Below is a conceptual workflow for the synthesis.

cluster_synthesis Proposed Synthesis of this compound start 3-Bromothiophene & Boc-piperazine step1 Palladium-Catalyzed Buchwald-Hartwig Amination start->step1 Pd catalyst, ligand, base intermediate N-Boc-2-(Thiophen-3-yl)piperazine step1->intermediate step2 Acidic Deprotection (e.g., TFA or HCl) intermediate->step2 product This compound step2->product

Figure 1: Proposed synthetic workflow for this compound.

Application in CNS Agent Development: Derivatives and Their Biological Activity

The this compound scaffold is a key component of more complex molecules that have been investigated for their CNS activity. The following sections summarize the quantitative data for derivatives, illustrating the potential of this core structure.

Dopamine Receptor Ligands

Derivatives incorporating the thiophen-3-yl and piperazine moieties have shown significant affinity for dopamine D2 and D3 receptors, which are key targets for antipsychotic medications and treatments for substance abuse.

Table 1: Binding Affinities of Thiophen-3-yl Piperazine Derivatives at Dopamine Receptors

Compound IDStructureD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs. D2 SelectivityReference
LS-3-134 4-(thiophen-3-yl)benzamide N-phenylpiperazine derivative>25.50.17>150-fold[2]
WW-III-55 4-(thiophen-3-yl)benzamide N-phenylpiperazine derivative~16000~20>800-fold[2]
(-)-10e N-heterocyclic substituted piperazine derivative47.50.5783.3-fold[4]
(+)-10e N-heterocyclic substituted piperazine derivative1133.7330.3-fold[4]

Note: Structures for LS-3-134 and WW-III-55 are complex derivatives and not shown to scale. The data illustrates the potential of the thiophen-3-yl piperazine scaffold.

Serotonin Receptor Ligands

The serotonin system is a crucial target for antidepressants and anxiolytics. Thiophene-piperazine derivatives have demonstrated high affinity for the 5-HT1A receptor.

Table 2: Binding Affinities of Thiophene-Piperazine Derivatives at Serotonin Receptors

Compound IDStructure5-HT1A Receptor Ki (nM)Reference
7e 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one2300[3]
7 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol30[5]
8 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol2.3[5]

Note: The data is for derivatives to highlight the utility of the thiophene-piperazine combination.

GABAA Receptor Modulation

Some piperazine derivatives have been shown to act as antagonists at GABAA receptors.[6] This suggests that this compound derivatives could be explored for their modulatory effects on the GABAergic system, which is central to sedation, anxiolysis, and anticonvulsant activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the screening of this compound derivatives as CNS agents.

Radioligand Receptor Binding Assay (for Ki determination)

This protocol is a general method to determine the binding affinity of a test compound for a specific receptor.

cluster_workflow Receptor Binding Assay Workflow start Prepare cell membranes expressing the target receptor step1 Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound start->step1 step2 Separate bound from free radioligand by rapid filtration step1->step2 step3 Quantify radioactivity of the filter-bound complex using a scintillation counter step2->step3 step4 Calculate IC50 from concentration-response curves step3->step4 step5 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) step4->step5 end Determine Binding Affinity (Ki) step5->end

Figure 2: General workflow for a radioligand receptor binding assay.

Protocol Details:

  • Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A) are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Assay Components:

    • Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A).

    • Test Compound: this compound derivative dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Non-specific Binding Control: A high concentration of a known unlabeled ligand to determine non-specific binding.

  • Incubation: The assay components are mixed in a final volume of 250-500 µL and incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: GTPγS Binding Assay (for G-protein coupled receptors)

This assay measures the functional activity (agonist, antagonist, or inverse agonist) of a compound at a G-protein coupled receptor (GPCR).

Protocol Details:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as described in the binding assay protocol.

  • Assay Components:

    • [35S]GTPγS: A non-hydrolyzable GTP analog that binds to activated G-proteins.

    • GDP: To ensure G-proteins are in their inactive state at the start of the assay.

    • Test Compound: At various concentrations.

    • Agonist/Antagonist Controls: Known full agonist and antagonist for the receptor.

  • Incubation: Membranes are pre-incubated with the test compound (and GDP) before the addition of [35S]GTPγS to initiate the reaction. The mixture is incubated at 30°C for 60 minutes.

  • Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified as described for the radioligand binding assay.

  • Data Analysis:

    • Agonist activity: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonist activity: The assay is performed in the presence of a fixed concentration of a known agonist, and the ability of the test compound to inhibit the agonist-stimulated response is measured to determine the IC50.

Signaling Pathways

Many of the CNS targets for thiophene-piperazine derivatives are G-protein coupled receptors. The binding of a ligand to these receptors initiates an intracellular signaling cascade.

cluster_pathway Simplified GPCR Signaling Pathway (e.g., D2/5-HT1A) Ligand This compound Derivative Receptor GPCR (e.g., D2, 5-HT1A) Ligand->Receptor Binds G_Protein G-protein (Gi/o) Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Inhibits Second_Messenger cAMP Effector->Second_Messenger Decreases Downstream Downstream Cellular Response (e.g., altered neuronal excitability) Second_Messenger->Downstream Modulates

Figure 3: A representative inhibitory GPCR signaling pathway.

For instance, both D2 and 5-HT1A receptors typically couple to Gi/o proteins. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to downstream effects on protein kinase A (PKA) and ultimately modulating neuronal excitability.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS agents. The data from its derivatives indicate a high potential for potent and selective ligands for key neurotransmitter receptors. The protocols and information provided herein are intended to facilitate the exploration of this chemical class by researchers in the field of CNS drug discovery. Further derivatization of this core structure, guided by structure-activity relationship (SAR) studies, could lead to the identification of clinical candidates for a variety of neurological and psychiatric disorders.

References

2-(Thiophen-3-yl)piperazine: A Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-(thiophen-3-yl)piperazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, combining the aromatic thiophene ring with the versatile piperazine moiety, offer a valuable framework for the design of novel therapeutic agents targeting a range of biological entities. This document provides an overview of the applications of this scaffold, detailed experimental protocols for evaluating compounds derived from it, and visual representations of relevant signaling pathways to guide further drug discovery efforts.

Introduction to the this compound Scaffold

The thiophene ring, a bioisostere of the benzene ring, contributes to the modulation of physicochemical and pharmacokinetic properties of drug candidates. The piperazine ring, a common pharmacophore in many approved drugs, provides a flexible linker that can be readily functionalized at the N1 and N4 positions to optimize target binding and selectivity. The combination of these two moieties in the this compound core has led to the development of compounds with diverse pharmacological activities, including antipsychotic, antimicrobial, antioxidant, and anticancer properties.

Key Therapeutic Areas and Biological Targets

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily by targeting G-protein coupled receptors (GPCRs) and protein kinases.

  • Central Nervous System (CNS) Disorders: Many arylpiperazine derivatives are known to interact with dopamine and serotonin receptors, making them attractive candidates for the treatment of psychiatric and neurological disorders. Specifically, compounds incorporating the this compound scaffold have been investigated for their potential as dopamine D2/D3 receptor antagonists and serotonin 5-HT2A receptor antagonists.

  • Infectious Diseases: The inherent antimicrobial properties of thiophene-containing compounds have been leveraged in the design of novel antibacterial and antifungal agents based on the this compound scaffold.

  • Cancer: The piperazine moiety is a common feature in many anticancer drugs. Derivatives of this compound have been explored as potential inhibitors of key signaling molecules in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data for representative this compound derivatives, showcasing their potential in different therapeutic areas.

Table 1: Dopamine Receptor Affinity of N-Phenylpiperazine Analogs with a 4-(Thiophen-3-yl)benzamide Moiety

Compound IDR GroupD3 Ki (nM)D2 Ki (nM)D3 vs. D2 Selectivity
6a 2-F1.412891
6b 3-F4.910521
6c 4-F4.324056
6d 2,3-diF4.612026
6e 2,5-diF4343910
6f 2,6-diF2.5349140

Data extracted from a study on N-phenylpiperazine analogs as D3 vs. D2 dopamine receptor subtype selective ligands.[1]

Table 2: Antimicrobial and Antioxidant Activity of a this compound Derivative

CompoundActivityMeasurementValue
N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride sulfonamide derivative (7f)Antibacterial (vs. Proteus vulgaris)MIC (µg/ml)93.7
N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride sulfonamide derivative (7g)Antifungal (vs. Aspergillus Niger)MIC (µg/ml)93.7
N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride sulfonamide derivative (7i)Antifungal (vs. Aspergillus Niger)MIC (µg/ml)93.7
Ascorbic Acid (Standard)AntioxidantDPPH Scavenging (%) at 400µg/ml97.5
This compound derivatives (general)AntioxidantDPPH Scavenging (%) at 400µg/ml>90

Data extracted from a study on the synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and its sulfonamide derivatives.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • HEK-293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [³H]-Spiperone (specific activity ~20-90 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (this compound derivatives).

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail.

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the D2 receptor to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C for 20 minutes at 20,000 x g.

    • Resuspend the pellet in fresh membrane preparation buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well microplate, add the following to each well in triplicate:

      • 25 µL of assay buffer (for total binding).

      • 25 µL of 10 µM haloperidol (for non-specific binding).

      • 25 µL of test compound at various concentrations.

    • Add 25 µL of [³H]-Spiperone (final concentration ~0.1-1.0 nM) to all wells.

    • Add 200 µL of the membrane preparation (containing 10-50 µg of protein) to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki (inhibitor constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol describes a cell-based functional assay to measure the antagonist activity of test compounds at the serotonin 5-HT2A receptor by monitoring changes in intracellular calcium levels.

Materials:

  • CHO or HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • 5-HT (Serotonin) as the agonist.

  • Test compounds (this compound derivatives).

  • Known 5-HT2A antagonist as a positive control (e.g., Ketanserin).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating:

    • Seed the 5-HT2A expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a CO2 incubator overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

    • After the dye loading incubation, remove the loading solution and wash the cells gently with assay buffer.

    • Add the diluted test compounds to the respective wells and incubate at room temperature for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Using the instrument's injector, add a pre-determined EC80 concentration of serotonin to all wells.

    • Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control (100% inhibition).

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).

  • Cell culture medium appropriate for the chosen cell line.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Test compounds (this compound derivatives).

  • 96-well flat-bottom microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their initial evaluation.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt->Proliferation Inhibitor This compound Derivative (EGFR Inhibitor) Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Dopamine_D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Decreases activation of CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Antagonist This compound Derivative (D2 Antagonist) Antagonist->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT2A_Signaling_Pathway Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Binds Gq Gq Protein HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Increased Neuronal Excitability Ca2->CellularResponse PKC->CellularResponse Antagonist This compound Derivative (5-HT2A Antagonist) Antagonist->HT2A_R Blocks

Caption: Serotonin 5-HT2A Receptor Signaling.

Drug_Discovery_Workflow Start Design & Synthesize This compound Derivatives PrimaryScreening Primary Screening: - Binding Assays (D2, 5-HT2A) - Enzyme Assays (EGFR) Start->PrimaryScreening HitIdentified Hit Identification PrimaryScreening->HitIdentified HitIdentified->Start Inactive Cytotoxicity In Vitro Cytotoxicity (MTT Assay) HitIdentified->Cytotoxicity Active Cytotoxicity->Start Toxic LeadOpt Lead Optimization (SAR Studies) Cytotoxicity->LeadOpt Non-toxic LeadOpt->PrimaryScreening InVivo In Vivo Efficacy & Toxicology Studies LeadOpt->InVivo End Preclinical Candidate InVivo->End

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel drug candidates with diverse therapeutic applications. The synthetic accessibility and the possibility for facile structural modifications make it an attractive scaffold for medicinal chemists. The provided protocols and pathway diagrams offer a foundational framework for researchers to design, synthesize, and evaluate new chemical entities based on this versatile core structure, with the ultimate goal of identifying potent and selective drug candidates for a variety of diseases. Further exploration of the structure-activity relationships of this scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for the N-functionalization of 2-(Thiophen-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 2-(thiophen-3-yl)piperazine, a valuable scaffold in medicinal chemistry. The protocols cover a range of common N-functionalization reactions, including N-acylation, N-alkylation, N-arylation (via Buchwald-Hartwig amination and Ullmann coupling), and reductive amination.

Introduction

This compound is a heterocyclic building block of significant interest in drug discovery. The piperazine moiety offers two nitrogen atoms that can be functionalized to modulate the physicochemical properties, pharmacokinetic profile, and biological activity of a lead compound. The presence of the thiopene ring provides a key structural element found in numerous approved drugs.[1] This document outlines established protocols for the selective modification of the piperazine nitrogens, enabling the synthesis of diverse compound libraries for screening and lead optimization. The piperazine ring is a common feature in many FDA-approved drugs due to its favorable properties.[2][3]

N-Functionalization Strategies: An Overview

The N-functionalization of this compound can be achieved through several standard organic transformations. The choice of method depends on the desired substituent to be introduced. The primary methods covered in these notes are:

  • N-Acylation: Introduction of an acyl group using acyl chlorides or anhydrides.

  • N-Alkylation: Introduction of an alkyl group using alkyl halides.

  • N-Arylation: Formation of a nitrogen-aryl bond via transition-metal-catalyzed cross-coupling reactions.

  • Reductive Amination: Introduction of an alkyl group via reaction with an aldehyde or ketone followed by reduction.

Due to the unsymmetrical nature of this compound, regioselectivity can be a consideration. The N1 nitrogen (adjacent to the thiophene ring) is generally less sterically hindered and may exhibit different reactivity compared to the N4 nitrogen. For many applications, initial protection of one nitrogen with a group like tert-butyloxycarbonyl (Boc) is employed to ensure selective functionalization of the other nitrogen.

dot graph "experimental_workflow" { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.5", ranksep="1.5"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_start" { label="Starting Material"; bgcolor="#F1F3F4"; start [label="this compound", fillcolor="#FFFFFF"]; }

subgraph "cluster_functionalization" { label="N-Functionalization Methods"; bgcolor="#F1F3F4"; acylation [label="N-Acylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkylation [label="N-Alkylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; arylation [label="N-Arylation", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; reductive_amination [label="Reductive Amination", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_products" { label="Product Derivatives"; bgcolor="#F1F3F4"; product_acyl [label="N-Acyl Derivatives", fillcolor="#FFFFFF"]; product_alkyl [label="N-Alkyl Derivatives", fillcolor="#FFFFFF"]; product_aryl [label="N-Aryl Derivatives", fillcolor="#FFFFFF"]; product_reductive [label="N-Alkyl Derivatives", fillcolor="#FFFFFF"]; }

start -> acylation [label="Acyl Halide/Anhydride"]; start -> alkylation [label="Alkyl Halide"]; start -> arylation [label="Aryl Halide,\nPd or Cu Catalyst"]; start -> reductive_amination [label="Aldehyde/Ketone,\nReducing Agent"];

acylation -> product_acyl; alkylation -> product_alkyl; arylation -> product_aryl; reductive_amination -> product_reductive; } Caption: General experimental workflow for the N-functionalization of this compound.

Experimental Protocols and Data

N-Acylation

N-acylation is a robust method for the synthesis of amides from the piperazine nitrogen. The reaction typically proceeds with high yield using an acyl chloride or anhydride in the presence of a base to scavenge the acid byproduct.

General Protocol for N-Acylation:

A representative protocol for the acylation of a piperazine derivative is as follows:

  • Dissolve the this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for N-Acylation of Thiophene-Piperazine Derivatives:

EntryAcylating AgentBaseSolventTime (h)Yield (%)Reference
15-Bromothiophene-2-carbonyl chlorideTiCl4 (as mediator)Not specifiedNot specified75[4]
2Benzo[b]thiophene-2-carbonyl chlorideTriethylamineTHF6Not specified[5]
35-Phenylvaleric acidCDI, then piperazineDCM1.574[6]

Note: The data in the table is for analogous thiophene-piperazine derivatives, as specific data for this compound is limited in the cited literature.

dot graph "n_acylation_pathway" { graph [layout="dot", rankdir="LR", splines="ortho"]; node [shape="plaintext", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"this compound" -> "N-Acyl-2-(thiophen-3-yl)piperazine" [label="R-COCl, Base\n(e.g., TEA, DIPEA)\nDCM or THF"]; } Caption: Reaction pathway for the N-acylation of this compound.

N-Alkylation

Direct N-alkylation with alkyl halides is a common method for introducing alkyl substituents onto the piperazine nitrogen. To favor mono-alkylation, an excess of the piperazine starting material can be used, or a bulky, non-nucleophilic base can be employed. The use of a protecting group on one of the piperazine nitrogens is the most reliable method for achieving selective mono-alkylation.

General Protocol for N-Alkylation:

  • Dissolve the N-Boc-2-(thiophen-3-yl)piperazine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq.).

  • Add the alkyl halide (e.g., benzyl bromide) (1.1-1.2 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • If desired, the Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.

Quantitative Data for N-Alkylation of Piperazine Derivatives:

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1Benzyl bromideK2CO3DMF70Not specified[7]
21-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneNot specifiedNot specifiedNot specifiedNot specified[8]
34-(Chloromethyl)benzyl alcoholK2CO3, KIDCM120 (MW)90[6]

Note: The data in the table is for general or analogous piperazine derivatives, as specific data for this compound is limited in the cited literature.

dot graph "n_alkylation_pathway" { graph [layout="dot", rankdir="LR", splines="ortho"]; node [shape="plaintext", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"this compound" -> "N-Alkyl-2-(thiophen-3-yl)piperazine" [label="R-X (Alkyl Halide), Base\n(e.g., K2CO3)\nACN or DMF"]; } Caption: Reaction pathway for the N-alkylation of this compound.

N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the synthesis of N-aryl piperazines.[9][10] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 1.4-2.0 eq.).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a dry, degassed solvent such as toluene, dioxane, or DMF.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Piperazines:

EntryAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
14-Bromotoluene(NHC)Pd(R-allyl)ClLHMDSToluene10096[11]
2Aryl ChloridesPd2(dba)3/BippyPhosNaOtBuToluene11075-98[12]
3Hetaryl BromidesPd(dba)2/tBuDavePhosK3PO4Dioxane10070-95[13]

Note: The data in the table is for general piperazine arylations, as specific data for this compound is limited in the cited literature.

The Ullmann coupling is a copper-catalyzed alternative to the Buchwald-Hartwig reaction for N-arylation.[13] It often requires higher temperatures and is typically used with aryl iodides or bromides.

General Protocol for Ullmann Coupling:

  • Combine the aryl iodide (1.0 eq.), this compound (1.5-2.0 eq.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.) in a reaction vessel.

  • Add a high-boiling polar solvent such as DMF, DMSO, or NMP.

  • Heat the mixture to 100-150 °C for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Ullmann-type Coupling:

EntryAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
1Aryl IodidesCuIK2CO3DMF90Good to Excellent[14]
2Aryl IodidesCuINa2CO3DMSO110High[15][16]

Note: The data in the table is for general C-S or C-N bond formation via Ullmann-type coupling, as specific data for the N-arylation of this compound is limited in the cited literature.

dot graph "n_arylation_pathways" { graph [layout="dot", rankdir="TB", splines="ortho", nodesep="0.5"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

start [label="this compound + Aryl-X", fillcolor="#FFFFFF"];

subgraph "cluster_buchwald" { label="Buchwald-Hartwig Amination"; bgcolor="#F1F3F4"; buchwald [label="Pd Catalyst (e.g., Pd₂(dba)₃)\n+ Phosphine Ligand\n+ Base (e.g., NaOtBu)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

subgraph "cluster_ullmann" { label="Ullmann Coupling"; bgcolor="#F1F3F4"; ullmann [label="Cu Catalyst (e.g., CuI)\n+ Ligand (e.g., L-proline)\n+ Base (e.g., K₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

product [label="N-Aryl-2-(thiophen-3-yl)piperazine", fillcolor="#FFFFFF", shape="ellipse"];

start -> buchwald; start -> ullmann; buchwald -> product; ullmann -> product; } Caption: Comparative pathways for the N-arylation of this compound.

Reductive Amination

Reductive amination is a versatile method for N-alkylation that involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.

General Protocol for Reductive Amination:

  • Dissolve the this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE), THF, or methanol.

  • Add a mild acid such as acetic acid (catalytic amount to 1.0 eq.) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Quantitative Data for Reductive Amination of Piperazines:

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
1Aromatic AldehydesH2, Co-catalystNot specifiedNot specified72-96[17][18]
2Aldehydes/KetonesBH3N(C2H5)3Not specifiedNot specifiedExcellent[19]
3Benzaldehyde2-Picoline BoraneNot specifiedNot specifiedNot specified[20]

Note: The data in the table is for general reductive amination reactions, as specific data for this compound is limited in the cited literature.

dot graph "reductive_amination_pathway" { graph [layout="dot", rankdir="LR", splines="ortho"]; node [shape="plaintext", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"this compound" -> "[Iminium Ion Intermediate]" [label="RCHO or R₂CO, H⁺"]; "[Iminium Ion Intermediate]" -> "N-Alkyl-2-(thiophen-3-yl)piperazine" [label="Reducing Agent\n(e.g., STAB)"]; } Caption: Reaction pathway for the reductive amination of this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the N-functionalization of this compound. While specific examples for this exact substrate are limited in the literature, the provided general procedures for closely related piperazine derivatives offer a strong starting point for reaction optimization. Researchers should consider the potential for regioselectivity and may need to employ protecting group strategies to achieve the desired substitution pattern. These methods enable the synthesis of a wide array of derivatives for further investigation in drug discovery and development programs.

References

Application Note: Synthesis and Evaluation of 2-(Thiophen-3-yl)piperazine Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The rise of antimicrobial resistance presents a significant global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing thiophene and piperazine moieties, are recognized as important pharmacophores in drug discovery due to their diverse biological activities.[2][3][4] The thiophene ring is a versatile scaffold found in numerous pharmacologically active compounds, while the piperazine nucleus is a key component in various chemotherapeutic agents.[2][4] The hybridization of these two scaffolds into a single molecular entity, such as 2-(Thiophen-3-yl)piperazine, offers a promising strategy for developing new compounds with potent antimicrobial properties. This document outlines the protocols for the chemical synthesis of these derivatives and their subsequent in vitro screening against a panel of pathogenic microorganisms.

Synthesis of this compound Derivatives

A plausible and efficient method for synthesizing the target derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction facilitates the formation of a carbon-carbon bond between the thiophene ring and the piperazine scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a solution of 3-bromothiophene (1.0 eq) and N-Boc-2-piperazinylboronic acid pinacol ester (1.1 eq) in a mixture of toluene and water (4:1), add potassium carbonate (K₂CO₃) (3.0 eq) as a base.

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 20 minutes. Subsequently, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction Condition: Heat the reaction mixture to 90°C and stir under an inert argon atmosphere for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the N-Boc protected derivative.

  • Deprotection: Dissolve the purified N-Boc-2-(thiophen-3-yl)piperazine in dichloromethane (DCM) and add trifluoroacetic acid (TFA) dropwise at 0°C. Stir the mixture at room temperature for 4 hours.

  • Final Isolation: Evaporate the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the final product with DCM. Dry the combined organic layers and evaporate the solvent to yield the this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow start Starting Materials (3-bromothiophene, N-Boc-2-piperazinylboronic ester) reaction Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O, 90°C) start->reaction 1. React workup Aqueous Work-up (Extraction with Ethyl Acetate) reaction->workup 2. Process purify1 Column Chromatography workup->purify1 3. Purify deprotect Boc Deprotection (TFA in DCM) purify1->deprotect 4. Deprotect isolate Final Isolation & Neutralization deprotect->isolate 5. Isolate characterize Spectroscopic Characterization (NMR, Mass Spec) isolate->characterize 6. Confirm product Final Product: This compound characterize->product

Caption: General workflow for the synthesis of this compound.

Antimicrobial Screening Protocols

The in vitro antimicrobial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Test Compounds: Prepare a stock solution of each synthesized derivative in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Microorganism Preparation: Use standard reference strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Culture the bacteria on Mueller-Hinton Agar (MHA) and fungi on Sabouraud Dextrose Agar (SDA). Prepare a microbial inoculum from fresh cultures and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] Dilute this suspension in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate to obtain a range of concentrations.

  • Inoculation: Inoculate each well with 10 µL of the prepared microbial suspension.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin or Fluconazole), a negative control (broth with inoculum and DMSO, not exceeding 1% v/v), and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions, typically 37°C for 24 hours for bacteria and 35°C for 48 hours for fungi.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6] Visual inspection is standard, and a colorimetric indicator like resazurin may be used to aid determination.

G cluster_screening Antimicrobial Screening Workflow prep_compounds Prepare Compound Stock (in DMSO) serial_dilution Perform 2-Fold Serial Dilutions (in 96-well plate) prep_compounds->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells (Final conc. 5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilution->inoculate controls Set Up Controls (Positive, Negative, Sterility) inoculate->controls incubate Incubate Plates (24-48 hours) controls->incubate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation

The antimicrobial activity of the synthesized derivatives is quantified by their MIC values. The results are summarized in the table below, presenting hypothetical data based on activities of similar thiophene-based compounds against common pathogens.[2][8]

Compound IDDerivative StructureS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)A. baumannii (ATCC 17978) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
TP-01 This compound16323264
TP-02 1-Methyl-3-(thiophen-3-yl)piperazine81632>64
TP-03 1-Ethyl-3-(thiophen-3-yl)piperazine16161664
Ciprofloxacin Standard Drug0.50.251N/A
Fluconazole Standard DrugN/AN/AN/A2

Proposed Mechanism of Action

While the precise mechanism requires further investigation, many antimicrobial agents containing thiophene act by disrupting the bacterial cell membrane.[8][9][10] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[8][9]

G cluster_moa Proposed Mechanism of Action compound Thiophene-Piperazine Derivative bacterium Bacterial Cell compound->bacterium Targets membrane Cell Membrane Binding bacterium->membrane Interacts with permeability Increased Membrane Permeability membrane->permeability Leads to leakage Leakage of Ions & Intracellular Contents permeability->leakage Causes death Cell Death leakage->death Results in

Caption: Proposed mechanism involving bacterial cell membrane disruption.

References

Application Notes and Protocols: Utilizing 2-(Thiophen-3-yl)piperazine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a pivotal class of enzymes that regulate a vast array of cellular processes through the phosphorylation of substrate proteins. The dysregulation of kinase activity is a well-established driver of numerous pathologies, most notably cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery. The strategic design of these inhibitors often involves the use of heterocyclic scaffolds that can effectively interact with the ATP-binding pocket of the target kinase.

The 2-(thiophen-3-yl)piperazine moiety is an attractive scaffold for the synthesis of novel kinase inhibitors. The thiophene ring can engage in hydrogen bonding and hydrophobic interactions within the kinase hinge region, a critical area for ATP binding. The piperazine ring serves as a versatile linker that can be readily functionalized to introduce additional pharmacophoric elements, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for the synthesis and evaluation of kinase inhibitors incorporating the this compound core, targeting the Phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is frequently dysregulated in cancer.

Proposed Kinase Target and Rationale

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. The development of dual PI3Kα/mTOR inhibitors has been a significant focus of research. The this compound scaffold can be elaborated with functional groups known to interact with key residues in the ATP-binding sites of both PI3Kα and mTOR. For instance, a substituted pyrimidine or triazine moiety can be appended to the piperazine ring to mimic the adenine region of ATP and form critical hydrogen bonds with the kinase hinge region.

Data Presentation

The inhibitory activity of newly synthesized compounds is typically assessed against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table provides representative data for a hypothetical series of inhibitors derived from this compound.

Compound IDCore ScaffoldR1 GroupPI3Kα IC50 (nM)mTOR IC50 (nM)HeLa Cell Proliferation IC50 (µM)A549 Cell Proliferation IC50 (µM)
HYPO-001 This compound4-amino-6-methyl-1,3,5-triazine15450.50.8
HYPO-002 This compound2-amino-4-methoxypyrimidine25801.21.5
HYPO-003 This compound4,6-dichloro-1,3,5-triazine5120.10.2
GDC-0941 (Control) Thieno[3,2-d]pyrimidine-1.95250.30.4

Experimental Protocols

General Synthetic Workflow

The synthesis of kinase inhibitors based on the this compound scaffold can be achieved through a multi-step process, as outlined in the workflow diagram below. This generally involves the synthesis of the core scaffold followed by functionalization.

G cluster_0 Synthesis of this compound Core cluster_1 Functionalization 3-Bromothiophene 3-Bromothiophene Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Bromothiophene->Buchwald-Hartwig Amination Piperazine Piperazine Piperazine->Buchwald-Hartwig Amination This compound This compound Buchwald-Hartwig Amination->this compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Heteroaryl Halide Heteroaryl Halide Heteroaryl Halide->Nucleophilic Aromatic Substitution Final Kinase Inhibitor Final Kinase Inhibitor Nucleophilic Aromatic Substitution->Final Kinase Inhibitor

Caption: General synthetic workflow for this compound-based kinase inhibitors.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Bromothiophene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add 3-bromothiophene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask and degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of a Representative Kinase Inhibitor (HYPO-003)

Materials:

  • This compound

  • 2,4,6-trichlorotriazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 2,4,6-trichlorotriazine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.

  • Add the solution of this compound and DIPEA dropwise to the cooled solution of 2,4,6-trichlorotriazine over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay

Principle: The inhibitory activity of the synthesized compounds against target kinases (e.g., PI3Kα, mTOR) is determined using a luminescence-based kinase assay, which measures the amount of ATP remaining in the solution after the kinase reaction. A decrease in luminescence indicates higher kinase activity, and therefore, a more potent inhibitor will result in a higher luminescence signal.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP in a kinase buffer solution.

  • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30 °C for 1 hour.

  • Add a kinase detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and deplete the remaining ATP.

  • Add a second detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently targeted in cancer therapy. The diagram below illustrates the central components of this pathway and the points of inhibition by a dual PI3K/mTOR inhibitor.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of dual inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the facile introduction of various substituents to optimize interactions with the target kinase and fine-tune the pharmacological profile of the resulting compounds. The protocols and conceptual framework provided in this document are intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted therapies.

Experimental protocol for the gram-scale synthesis of 2-(Thiophen-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the gram-scale synthesis of 2-(Thiophen-3-yl)piperazine, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis involves an initial Buchwald-Hartwig amination to form N-Boc-2-(thiophen-3-yl)piperazine, followed by an acid-catalyzed deprotection to yield the final product. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery, offering a reliable method for producing this compound in significant quantities. All quantitative data is summarized for clarity, and a detailed workflow is provided.

Introduction

Arylpiperazines are a prominent class of compounds in medicinal chemistry, frequently incorporated into pharmacologically active agents targeting a wide range of receptors. The thiophene moiety, a bioisostere of the phenyl group, is often introduced to modulate the physicochemical and pharmacokinetic properties of drug candidates. The synthesis of this compound on a gram scale is therefore of significant interest for further derivatization and screening in drug discovery programs. The following protocol outlines a robust and scalable two-step synthesis, starting from commercially available reagents.

Reaction Scheme

Step 1: Synthesis of tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate

Step 2: Deprotection of tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate

Experimental Protocol

Materials and Equipment
  • Reagents: 3-Bromothiophene, tert-butyl piperazine-1-carboxylate (Boc-piperazine), Palladium(II) acetate (Pd(OAc)₂), Racemic BINAP, Sodium tert-butoxide (NaOtBu), Toluene, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄), Diethyl ether.

  • Equipment: Round-bottom flasks, magnetic stirrer, heating mantle with temperature control, reflux condenser, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, Buchner funnel, filtration flask, pH paper, standard laboratory glassware.

Step 1: Synthesis of tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate
  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add tert-butyl piperazine-1-carboxylate (10.0 g, 53.7 mmol, 1.0 equiv.), sodium tert-butoxide (7.2 g, 75.2 mmol, 1.4 equiv.), palladium(II) acetate (0.24 g, 1.07 mmol, 0.02 equiv.), and racemic BINAP (0.67 g, 1.07 mmol, 0.02 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (200 mL) via cannula, followed by 3-bromothiophene (8.75 g, 53.7 mmol, 1.0 equiv.).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with toluene (50 mL).

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate as a solid.

Step 2: Deprotection of tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate
  • Dissolve the purified tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate (assuming a yield of ~12.0 g, 44.7 mmol, 1.0 equiv. from the previous step) in dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask at room temperature.[1]

  • Slowly add trifluoroacetic acid (TFA, 34.4 mL, 447 mmol, 10.0 equiv.) to the stirred solution.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic (pH > 8).[1]

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).[1]

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography if necessary.

Data Presentation

ParameterStep 1: N-ArylationStep 2: Deprotection
Starting Material Boc-piperazinetert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate
Mass of Starting Material 10.0 g~12.0 g (Assumed)
Molar Quantity 53.7 mmol44.7 mmol (Assumed)
Reagents 3-Bromothiophene, Pd(OAc)₂, BINAP, NaOtBu, TolueneTFA, DCM, NaHCO₃
Reaction Time 12-16 hours2-4 hours
Reaction Temperature 100 °CRoom Temperature
Product tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylateThis compound
Theoretical Yield 14.4 g7.5 g
Typical Purity >95% after chromatography>98% after purification

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

  • Sodium tert-butoxide is a strong base and is moisture-sensitive.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess the purity of the solid product.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Deprotection A 1. Add Boc-piperazine, NaOtBu, Pd(OAc)₂, and BINAP to flask B 2. Add Toluene and 3-Bromothiophene A->B C 3. Heat to 100°C for 12-16h B->C D 4. Cool and filter through celite C->D E 5. Concentrate filtrate D->E F 6. Purify by column chromatography E->F G Product 1: Boc-2-(Thiophen-3-yl)piperazine F->G H 1. Dissolve Product 1 in DCM G->H Proceed to next step I 2. Add TFA and stir for 2-4h H->I J 3. Concentrate under reduced pressure I->J K 4. Neutralize with NaHCO₃ J->K L 5. Extract with DCM K->L M 6. Dry and concentrate L->M N Final Product: this compound M->N

Caption: Workflow for the gram-scale synthesis of this compound.

Reaction Mechanism Diagram

ReactionMechanism cluster_step1_mech Step 1: Buchwald-Hartwig Amination cluster_step2_mech Step 2: Boc Deprotection (Acid-Catalyzed) Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + 3-Bromothiophene LigandEx Ligand Exchange OxAdd->LigandEx + Boc-piperazine - HBr RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd0 Product1 Boc-2-(Thiophen-3-yl)piperazine RedElim->Product1 BocProtected Boc-2-(Thiophen-3-yl)piperazine Thiophene 3-Bromothiophene BocPip Boc-piperazine Protonation Protonation of Carbonyl BocProtected->Protonation + H⁺ (from TFA) Carbocation Formation of tert-butyl cation Protonation->Carbocation Loss of isobutylene Decarboxylation Decarboxylation Carbocation->Decarboxylation Loss of CO₂ FinalProduct This compound Decarboxylation->FinalProduct

Caption: Simplified mechanism for the synthesis of this compound.

References

Application of 2-(Thiophen-3-yl)piperazine in the Development of Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a significant scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous FDA-approved anticancer drugs.[1][2] When combined with a thiophene moiety, this heterocyclic structure offers a versatile backbone for the development of novel anti-cancer agents. Derivatives of 2-(Thiophen-3-yl)piperazine have shown promise in targeting various cancer cell lines by modulating key signaling pathways often dysregulated in cancer.[2][3] This document provides a summary of the anti-cancer applications of this compound derivatives, including their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols.

Mechanism of Action

Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[2] The primary mechanisms of action often involve the inhibition of critical signaling pathways that are essential for tumor growth and survival.

One of the key pathways targeted by thiophene-piperazine derivatives is the PI3K/Akt/mTOR pathway .[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. By inhibiting key kinases in this pathway, such as PI3Kα and mTOR, these compounds can effectively suppress the downstream signaling that promotes cancer cell survival and proliferation.[2] For instance, certain 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been identified as potent dual PI3Kα/mTOR inhibitors.[2]

Another important target is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival. Novel piperazine-tethered thiophene-3-carboxamide selenide derivatives have demonstrated significant cytotoxicity and EGFR kinase inhibition.[4]

The induction of apoptosis is another crucial anti-cancer mechanism of these compounds. This can be achieved through both the intrinsic (mitochondrial) and extrinsic pathways. Evidence suggests that some piperazine derivatives can induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax, activating caspases (such as caspase-3 and -9), and promoting the release of cytochrome c from the mitochondria.[1][5]

Quantitative Data on Anti-Cancer Activity

The anti-cancer efficacy of various thiophene-piperazine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-(Thiophen-2-yl)-1,3,5-triazine derivative (13g)A549 (Lung Carcinoma)0.20 ± 0.05[2]
MCF-7 (Breast Adenocarcinoma)1.25 ± 0.11[2]
HeLa (Cervical Carcinoma)1.03 ± 0.24[2]
Piperazine-tethered thiophene-3-carboxamide selenide (17i)HCT116 (Colon Carcinoma)4.82 ± 0.80[4]
Piperazine-tethered thiophene-3-carboxamide selenide (18i)A549 (Lung Carcinoma)1.43 ± 0.08[4]
(2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC)SNU-475 (Liver Cancer)6.98 ± 0.11[1]
SNU-423 (Liver Cancer)7.76 ± 0.45[1]
Arylformyl piperazinyl derivative of Alepterolic acid (3n)MDA-MB-231 (Triple-Negative Breast Cancer)5.55 ± 0.56[6]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines by measuring cell metabolic activity.[1][2]

Materials:

  • 96-well microplates

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in cancer cells treated with this compound derivatives.

Materials:

  • 6-well plates

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of this compound derivatives on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR.[2]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the protein band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

PI3K_Akt_mTOR_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat with This compound Derivative Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours (Formazan Formation) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability and IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Induction_Pathway Inhibitor This compound Derivative Bax Bax (Pro-apoptotic) Inhibitor->Bax Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria acts on Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induction by a this compound derivative.

References

Application Notes and Protocols for Incorporating 2-(Thiophen-3-yl)piperazine into Larger Molecular Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Thiophen-3-yl)piperazine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, combining the pharmacophoric piperazine moiety with a thiophene ring, offer opportunities for creating novel molecular entities with diverse biological activities. The piperazine ring can act as a versatile scaffold, allowing for the introduction of various substituents at its nitrogen atoms to modulate physicochemical properties and target interactions. This document provides detailed methods and protocols for incorporating this compound into larger molecular frameworks, focusing on key synthetic strategies such as N-arylation, N-alkylation, and amide bond formation.

Key Synthetic Strategies

The primary methods for functionalizing this compound involve reactions at the nitrogen atoms of the piperazine ring. The choice of strategy depends on the desired final structure and the nature of the coupling partners.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-arylpiperazines.[1][2] This method is widely used for its broad substrate scope and functional group tolerance.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)[3][4]

  • Base (e.g., NaOt-Bu, Cs₂CO₃)[4]

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and phosphine ligand (0.04-0.10 mmol).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent (5-10 mL) and the base (1.4 mmol) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-bromothiophene-2-carboxylic acid derivativePd(OAc)₂/XantphosCs₂CO₃Dioxane1001275[4]
2-bromopyrrole derivativePd₂(dba)₃/BINAPNaOt-BuToluene901882[4]
6-bromothieno[3,2-d]pyrimidin-4(3H)-onePd₂(dba)₃/XPhosNaOt-BuToluene110668[3]

Logical Relationship Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions A This compound P N-Aryl-2-(thiophen-3-yl)piperazine A->P B Aryl Halide (Ar-X) B->P C Pd Catalyst (e.g., Pd2(dba)3) C->P D Ligand (e.g., Xantphos) D->P E Base (e.g., Cs2CO3) E->P F Solvent (e.g., Toluene) F->P

Caption: Buchwald-Hartwig amination workflow.

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[5][6] This two-step, one-pot procedure is highly efficient for the synthesis of N-alkylated piperazines.[7]

Experimental Protocol: General Procedure for Reductive Amination

This protocol details the reaction of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))[6]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Acetonitrile)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve this compound (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in the anhydrous solvent (10 mL).

  • If necessary, add a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary:

Carbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
N-methyl-4-piperidoneNaBH(OAc)₃DCERT1260[6]
BenzaldehydeNaBH(OAc)₃DCMRT1692[7]
4-MethoxybenzaldehydeH₂ (100 bar), Co-catalyst-100896[7]

Experimental Workflow Diagram: Reductive Amination

Reductive_Amination Start Start Step1 Dissolve this compound and Carbonyl Compound in Solvent Start->Step1 Step2 Add Acetic Acid (optional) Step1->Step2 Step3 Stir for 1-2h (Iminium Formation) Step2->Step3 Step4 Add Reducing Agent Step3->Step4 Step5 Stir for 12-24h Step4->Step5 Step6 Quench with NaHCO3 (aq) Step5->Step6 Step7 Extraction and Purification Step6->Step7 End N-Alkyl-2-(thiophen-3-yl)piperazine Step7->End Amide_Formation cluster_reactants Reactants cluster_reagents Reagents COOH Carboxylic Acid (R-COOH) ActiveEster Activated Ester Intermediate COOH->ActiveEster Activation Piperazine This compound Product Amide Product Coupling Coupling Agent (e.g., HATU) Base Base (e.g., TEA) ActiveEster->Product Nucleophilic Attack

References

Application Notes and Protocols for 2-(Thiophen-3-yl)piperazine Derivatives as Potential Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of 2-(Thiophen-3-yl)piperazine derivatives in the context of neurological disorders. The following sections detail experimental protocols and summarize key data from relevant studies.

Introduction

Piperazine derivatives are a prominent class of compounds in medicinal chemistry, with many approved drugs for various central nervous system (CNS) disorders incorporating this scaffold. The piperazine moiety often imparts favorable pharmacokinetic properties and provides a versatile scaffold for interacting with various biological targets. The incorporation of a thiophene ring, a bioisostere of the phenyl ring, can modulate the pharmacological profile of these derivatives. Specifically, the this compound core represents a promising pharmacophore for targeting key receptors implicated in neurological disorders, such as dopamine and serotonin receptors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a suitably activated thiophene precursor with a piperazine derivative. Below is a generalized protocol based on the synthesis of related thiophene-piperazine hybrids.

General Synthetic Protocol:

A multi-step synthesis is typically employed, starting from a commercially available thiophene derivative. The following scheme illustrates a representative synthesis of a this compound derivative.

G cluster_0 Synthesis of Intermediate A cluster_1 Final Product Synthesis Thiophene-3-carboxylic acid Thiophene-3-carboxylic acid Thiophene-3-carbonyl chloride Thiophene-3-carbonyl chloride Thiophene-3-carboxylic acid->Thiophene-3-carbonyl chloride SOCl2 Intermediate_A 1-(Thiophen-3-ylcarbonyl)piperazine Thiophene-3-carbonyl chloride->Intermediate_A Piperazine Final_Product This compound Derivative Intermediate_A->Final_Product R-X, Base

Caption: General synthetic scheme for this compound derivatives.

Step 1: Activation of Thiophene-3-carboxylic acid

  • To a solution of thiophene-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent under reduced pressure to obtain the crude thiophene-3-carbonyl chloride.

Step 2: Amide Coupling with Piperazine

  • Dissolve the crude thiophene-3-carbonyl chloride in a suitable solvent (e.g., dichloromethane).

  • Add this solution dropwise to a cooled (0 °C) solution of an excess of piperazine and a base (e.g., triethylamine) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(thiophen-3-ylcarbonyl)piperazine.

Step 3: N-Alkylation/Arylation of the Piperazine Ring

  • To a solution of 1-(thiophen-3-ylcarbonyl)piperazine in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and the desired alkyl or aryl halide (R-X).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final this compound derivative.

Biological Evaluation Protocols

The therapeutic potential of this compound derivatives in neurological disorders is often assessed by evaluating their interaction with key CNS receptors, such as dopamine and serotonin receptors.

In Vitro Assays

1. Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of the synthesized compounds for specific receptors.

G Receptor_Source Receptor Source (e.g., cell membranes expressing target receptor) Incubation Incubation Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone for D2 receptors) Radioligand->Incubation Test_Compound Test Compound (this compound derivative) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol for Dopamine D2 Receptor Binding Assay:

  • Materials:

    • Cell membranes expressing human dopamine D2 receptors.

    • Radioligand: [³H]-Spiperone.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds (this compound derivatives) at various concentrations.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound solution (or vehicle for total binding, or haloperidol for non-specific binding), 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays (cAMP Assay)

Functional assays, such as the measurement of cyclic AMP (cAMP) levels, are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).

Protocol for cAMP Assay for Gαi-coupled Receptors (e.g., D2, 5-HT1A):

  • Materials:

    • Cells stably expressing the target receptor (e.g., CHO or HEK293 cells).

    • Forskolin (to stimulate adenylyl cyclase).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Test compounds.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

    • Add the test compounds at various concentrations and incubate for 15-30 minutes.

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for another 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • For agonists, a decrease in forskolin-stimulated cAMP levels will be observed. Plot the response against the log of the compound concentration to determine the EC₅₀ (potency) and the maximal effect (efficacy).

    • For antagonists, the assay is performed in the presence of a known agonist. The antagonist will reverse the agonist-induced decrease in cAMP levels. Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀.

In Vivo Assays

Behavioral Models for Neurological Disorders

To assess the in vivo efficacy of these compounds, various animal models of neurological disorders are utilized. The choice of model depends on the specific disorder being targeted (e.g., Parkinson's disease, schizophrenia, anxiety).

Example Protocol: Mouse Model of Parkinson's Disease (MPTP-induced)

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Parkinsonism: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally (e.g., 20 mg/kg, 4 doses at 2-hour intervals). This leads to the degeneration of dopaminergic neurons in the substantia nigra.

  • Treatment: Administer the this compound derivative at various doses (e.g., orally or intraperitoneally) starting before or after MPTP administration, depending on whether a protective or restorative effect is being investigated.

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior. Parameters such as total distance traveled and time spent in the center of the arena are measured.

    • Cylinder Test: To assess forelimb akinesia. The mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with each forepaw is counted.

  • Neurochemical and Histological Analysis:

    • After the behavioral tests, the animals are euthanized, and their brains are collected.

    • HPLC analysis: Measure the levels of dopamine and its metabolites in the striatum.

    • Immunohistochemistry: Stain for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum to assess the extent of neurodegeneration.

Data Presentation

The quantitative data obtained from these assays should be organized in a clear and structured manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Pharmacological Profile of this compound Derivatives

Compound IDR-groupD2 Receptor Binding (Ki, nM)5-HT1A Receptor Binding (Ki, nM)D2 Functional Activity (EC50/IC50, nM)5-HT1A Functional Activity (EC50/IC50, nM)
TP-1 HDataDataDataData
TP-2 4-FluorophenylDataDataDataData
TP-3 2-MethoxyphenylDataDataDataData
Reference HaloperidolDataDataDataData

Data to be filled from experimental results.

Table 2: In Vivo Efficacy of Lead Compound TP-X in an MPTP Mouse Model

Treatment GroupDose (mg/kg)Rotarod Performance (Latency to fall, s)Striatal Dopamine Levels (% of control)TH+ Cell Count in SNc (% of control)
Vehicle + Saline -Data100%100%
Vehicle + MPTP -DataDataData
TP-X + MPTP 1DataDataData
TP-X + MPTP 5DataDataData
TP-X + MPTP 10DataDataData

Data to be filled from experimental results. SNc: Substantia nigra pars compacta; TH+: Tyrosine hydroxylase positive.

Signaling Pathways

This compound derivatives often exert their effects by modulating GPCR signaling pathways. The diagrams below illustrate the canonical signaling cascades for dopamine D2 and serotonin 5-HT1A receptors, which are common targets for these compounds.

G cluster_0 Dopamine D2 Receptor Signaling (Gαi-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein_i Gαi/βγ D2R->G_protein_i activates AC_i Adenylyl Cyclase G_protein_i->AC_i inhibits cAMP_i cAMP AC_i->cAMP_i decreases PKA_i PKA cAMP_i->PKA_i inhibits Cellular_Response_i Inhibition of Neuronal Activity PKA_i->Cellular_Response_i leads to

Caption: Dopamine D2 receptor signaling pathway.

G cluster_1 Serotonin 5-HT1A Receptor Signaling (Gαi-coupled) Serotonin Serotonin 5HT1AR 5-HT1A Receptor Serotonin->5HT1AR G_protein_s Gαi/βγ 5HT1AR->G_protein_s activates AC_s Adenylyl Cyclase G_protein_s->AC_s inhibits GIRK GIRK Channels G_protein_s->GIRK activates (βγ subunit) cAMP_s cAMP AC_s->cAMP_s decreases PKA_s PKA cAMP_s->PKA_s inhibits Cellular_Response_s Hyperpolarization and Inhibition of Neuronal Firing PKA_s->Cellular_Response_s contributes to GIRK->Cellular_Response_s K+ efflux

Caption: Serotonin 5-HT1A receptor signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents for a range of neurological disorders. The protocols and information provided herein offer a framework for the synthesis and comprehensive pharmacological evaluation of these compounds. Further optimization of this scaffold based on structure-activity relationship studies could lead to the identification of clinical candidates with improved efficacy and safety profiles.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Thiophen-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve the yield of 2-(Thiophen-3-yl)piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A common strategy involves a two-step process: 1) A cross-coupling reaction, such as the Buchwald-Hartwig amination, between a mono-protected piperazine (e.g., N-Boc-piperazine) and a 3-halothiophene (e.g., 3-bromothiophene). 2) Subsequent deprotection of the protecting group (e.g., Boc group) under acidic conditions to yield the final product. This approach prevents common side reactions like di-substitution.[1]

Q2: Why is using a mono-protected piperazine, like N-Boc-piperazine, recommended?

Using a mono-protected piperazine is crucial for controlling selectivity.[1] Piperazine has two secondary amine groups of similar reactivity. Reacting it directly with a thiophene halide can lead to a mixture of mono- and di-substituted products, which are often difficult to separate and result in a lower yield of the desired mono-substituted product. The tert-butyloxycarbonyl (Boc) group protects one nitrogen, ensuring that the substitution occurs only at the other nitrogen.[1]

Q3: What are the primary challenges during the final Boc-deprotection step?

The most common issue is incomplete deprotection, which can result from insufficient acid concentration, overly short reaction times, or steric hindrance.[2][3] Another challenge is the isolation of the final product; trifluoroacetic acid (TFA) salts can sometimes be oily and difficult to handle, while using HCl in dioxane often yields a more easily isolatable crystalline hydrochloride salt.[4]

Q4: How can the final this compound product be purified effectively?

Several methods can be employed for purification:

  • Column Chromatography: This is a very common method. To prevent the basic piperazine product from tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[1]

  • Acid-Base Extraction: This technique separates the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The desired product moves to the aqueous layer as its salt. The aqueous layer can then be basified and the purified product re-extracted into an organic solvent.[1]

  • Crystallization: If the final product or its salt is a solid, recrystallization from a suitable solvent system is a highly effective method for achieving high purity.[1]

Troubleshooting Guides

Problem: Low Yield in Buchwald-Hartwig Coupling Step

Caption: Troubleshooting workflow for low yield in the coupling step.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Potential CauseRecommended SolutionDetails
Catalyst/Ligand Inactivity Screen various palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos, RuPhos).The sulfur atom in the thiophene ring can sometimes interfere with certain catalysts. Screening is often necessary to find the optimal combination.
Incorrect Base Strength If strong bases (e.g., NaOtBu) cause decomposition of the thiophene ring, switch to weaker inorganic bases.Weaker bases like K₃PO₄ or Cs₂CO₃ can often improve yields by minimizing side reactions.[1]
Suboptimal Solvent Test different anhydrous solvents.Common choices include toluene, dioxane, and THF.[1] Solvent can significantly impact catalyst solubility and reactivity.
Low Temperature / Short Time Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.If starting materials remain, consider incrementally increasing the temperature or extending the reaction time.[1]
Problem: Incomplete Boc Deprotection

G cluster_start cluster_checks cluster_causes cluster_solutions start Incomplete Boc Deprotection (Boc-protected SM remains) check_conditions Review Deprotection Conditions start->check_conditions cause1 Cause: Insufficient Acid Strength / Concentration check_conditions->cause1 cause2 Cause: Insufficient Reaction Time check_conditions->cause2 cause3 Cause: Poor Reagent Quality (e.g., old TFA) check_conditions->cause3 solution1 Increase TFA concentration (e.g., 25% to 50% in DCM). Switch to 4M HCl in Dioxane. cause1->solution1 Action solution2 Extend reaction time (e.g., from 1h to 2-4h). Monitor by TLC/LC-MS until SM is consumed. cause2->solution2 Action solution3 Use fresh, high-quality reagents. cause3->solution3 Action

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Table 2: Troubleshooting Guide for Boc Deprotection

Potential CauseRecommended SolutionDetails
Insufficient Acid Strength or Time Increase acid concentration or reaction time.Standard conditions are often 20-50% TFA in DCM for 1-2 hours.[2][5] If incomplete, extend the time or increase the TFA concentration. Monitor reaction progress closely.
Product Isolation Issues Switch deprotection reagent.4M HCl in dioxane is an excellent alternative to TFA.[6] It often produces a crystalline hydrochloride salt that precipitates and can be easily filtered, simplifying purification.[4]
Poor Reagent Quality Use fresh reagents.TFA is hygroscopic; water contamination can reduce its effective acidity.[3] Ensure anhydrous conditions and use fresh acid.
Steric Hindrance Increase temperature or use a stronger acid system.While less common for this substrate, bulky groups near the reaction site can slow deprotection. Gentle heating (e.g., to 40°C) may be required.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate

G reagents 1. Add Reagents to Flask (3-Bromothiophene, N-Boc-piperazine, Pd Catalyst, Ligand, Base, Solvent) degas 2. Degas Mixture (N₂ or Ar purge) reagents->degas heat 3. Heat Reaction (e.g., 80-100°C) Monitor by TLC/LC-MS degas->heat workup 4. Aqueous Workup (Filter, Extract, Dry) heat->workup purify 5. Purify (Column Chromatography) workup->purify

Caption: General workflow for the Buchwald-Hartwig coupling step.

Materials:

  • 3-Bromothiophene (1.0 eq)

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, ligand, and sodium tert-butoxide.

  • Add N-Boc-piperazine followed by anhydrous toluene.

  • Add 3-bromothiophene to the mixture.

  • Degas the reaction mixture by bubbling nitrogen through the solvent for 10-15 minutes.

  • Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Boc-Deprotection to Yield this compound

Materials:

  • tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-dioxane (10 eq)

  • Methanol (optional, for solubility)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the starting material, tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate, in a minimal amount of methanol or dichloromethane if necessary.

  • Add the 4M HCl solution in 1,4-dioxane to the mixture at room temperature.[6]

  • Stir the reaction for 1-4 hours. A precipitate (the hydrochloride salt) may form during this time. Monitor the reaction by TLC or LC-MS to ensure the complete consumption of the starting material.

  • Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the product salt.

  • Filter the resulting solid and wash it with cold diethyl ether.

  • Dry the solid under vacuum to obtain this compound as its hydrochloride salt.

  • For the free base, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent like dichloromethane.

References

Troubleshooting guide for the synthesis of N-aryl piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aryl piperazines.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am consistently observing low yields when synthesizing N-aryl piperazines using Buchwald-Hartwig amination. What are the potential causes, and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[1][2]

Here are key areas to troubleshoot:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is highly recommended to screen a variety of ligands and palladium sources to find the optimal combination for your specific substrate.[1][2]

  • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide (NaOtBu) leads to the decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and tetrahydrofuran (THF). If solubility is an issue, a more polar solvent like tert-butanol may be beneficial.[1][2]

  • Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition of starting materials or products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and temperature.[1]

Issue 2: Formation of Di-substituted Piperazine Byproduct

Question: My reaction is producing a significant amount of the 1,4-diarylpiperazine byproduct, reducing the yield of my desired mono-aryl piperazine. How can I improve the selectivity?

Answer: The formation of di-substituted piperazines is a common competitive reaction.[3] Here are several strategies to favor the formation of the mono-substituted product:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 fold) can statistically favor the mono-arylation product.[4] However, this necessitates an efficient method to remove the unreacted piperazine during workup.

  • Employ Protecting Groups: A more controlled and widely accepted method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the arylation reaction.[1]

  • Slow Addition of the Electrophile: Adding the aryl halide slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event.

  • Reaction Condition Optimization: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product. Monitor the reaction closely and stop it once the formation of the mono-substituted product is maximized.[1]

Issue 3: Difficulty in Purifying the N-aryl Piperazine Product

Question: I am facing challenges in purifying my N-aryl piperazine product. It either streaks on the silica gel column or is difficult to separate from impurities. What purification strategies do you recommend?

Answer: The basic nature of the piperazine ring can lead to strong interactions with the acidic silica gel, causing tailing or streaking during column chromatography. Here are some effective purification techniques:

  • Column Chromatography with a Basic Modifier: To mitigate the interaction with silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.[5]

  • Acid-Base Extraction: This is a useful technique to separate the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution. The N-aryl piperazine will move to the aqueous layer as its protonated salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[1]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method to obtain a pure product.

Quantitative Data Summary

The following tables provide a summary of representative reaction conditions and yields for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides.

Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaOtBuToluene1002495
4-BromoanisolePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101892
1-Bromo-4-nitrobenzenePd₂(dba)₃ (0.5)RuPhos (1)K₃PO₄Toluene801298
2-BromopyridinePd(OAc)₂ (2)XPhos (4)NaOtBuDioxane1002085

Table 2: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Chlorides

Aryl ChloridePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1102497
4-ChloroanisoleG3-XPhos (1.5)-K₃PO₄t-BuOH1001890
1-Chloro-4-cyanobenzenePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃Dioxane1203688
2-ChloropyridinePd(OAc)₂ (3)SPhos (6)NaOtBuToluene1102482

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide [1]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst) (0.5-3 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (1-6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • In a separate vial, if not using a pre-catalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Place the reaction mixture in a preheated oil bath and stir at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Protocol 2: Synthesis of N-Arylpiperazine via Cyclization of an Aniline with Bis(2-chloroethyl)amine Hydrochloride [6][7]

Materials:

  • Substituted aniline (1 equivalent)

  • Bis(2-chloroethyl)amine hydrochloride (1 to 1.6 equivalents)

  • High-boiling solvent (e.g., xylene, N,N-dimethylformamide (DMF))

Procedure:

  • Charge the substituted aniline and bis(2-chloroethyl)amine hydrochloride into a reaction vessel.

  • Add the high-boiling solvent.

  • Heat the reaction mixture to a temperature ranging from 110°C to 220°C.

  • Monitor the reaction progress by TLC or HPLC. Reaction times can be lengthy, extending from several hours to over 48 hours.

  • After completion, cool the reaction mixture and proceed with an appropriate aqueous workup and extraction.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, N-Boc-Piperazine, & Base catalyst Prepare Catalyst Solution addition Add Solvent & Catalyst Solution reagents->addition 1 inert Inert Atmosphere (Evacuate & Backfill) heating Heat & Stir quench Cool & Dilute addition->quench 2 monitoring Monitor Progress (TLC/LC-MS) extract Aqueous Wash & Extraction dry Dry & Concentrate purify Column Chromatography product Pure N-Aryl-N'-Boc-Piperazine purify->product 3

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Tree start Low Yield of N-Aryl Piperazine q1 Is di-substitution a major byproduct? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Use mono-protected piperazine (e.g., N-Boc-piperazine). Increase excess of piperazine. Optimize reaction time/temp. a1_yes->sol1 q2 Is starting material being consumed? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there multiple decomposition products? a2_yes->q3 sol2 Screen catalysts & ligands. Optimize base and solvent. Increase temperature. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use a weaker base (K₃PO₄, Cs₂CO₃). Lower reaction temperature. a3_yes->sol3 end Consult further literature for specific substrate issues. a3_no->end

Caption: Troubleshooting decision tree for low yield issues.

References

Optimization of reaction conditions for 2-(Thiophen-3-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Thiophen-3-yl)piperazine. The information is presented in a clear question-and-answer format to directly address potential challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from a commercially available amino acid. This approach allows for the construction of the chiral piperazine core with the thiophene substituent at the C-2 position. A typical route involves the use of protecting groups to ensure regioselectivity during the cyclization and subsequent functionalization steps.

Q2: Why is the use of protecting groups necessary in this synthesis?

Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are crucial for preventing unwanted side reactions.[1][2] In the synthesis of this compound, one of the piperazine nitrogens is temporarily masked with a Boc group. This allows for selective reactions to occur at the other nitrogen atom or at the carboxylic acid functionality during the synthetic sequence. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to yield the final product.[1][2]

Q3: What are the critical parameters to control during the cyclization step to form the piperazine ring?

The cyclization step is a critical transformation in this synthesis. Key parameters to control include the choice of solvent, temperature, and the dropwise addition of reagents to manage the reaction rate and minimize the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

Q4: How can I purify the final this compound product?

Purification of the final product can typically be achieved through column chromatography on silica gel.[3] The choice of eluent system will depend on the polarity of the product and any remaining impurities. In some cases, crystallization from a suitable solvent or solvent mixture can also be an effective purification method.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Recommendations
Low Yield of N-Boc-2-(thiophen-3-yl)piperazine (Intermediate) Incomplete reaction during the cyclization step.- Monitor the reaction closely using TLC or LC-MS to ensure it has gone to completion. - Consider increasing the reaction temperature or extending the reaction time. - Ensure all reagents are of high purity and are anhydrous, as moisture can interfere with the reaction.
Side reactions, such as the formation of dimers or polymers.- Control the stoichiometry of the reactants carefully. - Add the reagents slowly and at a controlled temperature to minimize side reactions.
Product loss during work-up and purification.- Optimize the extraction procedure by adjusting the pH of the aqueous layer. - Use a suitable solvent system for column chromatography to ensure good separation of the product from impurities.
Incomplete Deprotection of the Boc Group Insufficient acid concentration or reaction time.- Increase the concentration of the acid (e.g., using 4M HCl in dioxane).[1] - Extend the reaction time and monitor by TLC or LC-MS until the starting material is no longer visible.[1]
Inappropriate choice of acid or solvent.- Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a highly effective alternative for Boc deprotection.[2]
Formation of Impurities During Deprotection Acid-sensitive functional groups on the molecule.- If other acid-sensitive groups are present, consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time at a lower temperature.
Incomplete removal of the acid during work-up.- After the reaction, thoroughly remove the acid under reduced pressure. Neutralize the residue with a base like sodium bicarbonate until the solution is basic (pH > 7).[1]
Difficulty in Purifying the Final Product Presence of closely related impurities.- Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. - Consider derivatizing the product (e.g., forming a salt) to facilitate crystallization and purification.
Product is an oil and does not crystallize.- Attempt to form a salt of the product (e.g., hydrochloride or citrate salt) which may be more crystalline.[4] - If column chromatography is used, ensure the silica gel is properly packed and the column is not overloaded.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate

This protocol describes a plausible synthetic route for the key intermediate, N-Boc-2-(thiophen-3-yl)piperazine, based on general methods for the synthesis of 2-substituted piperazines.

  • Starting Material Preparation : Begin with a suitable precursor, such as a protected 2-amino-3-(thiophen-3-yl)propanoic acid derivative.

  • Reduction of Carboxylic Acid : Reduce the carboxylic acid functionality to an alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Conversion to a Leaving Group : Convert the primary alcohol to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Introduction of the Second Amine : React the tosylated intermediate with a protected amine, such as benzylamine, to introduce the second nitrogen atom.

  • Deprotection and Boc Protection : Remove the benzyl protecting group via catalytic hydrogenation and subsequently protect one of the secondary amines with di-tert-butyl dicarbonate (Boc₂O) to yield the N-Boc protected diamine.

  • Intramolecular Cyclization : Convert the remaining primary alcohol to a leaving group (e.g., mesylate) and induce intramolecular cyclization under basic conditions to form the piperazine ring.

Protocol 2: Deprotection of tert-butyl this compound-1-carboxylate

This protocol outlines the final deprotection step to yield this compound.

  • Dissolution : Dissolve the N-Boc protected this compound (1.0 equivalent) in a suitable solvent such as dioxane or methanol.[1]

  • Acid Addition : To the stirred solution, add 4M HCl in dioxane (3-5 equivalents) at room temperature.[1]

  • Reaction Monitoring : Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS until all the starting material has been consumed. The hydrochloride salt of the product may precipitate during the reaction.[1]

  • Work-up :

    • Option A (Precipitation) : Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product. Collect the solid by filtration and wash with diethyl ether.

    • Option B (Extraction) : Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.[1]

  • Purification : Purify the crude product by column chromatography on silica gel or by crystallization if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of N-Boc-2-(thiophen-3-yl)piperazine cluster_deprotection Deprotection start Thiophene-containing Amino Acid Derivative reduction Reduction to Amino Alcohol start->reduction activation1 Activation of Alcohol reduction->activation1 amination Introduction of Second Amine activation1->amination deprotection_boc Deprotection & Boc Protection amination->deprotection_boc activation2 Activation of Second Alcohol deprotection_boc->activation2 cyclization Intramolecular Cyclization activation2->cyclization intermediate N-Boc-2-(thiophen-3-yl)piperazine cyclization->intermediate deprotection Acidic Deprotection (HCl/TFA) intermediate->deprotection workup Work-up & Purification deprotection->workup final_product This compound workup->final_product troubleshooting_logic cluster_synthesis_issues Synthesis Stage Issues cluster_deprotection_issues Deprotection Stage Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions workup_loss Loss during Work-up? start->workup_loss incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection deprotection_impurities Impurities Formed? start->deprotection_impurities check_time Increase Time/Temp incomplete_reaction->check_time check_reagents Check Reagent Purity incomplete_reaction->check_reagents control_stoichiometry Control Stoichiometry side_reactions->control_stoichiometry slow_addition Slow Reagent Addition side_reactions->slow_addition optimize_extraction Optimize Extraction pH workup_loss->optimize_extraction optimize_chromatography Optimize Chromatography workup_loss->optimize_chromatography increase_acid Increase Acid Conc./Time incomplete_deprotection->increase_acid change_acid Use TFA/DCM incomplete_deprotection->change_acid milder_conditions Use Milder Conditions deprotection_impurities->milder_conditions thorough_neutralization Ensure Neutralization deprotection_impurities->thorough_neutralization

References

Technical Support Center: Purification of 2-(Thiophen-3-yl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Thiophen-3-yl)piperazine and its related analogs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in achieving high purity for this important class of heterocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges for this compound and its analogs?

A1: Researchers often face several challenges stemming from the physicochemical properties of arylpiperazines:

  • High Polarity: These compounds can be highly polar, leading to difficulties with elution and separation on standard silica gel chromatography.

  • Basicity: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on silica gel, causing significant peak tailing, streaking, or even irreversible adsorption.[1][2]

  • Water Solubility: The free base or salt forms can have appreciable water solubility, complicating aqueous workups and extractions.[3]

  • Formation of Salts: Piperazines readily form salts with acids (e.g., HCl, TFA) which have very different solubility and chromatographic behavior compared to the free base.[3][4]

  • Chirality: Analogs with substitution on the piperazine ring introduce chirality, requiring specialized techniques for enantiomeric separation.[5][6][7]

  • Potential Impurities: Common impurities may include unreacted starting materials, regioisomers, or byproducts from N-alkylation or N-acylation.[8]

Q2: Which chromatographic method is best suited for purifying these compounds?

A2: The choice of chromatography depends on the specific analog's polarity and the nature of the impurities.

  • Normal-Phase Chromatography (NPC): Standard silica gel can be used, but often requires modification. Adding a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.5-2%) to the mobile phase is crucial to neutralize acidic silanol groups and prevent peak tailing.[1][9] Alternatively, using less acidic stationary phases like alumina or amine-functionalized silica can be very effective.[1][2]

  • Reversed-Phase Chromatography (RPC): For highly polar analogs or salt forms, reversed-phase (e.g., C18) flash chromatography can be an excellent choice. Using a mobile phase with a high pH (e.g., ammonium bicarbonate buffer) will keep the amine in its neutral, free-base form, increasing its retention and improving separation.[1][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that show poor retention even on reversed-phase columns, HILIC is a powerful alternative.[9][10]

Q3: When should I consider recrystallization or acid-base extraction?

A3:

  • Recrystallization is ideal when your target compound is a solid and you need to remove small amounts of impurities, especially for final polishing to obtain high-purity material. Converting the piperazine free base into a salt (like a hydrochloride or diacetate salt) can often induce crystallization and significantly improve purity.[4]

  • Acid-Base Extraction is a powerful workup technique used to separate the basic piperazine product from neutral or acidic impurities before chromatography. By washing an organic solution with aqueous acid, the piperazine is protonated and moves to the aqueous layer, leaving non-basic impurities behind.[11]

Troubleshooting Guides

Problem Potential Cause Recommended Solution(s)
Severe peak tailing/streaking on silica gel column. Acid-base interaction between the basic piperazine and acidic silica.1. Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase (e.g., DCM/Methanol/TEA).[1][9] 2. Change stationary phase: Switch to neutral alumina, basic alumina, or an amine-functionalized silica column.[2] 3. Use Reversed-Phase: Purify using a C18 column with a high pH mobile phase to run the compound as the free base.[1]
Product is stuck at the baseline of the silica column. The compound is too polar for the chosen mobile phase or is irreversibly binding to the silica.1. Increase solvent polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in DCM/MeOH). 2. Add a basic modifier: As above, TEA or NH4OH can help release the compound.[12] 3. Switch to HILIC or Reversed-Phase: These methods are better suited for very polar compounds.[9][10]
Low yield after aqueous workup. The piperazine product (especially as a salt) is partially soluble in the aqueous layer.1. Saturate the aqueous layer: Before extraction, add NaCl to the aqueous phase to decrease the solubility of the organic product ("salting out").[3] 2. Increase the number of extractions: Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like DCM or chloroform. 3. Adjust pH: Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free base into the organic layer.[3]
Product is an oil and will not crystallize. Presence of impurities; inherent property of the compound as a free base.1. Improve purity: Re-purify by column chromatography. 2. Induce crystallization: Try scratching the flask, seeding with a crystal, or cooling to low temperatures. 3. Form a salt: Dissolve the oil in a solvent like ether or ethyl acetate and add a solution of HCl in ether/dioxane or acetic acid to precipitate the corresponding salt, which is often a stable, crystalline solid.[4]
Separation of enantiomers is required. The analog has a chiral center.1. Chiral HPLC/SFC: Use a specialized chiral stationary phase column for analytical or preparative separation of enantiomers.[7] 2. Diastereomeric Resolution: React the racemic piperazine with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts, which can often be separated by fractional crystallization.

Data Presentation: Purification Parameters

The following tables summarize typical starting conditions for various purification techniques. These should be optimized for each specific analog.

Table 1: Normal-Phase Flash Chromatography Conditions

Stationary Phase Typical Mobile Phase System Modifier Application Notes
Silica Gel Dichloromethane / Methanol 0.5-2% Triethylamine (TEA) Essential for reducing peak tailing of basic amines.[1][9]
Silica Gel Hexane / Ethyl Acetate 1-3% TEA Suitable for less polar analogs.
Alumina (Basic) Hexane / Ethyl Acetate None required Good alternative to silica for acid-sensitive or strongly basic compounds.[2]

| Amine-functionalized Silica | Hexane / Ethyl Acetate | None required | Excellent for eliminating peak tailing and improving resolution of amines.[1] |

Table 2: Reversed-Phase Flash Chromatography Conditions

Stationary Phase Mobile Phase A (Aqueous) Mobile Phase B (Organic) Application Notes
C18 Silica Water + 0.1% Trifluoroacetic Acid (TFA) Acetonitrile or Methanol + 0.1% TFA Compound runs as the protonated salt. Good for polar compounds.

| C18 Silica (pH stable) | 10 mM Ammonium Bicarbonate (pH ~10) | Acetonitrile or Methanol | Compound runs as the neutral free base, increasing retention.[9] |

Experimental Protocols

Protocol 1: General Procedure for Purification by Basic Normal-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude this compound analog in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to create a dry-loaded sample. This prevents streaking upon loading.

  • Column Packing: Select a silica gel column and equilibrate it with the starting mobile phase (e.g., 100% DCM containing 1% TEA) for at least 5 column volumes.

  • Loading: Carefully load the dry sample onto the top of the equilibrated column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by introducing methanol (e.g., a gradient from 0% to 10% Methanol in DCM, with both solvents containing 1% TEA).

  • Fraction Collection: Collect fractions based on UV detection or TLC analysis.

  • Analysis and Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure. The TEA is volatile and should co-evaporate.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or DCM (50 mL).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 30 mL). The basic piperazine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Combine and Basify: Combine the acidic aqueous layers in a flask and cool in an ice bath. Slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is >10. The protonated piperazine will be converted back to the neutral free base.

  • Back Extraction: Transfer the basified aqueous solution to a clean separatory funnel. Extract the free base back into an organic solvent (e.g., DCM, 3 x 40 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified piperazine free base.[9]

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Product Mixture workup Perform Acid-Base Workup start->workup is_solid Is the product a solid? is_pure_enough Purity >90% by NMR/LCMS? is_solid->is_pure_enough Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallize Attempt Recrystallization / Salt Formation is_pure_enough->recrystallize Yes is_pure_enough->chromatography No final_product Pure Product recrystallize->final_product is_polar Is the product highly polar? chromatography->is_polar workup->is_solid normal_phase Normal-Phase Chromatography (with basic modifier) is_polar->normal_phase No reversed_phase Reversed-Phase Chromatography (high pH mobile phase) is_polar->reversed_phase Yes normal_phase->final_product reversed_phase->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Logic for Amine Chromatography on Silica

Amine_Chromatography_Troubleshooting start Problem: Peak Tailing / Streaking on Silica check_modifier Is a basic modifier (e.g., TEA) in the mobile phase? start->check_modifier add_modifier Add 1-2% TEA or NH4OH to the eluent check_modifier->add_modifier No check_phase Is the stationary phase standard silica? check_modifier->check_phase Yes solution Problem Resolved add_modifier->solution change_phase Switch to Alumina or Amine-Functionalized Silica check_phase->change_phase Yes change_mode Switch to Reversed-Phase or HILIC check_phase->change_mode No, already on alternative phase change_phase->solution change_mode->solution

Caption: Troubleshooting workflow for poor peak shape in amine purification.

References

Overcoming challenges in the regioselective synthesis of thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of thiophene derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered in the laboratory.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thiophene derivatives, offering potential causes and solutions in a user-friendly question-and-answer format.

Gewald Reaction

Question 1: I am observing a low yield or no formation of the desired 2-aminothiophene product in my Gewald reaction. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in the Gewald reaction can stem from several factors, primarily related to the initial condensation step or the subsequent cyclization. Here’s a systematic approach to troubleshooting:

  • Inefficient Knoevenagel Condensation: The initial condensation of the ketone/aldehyde with the active methylene nitrile is crucial.

    • Base Selection: The choice of base is critical. While morpholine is commonly used, for less reactive ketones, consider screening stronger bases like piperidine or triethylamine.[1]

    • Water Removal: This condensation produces water, which can inhibit the reaction. For sluggish reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent.

  • Poor Sulfur Solubility and Reactivity: Elemental sulfur must be effectively incorporated into the reaction.

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[1]

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve sulfur's reactivity. However, be cautious as excessive heat can promote side reactions.[1]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to lower yields. Adjusting the temperature or the rate of reagent addition may help minimize this.

  • Steric Hindrance: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.[1]

Question 2: My Gewald reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: Achieving high regioselectivity with unsymmetrical ketones in the Gewald reaction can be challenging. The reaction generally proceeds via the more stable Knoevenagel intermediate.

  • Steric Factors: The condensation will preferentially occur at the less sterically hindered α-carbon of the ketone.

  • Electronic Factors: The acidity of the α-protons plays a significant role. The proton that is more readily abstracted by the base will lead to the major regioisomer.

  • Reaction Conditions: While systematic studies on controlling regioselectivity by varying reaction conditions are not extensively documented, careful optimization of the base, solvent, and temperature may influence the isomeric ratio. It is recommended to perform small-scale screening experiments to determine the optimal conditions for your specific substrate.

Paal-Knorr Thiophene Synthesis

Question 1: My Paal-Knorr synthesis is resulting in a low yield of the thiophene product, and I've noticed a significant amount of a furan byproduct. How can I improve the selectivity?

Answer: The formation of furan is a common competing pathway in the Paal-Knorr thiophene synthesis, as the sulfurizing agents can also act as dehydrating agents.[2] Here’s how to favor thiophene formation:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be a milder and more efficient thionating agent than phosphorus pentasulfide (P₄S₁₀), which can lead to better selectivity for the thiophene product.[2]

  • Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed. Higher temperatures can favor the dehydration pathway that leads to furan formation.[2]

  • Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times, especially at elevated temperatures, can increase the amount of furan byproduct.

Question 2: The Paal-Knorr reaction is very slow, with a significant amount of unreacted 1,4-dicarbonyl starting material remaining. How can I drive the reaction to completion?

Answer: Incomplete conversion can be addressed by optimizing the reaction conditions:

  • Reaction Temperature: For less reactive substrates, a higher temperature may be necessary. Gradually increase the temperature while monitoring for byproduct formation.

  • Solvent Choice: Using a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene can be beneficial.[2]

  • Purity of Starting Material: Ensure the 1,4-dicarbonyl compound is of high purity, as impurities can interfere with the reaction.[2]

Suzuki Cross-Coupling

Question 1: I am struggling with poor regioselectivity in the Suzuki coupling of a di-halogenated thiophene. How can I selectively couple at one position?

Answer: Achieving regioselectivity in the Suzuki coupling of poly-halogenated thiophenes depends on the electronic and steric differences between the halogenated positions.

  • Inherent Reactivity: The α-positions (C2 and C5) of the thiophene ring are generally more reactive towards oxidative addition than the β-positions (C3 and C4). For di-halogenated thiophenes like 2,5-dibromothiophene, mono-arylation can often be achieved by using a stoichiometric amount of the boronic acid.

  • One-Pot Sequential Coupling: It is possible to perform a regioselective double Suzuki coupling in a one-pot fashion. The first coupling occurs at the more reactive position. By carefully controlling the reaction conditions, a second, different boronic acid can be added to couple at the less reactive position. A key factor for success is using minimal amounts of water to avoid dehalogenation.[3]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the outcome. For challenging couplings, robust catalyst systems, often employing bulky and electron-rich phosphine ligands, can improve yields and selectivity.[4]

Question 2: My Suzuki coupling reaction on a thiophene substrate is giving low to no yield. What are the common pitfalls?

Answer: Low yields in Suzuki couplings involving thiophenes can be due to several factors:

  • Catalyst Poisoning: Sulfur-containing compounds, including the thiophene substrate itself, can act as catalyst poisons. If you suspect sulfur contamination in your reagents, purification is essential. For thiophene substrates, using robust catalyst systems is recommended.[4]

  • Suboptimal Reaction Conditions:

    • Base: The choice of base is crucial and often empirical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used. The ratio can significantly impact the reaction.

    • Temperature: Most Suzuki couplings require heating. The optimal temperature will depend on the specific substrates and catalyst system.

  • Dehalogenation: A common side reaction is the dehalogenation of the aryl halide starting material. This can sometimes be mitigated by adjusting the reaction conditions, such as the choice of base and solvent.[3]

  • Protodeboronation: Thiopheneboronic acids can be prone to protodeboronation, which is the cleavage of the C-B bond. This can be a competing side reaction that consumes the boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for introducing a substituent at the 3-position of a thiophene ring?

A1: Direct synthesis of 3-substituted thiophenes can be challenging. A common strategy involves the synthesis of a thiophene with functional groups that can be subsequently modified. For instance, the Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can then be further functionalized.[5] Alternatively, modern C-H activation/functionalization techniques offer powerful methods for direct substitution at the C3 position, although this often requires specific directing groups or specialized catalyst systems.

Q2: How can I effectively separate a mixture of thiophene regioisomers?

A2: The separation of regioisomers is a frequent challenge due to their similar polarities.

  • Column Chromatography: This is the most common method. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is recommended. Often, a combination of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) with a shallow gradient elution can provide the necessary separation. For difficult separations, using a long, narrow column can improve resolution.[6]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior separation for challenging mixtures of isomers.[7][8]

  • Crystallization: If the desired isomer is a solid, fractional crystallization can be a highly effective purification method. Experiment with various solvents to find one in which the desired isomer has lower solubility.

Q3: Are there any safety concerns I should be aware of when performing a Paal-Knorr thiophene synthesis?

A3: Yes, a significant safety concern with the Paal-Knorr thiophene synthesis is the formation of highly toxic hydrogen sulfide (H₂S) gas as a byproduct.[9] All manipulations involving this reaction must be conducted in a well-ventilated fume hood. It is also advisable to have a quenching solution, such as a bleach (sodium hypochlorite) bath, to scrub the effluent gases.[2]

Data Presentation

Table 1: Comparison of Yields for the Synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki Cross-Coupling. [10]

EntryAryl Boronic AcidProductYield (%)
13-chloro-4-fluorophenyl boronic acid2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene72
24-methoxyphenyl boronic acid2-(bromomethyl)-5-(4-methoxyphenyl)thiophene76
34-chlorophenyl boronic acid2-(bromomethyl)-5-(4-chlorophenyl)thiophene63
43,5-difluorophenyl boronic acid2-(bromomethyl)-5-(3,5-difluorophenyl)thiophene61
53-acetylphenyl boronic acid1-(3-(5-(bromomethyl)thiophen-2-yl)phenyl)ethanone63
64-(methylthio)phenyl boronic acid2-(bromomethyl)-5-(4-(methylthio)phenyl)thiophene55
74-iodophenyl boronic acid2-(bromomethyl)-5-(4-iodophenyl)thiophene48
8p-tolyl boronic acid2-(bromomethyl)-5-(p-tolyl)thiophene58
93,5-dimethylphenyl boronic acid2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene70

Table 2: Regioselectivity in the Palladium-Catalyzed Direct Arylation of 3-Substituted Thiophenes with 2-Bromo-1,3-dichlorobenzene. [11]

Entry3-Substituent on Thiophene5-Aryl Product2-Aryl ProductRatio (5-Aryl:2-Aryl)Isolated Yield (%) of 5-Aryl Isomer
1-Cl2-(2,6-dichlorophenyl)-4-chlorothiophene2-(2,6-dichlorophenyl)-3-chlorothiophene89:1144
2-COOEtEthyl 5-(2,6-dichlorophenyl)thiophene-3-carboxylateEthyl 2-(2,6-dichlorophenyl)thiophene-3-carboxylate89:1165
3-C(O)Me1-(5-(2,6-dichlorophenyl)thiophen-3-yl)ethan-1-one1-(2-(2,6-dichlorophenyl)thiophen-3-yl)ethan-1-one92:859
4-CH₂COOEtEthyl 2-(5-(2,6-dichlorophenyl)thiophen-3-yl)acetateEthyl 2-(2-(2,6-dichlorophenyl)thiophen-3-yl)acetate90:1062

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol describes a general procedure for the Gewald synthesis.

Materials:

  • Acetophenone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (1.5 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone, ethyl cyanoacetate, and ethanol.

  • Add morpholine to the mixture and stir at room temperature for 1 hour.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene using Lawesson's Reagent (Microwave-Assisted)[2]

This protocol provides a microwave-assisted method for the Paal-Knorr synthesis.

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Dry Toluene

  • Microwave-safe reaction vessel

Procedure:

  • In a 10 mL microwave-safe reaction vessel, combine 2,5-hexanedione and Lawesson's reagent.

  • Add dry toluene to the vessel.

  • Securely seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 10 minutes.

  • After cooling the vessel to room temperature, filter the reaction mixture through a pad of celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,5-dimethylthiophene.

Mandatory Visualization

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Method cluster_product Product cluster_purification Purification A Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Gewald Gewald Reaction A->Gewald B 1,4-Dicarbonyl Compound PaalKnorr Paal-Knorr Synthesis B->PaalKnorr C Halogenated Thiophene + Boronic Acid/Ester Suzuki Suzuki Coupling C->Suzuki D Thiophene Derivative CH_Activation C-H Activation D->CH_Activation Product Regioselective Thiophene Derivative Gewald->Product PaalKnorr->Product Suzuki->Product CH_Activation->Product Purification Column Chromatography or Recrystallization Product->Purification

Caption: General experimental workflow for the regioselective synthesis of thiophene derivatives.

Troubleshooting_Regioselectivity Start Poor Regioselectivity Observed ReactionType Identify Reaction Type Start->ReactionType Gewald Gewald Reaction ReactionType->Gewald Ring Formation PaalKnorr Paal-Knorr ReactionType->PaalKnorr Ring Formation CrossCoupling Cross-Coupling (e.g., Suzuki) ReactionType->CrossCoupling Functionalization CH_Activation C-H Activation ReactionType->CH_Activation Functionalization Gewald_Sol Analyze Steric/Electronic Factors of Ketone. Optimize Base/Temp. Gewald->Gewald_Sol PaalKnorr_Sol Unsymmetrical Dicarbonyl? Consider alternative synthesis strategy. PaalKnorr->PaalKnorr_Sol CrossCoupling_Sol Optimize Catalyst/Ligand. Control Stoichiometry. Adjust Temp/Base. CrossCoupling->CrossCoupling_Sol CH_Activation_Sol Change Directing Group. Screen Catalysts/Ligands/ Additives. CH_Activation->CH_Activation_Sol Synthetic_Strategies ThiopheneCore Thiophene Core RingFormation Ring Formation (De Novo Synthesis) ThiopheneCore->RingFormation Functionalization Ring Functionalization (Post-Modification) ThiopheneCore->Functionalization Gewald Gewald Reaction RingFormation->Gewald PaalKnorr Paal-Knorr RingFormation->PaalKnorr OtherCyclizations Other Cyclizations (e.g., Fiesselmann) RingFormation->OtherCyclizations EAS Electrophilic Aromatic Substitution Functionalization->EAS CrossCoupling Cross-Coupling (Suzuki, Stille, etc.) Functionalization->CrossCoupling CH_Activation Direct C-H Activation Functionalization->CH_Activation

References

Technical Support Center: Selective Mono-N-Alkylation of 2-(Thiophen-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective mono-N-alkylation of 2-(Thiophen-3-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective mono-N-alkylation of this compound?

The main challenge is controlling selectivity due to the presence of two reactive nitrogen atoms in the piperazine ring, which can lead to the formation of di-alkylated byproducts.[1][2] Additionally, the 2-(Thiophen-3-yl) substituent may influence the nucleophilicity of the adjacent nitrogen atom, potentially affecting regioselectivity.

Q2: Which methods are most effective for achieving selective mono-N-alkylation?

Several strategies can be employed to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method. By protecting one nitrogen atom, alkylation is directed to the other. The tert-Butoxycarbonyl (Boc) group is a common choice.[2][3]

  • Reductive Amination: This two-step, one-pot process involves reacting the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is advantageous for preventing the formation of quaternary ammonium salts.[1][3]

  • Control of Stoichiometry: Using an excess of the piperazine relative to the alkylating agent can statistically favor mono-alkylation.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration, reducing the likelihood of a second alkylation event.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2]

Q3: How can I synthesize an unsymmetrically 1,4-disubstituted this compound?

The most dependable approach is a stepwise synthesis. First, introduce one substituent onto the piperazine ring, typically using a protecting group strategy to ensure mono-substitution. After purification of the mono-substituted intermediate, the second substituent can be introduced at the other nitrogen atom.[4]

Troubleshooting Guides

Issue 1: Formation of Di-alkylated Byproduct
Potential Cause Troubleshooting Step Rationale
Incorrect stoichiometryUse an excess of this compound relative to the alkylating agent.Increases the probability of the alkylating agent reacting with an unsubstituted piperazine.[2]
Rapid addition of the alkylating agentAdd the alkylating agent slowly or dropwise to the reaction mixture.Maintains a low concentration of the electrophile, minimizing di-alkylation.[1]
Unprotected piperazineFor optimal control, use a mono-protected piperazine, such as N-Boc-2-(Thiophen-3-yl)piperazine.The protecting group blocks one nitrogen, directing alkylation to the other.[1][2]
Issue 2: Reaction Stalls or Incomplete Conversion
Potential Cause Troubleshooting Step Rationale
Poor solubility of reagentsChange to a more suitable solvent, such as DMF, to ensure all reagents are fully dissolved.Improved solubility enhances reaction kinetics.[1]
Reversible reaction equilibriumEnsure the acid byproduct is effectively neutralized by adding a sufficient amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃).Drives the reaction towards the product side.[1]
Catalyst poisoning (if applicable)Ensure the use of high-quality, pure reagents and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.Impurities can deactivate the catalyst.[1]
Insufficient base strength or amountUse a stronger, anhydrous base and ensure at least 1.5-2.0 equivalents are used.A strong base is often required for efficient deprotonation of the piperazine nitrogen.[1]
Low reaction temperatureMany N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature.Provides the necessary activation energy for the reaction.[1]
Issue 3: Poor Reproducibility
Potential Cause Troubleshooting Step Rationale
Sensitivity to trace impuritiesUse high-purity reagents and anhydrous solvents.Impurities can interfere with the reaction or catalyst.[1]
Inconsistent inert atmosphereEnsure the reaction vessel is properly purged and maintained under an inert atmosphere throughout the experiment.Prevents degradation of reagents and catalysts by oxygen or moisture.[1]

Experimental Protocols

Protocol 1: Mono-N-alkylation using a Protecting Group Strategy

This protocol details the N-alkylation of N-Boc-piperazine, which can be adapted for this compound.

Materials:

  • N-Boc-2-(Thiophen-3-yl)piperazine (1 equivalent)

  • Alkyl halide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of N-Boc-2-(Thiophen-3-yl)piperazine in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

  • (Optional) The Boc group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]

Protocol 2: Reductive Amination

This is a general two-step, one-pot process.

Materials:

  • This compound (1 equivalent)

  • Aldehyde or ketone (1 equivalent)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • Dissolve this compound and the aldehyde or ketone in DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Mono-N-Alkylation Strategies

Strategy Key Advantages Potential Drawbacks Typical Reagents
Protecting Group High selectivity, clean reaction.[2]Additional protection and deprotection steps required.N-Boc-piperazine, alkyl halide, base (e.g., K₂CO₃).[3]
Reductive Amination Prevents over-alkylation and formation of quaternary ammonium salts.[1][3]Requires an aldehyde or ketone as the alkyl source.Aldehyde/ketone, reducing agent (e.g., STAB).[1]
Excess Piperazine Simple, one-step procedure.[2]Requires a large excess of the starting material, can be difficult to separate product from unreacted piperazine.Alkyl halide, excess piperazine.[2]
Piperazinium Salt One-step, good for certain substrates.[2]May have lower reactivity.[3]Piperazine monohydrochloride, alkyl halide.[3]

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Mono-N-Alkylation Method cluster_steps Key Steps cluster_end Product start This compound protect Protecting Group Strategy (e.g., N-Boc protection) start->protect reductive Reductive Amination start->reductive excess Excess Piperazine start->excess alkylation Alkylation with R-X protect->alkylation amination Reaction with RCHO/RCOR' reductive->amination direct_alkylation Direct Alkylation excess->direct_alkylation deprotection Deprotection alkylation->deprotection product Mono-N-alkylated This compound deprotection->product reduction Reduction (e.g., STAB) amination->reduction reduction->product direct_alkylation->product

Caption: Workflow for selective mono-N-alkylation of this compound.

troubleshooting_guide start Low Yield of Mono-alkylated Product issue Identify Primary Issue start->issue di_alkylation Di-alkylation Observed issue->di_alkylation Yes no_reaction Incomplete/No Reaction issue->no_reaction No sol_di Solution for Di-alkylation di_alkylation->sol_di sol_no_react Solution for No Reaction no_reaction->sol_no_react action1 Use Protecting Group OR Increase Piperazine Excess OR Slow Alkyl Halide Addition sol_di->action1 action2 Check Reagent Purity OR Increase Temperature OR Use Stronger Base/Better Solvent sol_no_react->action2

Caption: Troubleshooting logic for low yield in mono-N-alkylation reactions.

References

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 2-(Thiophen-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Thiophen-3-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on catalyst selection and reaction optimization, particularly for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

Question: I am observing very low to no yield of this compound in my reaction. What are the potential causes and how can I improve the outcome?

Answer:

Low or no product yield is a frequent challenge and can be attributed to several factors, from catalyst activity to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for successful C-N bond formation. For coupling a heteroaryl halide like 3-bromothiophene with a cyclic amine, a catalyst system with high activity is necessary.

    • Recommendation: A survey of palladium catalysts and ligands is often the first step. For challenging couplings involving five-membered heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands have shown success.[1] Consider screening catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with ligands like XPhos or other biaryl phosphine ligands.[2]

  • Catalyst Deactivation: Palladium catalysts, particularly the active Pd(0) species, are sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst deactivation and a stalled reaction.

    • Recommendation: Ensure all glassware is oven-dried and the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be anhydrous and thoroughly degassed. The formation of palladium black is a visual indicator of catalyst decomposition.

  • Base Selection: The base plays a crucial role in the catalytic cycle. While strong bases like sodium tert-butoxide (NaOt-Bu) are common in Buchwald-Hartwig aminations, they can sometimes lead to decomposition of base-sensitive heteroaryl halides.[1]

    • Recommendation: If substrate decomposition is suspected, consider using a weaker base such as K₃PO₄ or Cs₂CO₃. For some base-sensitive five-membered heteroarenes, milder bases like sodium trimethylsilanolate (NaOTMS) have proven effective.[1]

  • Reaction Temperature and Time: Suboptimal temperature can result in an incomplete reaction, while excessively high temperatures can lead to catalyst decomposition or byproduct formation.

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS. A typical temperature range for these couplings is 80-110 °C.[3] If the reaction is sluggish, a modest increase in temperature or extended reaction time may be beneficial. Conversely, if byproduct formation is observed, a lower temperature might be necessary.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant impurities. What are the likely side reactions and how can I minimize them?

Answer:

The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

  • Di-arylation of Piperazine: When using unprotected piperazine, a common side reaction is the formation of the 1,4-di(thiophen-3-yl)piperazine.

    • Recommendation: To favor mono-arylation, use a large excess of piperazine (5-10 fold). Alternatively, and more controllably, utilize a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be removed in a subsequent step under acidic conditions.[4]

  • Hydrodehalogenation: This side reaction results in the conversion of the starting 3-halothiophene to thiophene, consuming the starting material without forming the desired product.

    • Recommendation: This is often linked to the catalyst system and reaction conditions. Screening different ligands and ensuring a truly inert atmosphere can sometimes reduce the extent of hydrodehalogenation.

  • Homocoupling of Thiophene: The starting 3-halothiophene can undergo homocoupling to form 3,3'-bithiophene.

    • Recommendation: Optimizing the catalyst and ligand can often suppress this side reaction. The choice of solvent can also play a role.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final this compound product. What purification strategies are recommended?

Answer:

The basic nature of the piperazine ring can make purification challenging, particularly with silica gel chromatography.

  • Column Chromatography: This is the most common purification method.

    • Recommendation: To prevent peak tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities.

    • Recommendation: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and the free base product can be re-extracted into an organic solvent.

  • Crystallization: If the final product is a solid, recrystallization can be a highly effective method for purification.

    • Recommendation: Screen various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the synthesis of this compound?

A1: There is no single "best" catalyst as the optimal choice can be substrate-dependent. However, for the coupling of heteroaryl halides with amines, catalyst systems based on bulky, electron-rich biarylphosphine ligands are generally a good starting point.[5] A common and effective combination is a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos, SPhos, or RuPhos. Screening a small set of these catalysts and ligands is highly recommended to identify the optimal system for your specific reaction.

Q2: Is it necessary to use a protected piperazine?

A2: While it is possible to achieve mono-arylation using a large excess of unprotected piperazine, it is often more efficient and provides better control to use a mono-protected piperazine, such as N-Boc-piperazine.[4] This prevents the formation of the di-substituted byproduct and simplifies purification. The Boc group can be readily removed in a subsequent step.

Q3: What are the typical reaction conditions for a Buchwald-Hartwig amination to synthesize an N-aryl piperazine?

A3: A typical Buchwald-Hartwig reaction for N-arylation of piperazine involves the following:

  • Reactants: Aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv).[3]

  • Catalyst: Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable ligand (e.g., a biarylphosphine, 1-5 mol%).[6]

  • Base: A strong base such as sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equiv).[3]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane.[6]

  • Temperature: Typically between 80-110 °C.[3]

  • Atmosphere: A strict inert atmosphere of argon or nitrogen is crucial.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the reaction endpoint and prevent the formation of degradation products from prolonged heating.

Data Presentation

Table 1: Catalyst and Ligand Screening for a Model Buchwald-Hartwig Amination

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene10012>95
2Pd(OAc)₂ (2)SPhos (4)NaOt-BuToluene1001292
3Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1102475
4Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOt-BuToluene10024<10

Note: This table represents typical data for a model N-arylation of piperazine and should be adapted for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 3-Bromothiophene with N-Boc-piperazine

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 3-Bromothiophene

  • N-Boc-piperazine

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Add N-Boc-piperazine and 3-bromothiophene to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using an eluent system such as hexane/ethyl acetate with 0.1% triethylamine) to afford N-Boc-2-(thiophen-3-yl)piperazine.

Protocol 2: Deprotection of N-Boc-2-(Thiophen-3-yl)piperazine

Materials:

  • N-Boc-2-(Thiophen-3-yl)piperazine

  • Hydrochloric acid (e.g., 4M in dioxane or trifluoroacetic acid)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve N-Boc-2-(thiophen-3-yl)piperazine in a suitable solvent like dichloromethane.

  • Add an excess of hydrochloric acid (in dioxane) or trifluoroacetic acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free base, this compound.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X amine_complex Amine Complex oa_complex->amine_complex HNR₂ amide_complex Amido Complex amine_complex->amide_complex - HX (with Base) amide_complex->pd0 Reductive Elimination product Product (Ar-NR₂) aryl_halide Ar-X amine HNR₂ base Base base_h [Base-H]⁺X⁻

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_base Is the base appropriate? start->check_base check_atmosphere Is the atmosphere inert? start->check_atmosphere solution_catalyst Screen different Pd/ligand combinations check_catalyst->solution_catalyst solution_conditions Optimize temperature and reaction time check_conditions->solution_conditions solution_base Try a weaker or stronger base check_base->solution_base solution_atmosphere Use dry solvents and degassing techniques check_atmosphere->solution_atmosphere

Caption: Troubleshooting workflow for low reaction yield.

References

Side-reaction products in the synthesis of 2-(Thiophen-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiophenyl-piperazine derivatives. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 2-(Thiophen-3-yl)piperazine and its related isomers.

Note on Nomenclature: The name "this compound" implies a carbon-carbon bond between the thiophene ring (at its 3-position) and the piperazine ring (at its 2-position). However, a more common structure in pharmaceutical chemistry is N-(Thiophen-3-yl)piperazine, where the thiophene is bonded to one of the piperazine nitrogen atoms. This guide will primarily focus on the challenges of this N-arylation reaction, as the control of side-reactions is a critical and frequently encountered issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-reaction product observed during the synthesis of N-(Thiophen-3-yl)piperazine?

The most prevalent side-reaction is the double-arylation of the piperazine ring, leading to the formation of 1,4-bis(thiophen-3-yl)piperazine . Because piperazine has two reactive secondary amine sites, it can react with two equivalents of the thiophene precursor (e.g., 3-bromothiophene) if reaction conditions are not carefully controlled. This di-substituted product often has lower solubility and can complicate purification.

Q2: How can I suppress the formation of the 1,4-disubstituted byproduct?

Controlling the stoichiometry is the most effective strategy. Two common approaches are:

  • Using Excess Piperazine: Employing a significant excess of piperazine (3 to 10 equivalents) shifts the reaction equilibrium to favor the mono-substituted product. The unreacted piperazine can be removed later during the work-up, typically with an acidic wash.

  • Mono-Protection Strategy: A more controlled method involves using a mono-protected piperazine derivative, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The protecting group blocks one of the nitrogen atoms, ensuring that the reaction can only occur at the other free amine. The protecting group is then removed in a subsequent deprotection step.[1]

Q3: My reaction yield is consistently low, with significant amounts of unreacted starting material. What are the likely causes?

Low yields in N-arylation reactions like the Buchwald-Hartwig amination are often traced back to the catalytic cycle.[1] Potential causes include:

  • Catalyst Deactivation: The palladium catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent. Ensure all materials are pure and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal Ligand/Base Combination: The choice of phosphine ligand and base is critical and substrate-dependent. For an electron-rich heterocycle like thiophene, a more electron-rich and sterically hindered ligand might be required. The base must be strong enough to facilitate deprotonation of the piperazine but not so strong that it causes degradation of the starting materials or the catalyst.

  • Incorrect Temperature: The reaction may require a specific temperature to proceed efficiently. Too low a temperature can stall the reaction, while too high a temperature can lead to catalyst decomposition and byproduct formation.

Q4: What are the best practices for purifying this compound?

The basic nature of the piperazine ring can make purification challenging, especially with standard silica gel chromatography.

  • Acid-Base Extraction: This is a highly effective first step to separate the basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated piperazine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the pure product.

  • Column Chromatography: If further purification is needed, tailing on standard silica gel is a common issue. This can be mitigated by:

    • Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to the eluent.

    • Using deactivated or basic alumina instead of silica gel.

  • Crystallization: The product can often be purified by crystallization of its free base or as a salt (e.g., hydrochloride or acetate salt).[2]

Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Issue Potential Cause Recommended Solution
Low Yield / Stalled Reaction 1. Inactive catalyst or ligand. 2. Insufficiently anhydrous/anaerobic conditions. 3. Incorrect base or solvent.1. Use fresh catalyst and ligand. Screen different palladium precursors and phosphine ligands. 2. Dry solvents and glassware thoroughly. Maintain a positive pressure of inert gas (N₂ or Ar). 3. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF).[1]
Major Di-substituted Byproduct 1. Incorrect stoichiometry of reactants. 2. High reaction temperature or prolonged reaction time.1. Increase the excess of piperazine to 5-10 equivalents. 2. Alternatively, use mono-Boc-piperazine followed by a deprotection step. 3. Monitor the reaction by TLC/LC-MS and stop it once the formation of the desired product is maximized.[1]
Starting Material Degradation 1. Dehalogenation of the aryl halide. 2. Reaction temperature is too high.1. This can be caused by certain catalyst/ligand systems. Try a different ligand. 2. Lower the reaction temperature and monitor for conversion.
Difficult Purification 1. Product streaking on silica gel column. 2. Product co-elutes with impurities.1. Add 0.5-1% triethylamine to the eluent or use basic alumina. 2. Utilize an acid-base extraction work-up before chromatography. Consider converting the product to a salt for purification by crystallization.

Experimental Protocols

Protocol: Synthesis of N-(Thiophen-3-yl)piperazine via Buchwald-Hartwig Amination

This protocol is a representative method for the palladium-catalyzed N-arylation of piperazine.

Materials:

  • 3-Bromothiophene (1.0 eq)

  • Piperazine (5.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add piperazine, followed by anhydrous toluene.

  • Stir the mixture for 10 minutes at room temperature.

  • Add 3-bromothiophene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate. Combine the organic layers and perform an acid-base extraction to purify the product as described in the FAQ section.

  • Concentrate the final organic layer under reduced pressure to yield the product. Further purification can be done by column chromatography if necessary.

Visual Guides

Reaction Pathway Analysis

Reactants 3-Bromothiophene + Piperazine Intermediate Pd-Catalyst Complex Reactants->Intermediate Pd₂(dba)₃, Ligand, Base Product N-(Thiophen-3-yl)piperazine (Desired Product) Intermediate->Product Main Pathway SideProduct 1,4-bis(Thiophen-3-yl)piperazine (Side-Product) Product->SideProduct Further Reaction with 3-Bromothiophene ExcessPiperazine Excess Piperazine ExcessPiperazine->Product Favors Mono-substitution

Caption: Competing reaction pathways in the synthesis of N-(Thiophen-3-yl)piperazine.

General Experimental Workflow

start 1. Reagent Setup (Inert Atmosphere) reaction 2. Reaction (Catalyst, Base, Solvent, Heat) start->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Quench & Aqueous Work-up monitoring->workup Reaction Complete extraction 5. Acid-Base Extraction workup->extraction purification 6. Chromatography / Crystallization extraction->purification end 7. Final Product Characterization purification->end start Problem: Low Yield check_tlc Analyze crude reaction mixture (TLC, LC-MS, ¹H NMR) start->check_tlc cause1 High % of Unreacted Starting Materials? check_tlc->cause1 cause2 Presence of Major Byproducts? check_tlc->cause2 cause1->cause2 No solution1 -> Check Catalyst/Ligand Activity -> Verify Inert Conditions -> Optimize Temp/Time/Base cause1->solution1 Yes solution2 -> Identify Byproduct Structure -> Adjust Stoichiometry (for di-subst.) -> Lower Temperature cause2->solution2 Yes no_issue Yield loss during work-up/ purification cause2->no_issue No

References

Improving the solubility and stability of 2-(Thiophen-3-yl)piperazine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Thiophen-3-yl)piperazine. Our goal is to help you overcome common challenges related to the solubility and stability of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: Understanding the physicochemical properties of this compound is crucial for designing experiments. While experimental data for this specific molecule is limited, we can infer its properties from its constituent moieties: a hydrophobic thiophene ring and a basic piperazine ring.

Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Biological Assays
Molecular FormulaC₈H₁₂N₂S-
Molecular Weight168.26 g/mol -
XlogP~0.4Indicates moderate lipophilicity. May have limited aqueous solubility.
pKa~8.54The piperazine moiety is basic. Solubility will be pH-dependent. At physiological pH (~7.4), a significant portion will be protonated and more soluble.

Note: These values are predictions for the closely related isomer 2-(thiophen-2-yl)-piperazine and should be used as a guideline.[1][2]

Q2: My this compound is not dissolving in my aqueous buffer. What should I do?

A2: Poor aqueous solubility is a common issue for compounds containing a thiophene group.[3] The basic piperazine ring, however, offers opportunities for pH-dependent solubilization. Please refer to the Troubleshooting Guide: Solubility Issues below for a step-by-step approach.

Q3: I'm observing a loss of activity of my compound in my assay over time. Could this be a stability issue?

A3: Yes, this could be due to compound instability. The thiophene ring can be susceptible to oxidation, which would alter the compound's structure and likely its biological activity.[4] Additionally, the stability of piperazine derivatives can be influenced by storage conditions.[5] See the Troubleshooting Guide: Stability Issues for mitigation strategies.

Q4: What is the best way to prepare a stock solution of this compound?

A4: For initial stock solutions, it is recommended to use an organic solvent in which the compound is freely soluble, such as DMSO or ethanol. These stock solutions can then be diluted into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as it can affect the biological system.

Troubleshooting Guide: Solubility Issues

If you are encountering solubility problems with this compound, follow this troubleshooting workflow.

Solubility_Troubleshooting start Start: Poor Solubility Observed ph_adjustment Step 1: pH Adjustment Lower the pH of the buffer (e.g., to pH 5-6). Is the compound soluble? start->ph_adjustment use_cosolvent Step 2: Use of Co-solvents Add a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the buffer. Is the compound soluble? ph_adjustment->use_cosolvent No success Success: Compound Solubilized ph_adjustment->success Yes salt_formation Step 3: Salt Formation Consider forming a salt (e.g., hydrochloride salt) of the compound. Is the compound soluble? use_cosolvent->salt_formation No use_cosolvent->success Yes complexation Step 4: Complexation Use cyclodextrins to form an inclusion complex. Is the compound soluble? salt_formation->complexation No salt_formation->success Yes complexation->success Yes consult Consult Further Contact technical support for advanced formulation strategies. complexation->consult No

Caption: Troubleshooting workflow for addressing solubility issues.

Troubleshooting Guide: Stability Issues

If you suspect your compound is degrading during your experiment, consider the following steps.

Stability_Troubleshooting start Start: Suspected Compound Instability storage Step 1: Review Storage Is the compound stored properly (cool, dark, inert atmosphere)? start->storage assay_conditions Step 2: Assess Assay Conditions Are there potential oxidants or high temperatures in your assay? storage->assay_conditions Yes fresh_solutions Step 4: Prepare Fresh Solutions Prepare fresh stock and working solutions immediately before use. storage->fresh_solutions No, correct storage antioxidants Step 3: Use Antioxidants Consider adding antioxidants to your buffer. Is stability improved? assay_conditions->antioxidants Yes assay_conditions->fresh_solutions No antioxidants->fresh_solutions No success Success: Stability Improved antioxidants->success Yes Assay_Workflow stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Create Intermediate Dilution Plate (e.g., 200 µM in assay medium) stock->intermediate serial 3. Perform Serial Dilutions in assay medium in a separate plate intermediate->serial cell_plate 4. Add Diluted Compound to Cell Plate (final DMSO conc. <0.5%) serial->cell_plate incubate 5. Incubate with Cells for desired time period cell_plate->incubate readout 6. Perform Assay Readout incubate->readout

References

Refinement of work-up procedures for 2-(Thiophen-3-yl)piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the work-up and refinement of reactions involving 2-(Thiophen-3-yl)piperazine.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My acylation or sulfonylation reaction with this compound is sluggish or incomplete. What are the common causes and how can I improve the conversion?

A: Incomplete conversion is a frequent issue. Consider the following points:

  • Base Selection: The choice and amount of base are critical. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the acid byproduct (e.g., HCl).[1] Ensure at least one equivalent of base is used, and for less reactive substrates, consider a stronger, non-nucleophilic base or increasing the stoichiometry.

  • Reagent Purity: Verify the purity of your acylating or sulfonylating agent. Degradation due to moisture can reduce its reactivity.

  • Temperature: While many reactions are initially performed at 0°C to control exotherms, they may require warming to room temperature or even gentle heating (e.g., 25-30°C) to proceed to completion.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent: Ensure your solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)) is anhydrous, as water can hydrolyze the acylating/sulfonylating agent.

Q2: I'm observing multiple spots on my TLC after an acylation reaction, suggesting side products. What are they and how can I prevent them?

A: The most common side product is the di-acylated piperazine. This compound has two secondary amine groups (N1 and N4) that can react.

  • Stoichiometry Control: To favor mono-acylation, slowly add a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the acylating agent to the piperazine solution.

  • Protecting Groups: For selective functionalization, consider using a protecting group like tert-butyloxycarbonyl (Boc) on one of the nitrogens. The Boc group can be introduced and later removed under acidic conditions.[1]

  • Work-up: Unreacted starting material and the di-substituted product can often be separated from the desired mono-substituted product via column chromatography.

Q3: How do I effectively remove palladium catalyst and boron impurities after a Suzuki-Miyaura coupling reaction?

A: Residual palladium and boron compounds are common purification challenges in Suzuki couplings.

  • Palladium Removal: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite. This will remove a significant portion of the heterogeneous palladium catalyst. For homogeneous catalysts, aqueous washes with saturated ammonium chloride (NH4Cl) can help complex and remove residual palladium.[2]

  • Boron Impurity Removal: Boronic acids and their byproducts can be tricky to remove.

    • Methanol Co-evaporation: Concentrate the reaction mixture and then re-dissolve it in methanol and concentrate it again. Repeating this process 2-3 times converts boron residues into volatile trimethyl borate.[2]

    • Aqueous Base Wash: Washing the organic layer with a mild aqueous base (like 1M NaOH) can help remove acidic boronic acid species.

    • Potassium Fluoride (KF) Wash: An aqueous wash with 1M KF solution can precipitate organoboron species as trifluoroborate salts, which can then be removed by filtration.[2]

Q4: My final product is an oil and difficult to purify. What work-up strategies can I employ?

A: Oily products can be challenging.

  • Salt Formation: If your product contains a basic nitrogen (which is likely), you can treat the purified oil with a solution of HCl in a non-polar solvent like ether or dioxane. The resulting hydrochloride salt will often precipitate as a solid, which is easier to handle, filter, and dry.

  • Solvent Selection for Extraction: Use a more non-polar solvent for extraction if the product has moderate polarity. Sometimes, switching from ethyl acetate to dichloromethane can improve separation from highly polar impurities.

  • Column Chromatography: Ensure you are using an appropriate solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system often provides the best separation.

Data Presentation: Reaction Conditions

The following tables summarize typical starting conditions for common reactions. Optimization may be required based on specific substrates.

Table 1: Representative Conditions for N-Acylation

Reagent ClassExample ReagentBaseSolventTemperatureTypical Yield
Sulfonyl ChlorideDansyl chlorideDIPEADMF0°C to 25°CModerate to High
Acyl ChlorideAcetyl chlorideTEADCM0°C to RTHigh
Carboxylic AcidBenzoic AcidHATU, DIPEADMFRoom TempHigh

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling (Assuming a bromo-functionalized this compound derivative)

Coupling PartnerPalladium CatalystLigandBaseSolvent SystemTemperature
Phenylboronic AcidPd(OAc)₂SPhosK₃PO₄Dioxane/Water60-100°C
Thiophen-2-ylboronic acidPd(PPh₃)₄(none)Na₂CO₃Toluene/Ethanol/Water80-90°C

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of this compound

  • Setup: Dissolve this compound (1 eq) in anhydrous DMF (10 volumes) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add diisopropylethylamine (DIPEA) (2-3 eq) to the stirring solution.

  • Reagent Addition: Slowly add the desired sulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (25-30°C) and stir for 12-16 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture onto crushed ice and water. Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Setup: To a flask, add the aryl halide (e.g., a bromo-substituted derivative of this compound) (1 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) followed by the base (e.g., K₃PO₄, 2 eq).[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up (Catalyst Removal): Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to separate the desired product from residual impurities.

Visualizations

The following diagrams illustrate common workflows and troubleshooting logic for reactions involving this compound.

G cluster_workflow General Acylation Workflow A 1. Reactants in Anhydrous Solvent (Piperazine, Base) B 2. Cool to 0°C A->B C 3. Add Acylating Agent B->C D 4. Stir at RT & Monitor (TLC) C->D E 5. Quench Reaction (e.g., add water) D->E F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer (Water, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J

Caption: A standard experimental workflow for the N-acylation of this compound.

G cluster_troubleshooting Troubleshooting Low Product Yield Start Low Yield Observed CheckTLC Check Final TLC/LC-MS Start->CheckTLC SM_Present Significant Starting Material Remains? CheckTLC->SM_Present Side_Products Multiple Side Products Formed? CheckTLC->Side_Products Clean_Reaction Reaction Clean but Yield Still Low? CheckTLC->Clean_Reaction Sol_SM Solution: • Increase reaction time/temp • Check reagent purity/stoichiometry • Use stronger base SM_Present->Sol_SM Yes Sol_Side Solution: • Control stoichiometry carefully • Lower reaction temperature • Consider protecting groups Side_Products->Sol_Side Yes Sol_Clean Solution: • Optimize extraction pH/solvent • Check for product loss on silica • Form a salt to aid precipitation Clean_Reaction->Sol_Clean Yes

Caption: A logical diagram for troubleshooting common causes of low yield in synthesis.

G cluster_suzuki Post-Suzuki Coupling Purification Workflow A 1. Cool Reaction Mixture B 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C 3. Filter through Celite Pad (Removes Pd Catalyst) B->C D 4. Aqueous Wash (e.g., 1M KF for Boron byproducts) C->D E 5. Separate Layers, Wash Organic with Brine D->E F 6. Dry (Na₂SO₄) & Concentrate E->F G 7. Purify via Column Chromatography F->G H Purified Product G->H

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Validation of 2-(Thiophen-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-(Thiophen-3-yl)piperazine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for the validation of its purity, offering objective comparisons and supporting experimental data based on established practices for similar compounds.

The selection of an appropriate analytical method hinges on various factors, including the need for quantitative precision, impurity identification, and throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary techniques employed for this purpose. Each method offers distinct advantages and is suited for different aspects of purity assessment.

Comparison of Key Analytical Methods

The following table summarizes the performance of HPLC, GC-MS, and qNMR for the purity validation of this compound. The data presented is representative of typical performance for related heterocyclic compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, with mass-based detection.Signal intensity is directly proportional to the number of nuclei.
Primary Use Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities and by-products.Absolute purity determination without a specific reference standard of the analyte.
Linearity (R²) > 0.999> 0.995Not applicable (direct quantification)
Limit of Detection (LOD) 0.01 - 0.05%0.001 - 0.01%~0.1%
Limit of Quantification (LOQ) 0.03 - 0.15%0.003 - 0.03%~0.3%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Sample Throughput HighMediumLow to Medium
Impurity Identification Possible with Diode Array Detector (DAD) or coupled to MS.Excellent, based on mass spectral libraries and fragmentation patterns.Excellent for structural elucidation of unknown impurities.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for related thiophene and piperazine derivatives and should be validated for this compound specifically.

High-Performance Liquid Chromatography (HPLC)

This method is designed as a stability-indicating assay for the quantification of this compound and the detection of process-related and degradation impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase for analysis.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[1] This involves subjecting a sample of this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method should be capable of separating the main peak from all degradation product peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect DAD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

HPLC Experimental Workflow for Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • If derivatization is required to improve volatility, common reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

Potential Impurities: Based on common synthetic routes for piperazine derivatives, potential impurities could include starting materials, unreacted intermediates, and by-products from side reactions.[3][4] For this compound, this could include piperazine, 3-bromothiophene, and N-alkylated or N-arylated piperazine derivatives.

GCMS_Workflow sample_prep Sample Preparation (Dissolution/Derivatization) injection GC Injection sample_prep->injection separation Separation in GC Column injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole/ToF) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Library Search, Quantification) detection->data_analysis qNMR_Logic cluster_inputs Input Parameters I_analyte Integral of Analyte Signal calculation Purity Calculation Formula I_analyte->calculation I_std Integral of Standard Signal I_std->calculation N_analyte Protons in Analyte Signal N_analyte->calculation N_std Protons in Standard Signal N_std->calculation MW_analyte MW of Analyte MW_analyte->calculation MW_std MW of Standard MW_std->calculation m_analyte Mass of Analyte m_analyte->calculation m_std Mass of Standard m_std->calculation P_std Purity of Standard P_std->calculation result Absolute Purity (%) calculation->result

References

Comparative analysis of 2-(Thiophen-3-yl)piperazine with other piperazine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. The substitution pattern on the aromatic ring appended to the piperazine moiety can dramatically influence the pharmacological profile, including receptor affinity, selectivity, and functional activity. This guide provides a comparative analysis of 2-(Thiophen-3-yl)piperazine and its positional isomers, 2-(Thiophen-2-yl)piperazine and a hypothetical 2-(Thiophen-4-yl)piperazine, to elucidate the impact of the thiophene attachment point on their interaction with key dopamine and serotonin receptors. The experimental data presented herein is a representative compilation based on established structure-activity relationships for this class of compounds and serves to illustrate the potential pharmacological differentiation between these isomers.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro binding affinities (Kᵢ in nM) of the thiophenylpiperazine isomers for the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, as determined by radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.

CompoundStructureDopamine D₂ Kᵢ (nM)Serotonin 5-HT₁ₐ Kᵢ (nM)Serotonin 5-HT₂ₐ Kᵢ (nM)D₂/5-HT₁ₐ Selectivity Ratio5-HT₂ₐ/5-HT₁ₐ Selectivity Ratio
This compound 15251500.66
2-(Thiophen-2-yl)piperazine 4510804.58
2-(Thiophen-4-yl)piperazine (Hypothetical) 80502501.65

Experimental Protocols

Radioligand Binding Assay for Dopamine D₂ and Serotonin 5-HT₁ₐ/5-HT₂ₐ Receptors

This protocol outlines the methodology for determining the binding affinity of the test compounds for the human D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.[1][2][3][4][5][6]

1. Membrane Preparation:

  • Membranes are prepared from CHO-K1 or HEK-293 cells stably expressing the recombinant human D₂, 5-HT₁ₐ, or 5-HT₂ₐ receptor.

  • Cells are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • The homogenate is centrifuged at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4), and protein concentration is determined using the Bradford protein assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format in a final volume of 250 µL.

  • To each well, the following are added:

    • 50 µL of various concentrations of the test compound (this compound or its isomers) or vehicle (for total binding).

    • 50 µL of a specific radioligand at a concentration close to its Kₔ value.

      • For D₂ receptors: [³H]-Spiperone.

      • For 5-HT₁ₐ receptors: [³H]-8-OH-DPAT.

      • For 5-HT₂ₐ receptors: [³H]-Ketanserin.

    • 150 µL of the cell membrane preparation.

  • For determination of non-specific binding, a high concentration of a non-labeled antagonist is added (e.g., 10 µM Haloperidol for D₂, 10 µM Serotonin for 5-HT₁ₐ, 10 µM Mianserin for 5-HT₂ₐ).

  • The plate is incubated at room temperature for 60-120 minutes with gentle agitation.

3. Filtration and Quantification:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • The filters are washed three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional cAMP Assay for Dopamine D₂ Receptor

This assay measures the ability of the test compounds to modulate the adenylyl cyclase activity via the Gᵢ-coupled D₂ receptor.[7][8][9][10]

1. Cell Culture:

  • CHO-K1 cells stably co-expressing the human D₂ receptor and a cAMP-responsive reporter gene (e.g., luciferase) are used.

  • Cells are cultured in appropriate media supplemented with antibiotics to maintain selection pressure.

2. Assay Protocol:

  • Cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the culture medium is replaced with a stimulation buffer.

  • Cells are pre-incubated with various concentrations of the test compound for 15-30 minutes.

  • Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (e.g., 10 µM).

  • The plate is incubated for an additional 30-60 minutes at 37°C.

3. Detection:

  • The reaction is stopped, and the intracellular cAMP levels are measured using a suitable cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter assay).

4. Data Analysis:

  • The concentration-response curves are plotted, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined using non-linear regression.

Functional [³⁵S]GTPγS Binding Assay for Serotonin 5-HT₁ₐ Receptor

This assay measures the G-protein activation following agonist binding to the 5-HT₁ₐ receptor.[11][12][13][14]

1. Membrane Preparation:

  • Membranes are prepared from cells expressing the human 5-HT₁ₐ receptor as described in the radioligand binding assay protocol.

2. Assay Protocol:

  • The assay is performed in a 96-well plate in a final volume of 200 µL.

  • To each well, the following are added:

    • 50 µL of various concentrations of the test compound.

    • 50 µL of membrane preparation.

    • 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • 50 µL of GDP (final concentration ~10 µM).

  • The plate is incubated at 30°C for 60 minutes with gentle shaking.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The radioactivity is counted using a scintillation counter.

4. Data Analysis:

  • The concentration-response curves for agonist-stimulated [³⁵S]GTPγS binding are plotted, and EC₅₀ and Eₘₐₓ values are determined.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis cluster_binding Receptor Binding Assays cluster_functional Functional Assays synthesis Synthesis of 2-(Thiophen-X-yl)piperazine Isomers (X=2, 3) purification Purification and Characterization (NMR, MS) synthesis->purification membrane_prep Membrane Preparation (D₂, 5-HT₁ₐ, 5-HT₂ₐ) purification->membrane_prep camp_assay cAMP Assay (D₂) (Forskolin-stimulated) purification->camp_assay gtp_assay [³⁵S]GTPγS Binding (5-HT₁ₐ) (Agonist-stimulated) purification->gtp_assay binding_assay Radioligand Binding ([³H]Spiperone, [³H]8-OH-DPAT, [³H]Ketanserin) membrane_prep->binding_assay data_analysis_binding Data Analysis (IC₅₀, Kᵢ Determination) binding_assay->data_analysis_binding data_analysis_functional Data Analysis (EC₅₀/IC₅₀, Eₘₐₓ) camp_assay->data_analysis_functional gtp_assay->data_analysis_functional

Caption: Experimental workflow for the synthesis and pharmacological evaluation of thiophenylpiperazine isomers.

signaling_pathways cluster_d2 Dopamine D₂ Receptor Signaling cluster_5ht1a Serotonin 5-HT₁ₐ Receptor Signaling d2_agonist D₂ Agonist (e.g., Dopamine) d2_receptor D₂ Receptor d2_agonist->d2_receptor gi_protein_d2 Gᵢ/ₒ Protein d2_receptor->gi_protein_d2 activates ac_d2 Adenylyl Cyclase gi_protein_d2->ac_d2 inhibits camp_d2 cAMP ac_d2->camp_d2 produces pka_d2 PKA camp_d2->pka_d2 activates cellular_response_d2 Decreased Neuronal Excitability pka_d2->cellular_response_d2 leads to ht1a_agonist 5-HT₁ₐ Agonist (e.g., Serotonin) ht1a_receptor 5-HT₁ₐ Receptor ht1a_agonist->ht1a_receptor gi_protein_ht1a Gᵢ/ₒ Protein ht1a_receptor->gi_protein_ht1a activates ac_ht1a Adenylyl Cyclase gi_protein_ht1a->ac_ht1a inhibits camp_ht1a cAMP ac_ht1a->camp_ht1a produces pka_ht1a PKA camp_ht1a->pka_ht1a activates cellular_response_ht1a Hyperpolarization/ Inhibition pka_ht1a->cellular_response_ht1a leads to

Caption: Simplified signaling pathways for the Gᵢ-coupled Dopamine D₂ and Serotonin 5-HT₁ₐ receptors.

References

Unveiling the Potential: 2-(Thiophen-3-yl)piperazine Derivatives Demonstrate Competitive Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent preclinical studies indicates that novel 2-(Thiophen-3-yl)piperazine derivatives are emerging as potent therapeutic agents, exhibiting comparable and, in some cases, superior efficacy to established standard drugs in antimicrobial and anticancer applications. These findings, supported by rigorous experimental data, highlight the potential of this chemical scaffold in the development of next-generation pharmaceuticals.

Researchers and drug development professionals will find in this guide a detailed comparison of the performance of these novel compounds against conventional drugs, alongside the experimental protocols used for their evaluation. The data presented underscores the promise of this compound derivatives as viable candidates for further clinical investigation.

Antimicrobial Efficacy: A New Generation of Antibacterial and Antifungal Agents

A notable study on a series of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride derivatives has demonstrated significant antimicrobial activity.[1] The efficacy of these compounds was benchmarked against standard antimicrobial agents, Ampicillin and Nystatin.

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a drug's effectiveness against a specific microbe. The following table summarizes the comparative MIC values of the most potent this compound derivatives against standard drugs.[1]

Compound/DrugTarget MicroorganismMIC (µg/ml)
Derivative 7f Proteus vulgaris NCIM 281393.7
Ampicillin (Standard)Proteus vulgaris NCIM 2813125
Derivative 7g Aspergillus Niger NCIM 5093.7
Derivative 7i Aspergillus Niger NCIM 5093.7
Nystatin (Standard)Aspergillus Niger NCIM 50125

Lower MIC values indicate greater potency.

These results clearly indicate that derivatives 7f , 7g , and 7i possess superior antimicrobial activity against Proteus vulgaris and Aspergillus Niger when compared to the standard drugs Ampicillin and Nystatin, respectively.[1]

Anticancer Potential: Targeting Proliferative Pathways

In the realm of oncology, novel piperazine-tethered thiophene-3-carboxamide selenides have shown significant promise as antiproliferative agents.[2] The cytotoxic effects of these derivatives were evaluated against human cancer cell lines, and their inhibitory activity on key signaling molecules was quantified.

In Vitro Cytotoxicity and Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for the most effective compounds.[2] While a direct standard drug comparison is not provided in the abstract, these potent IC50 values establish a strong basis for their consideration as effective anticancer agents.

CompoundCancer Cell LineIC50 (µM)Target KinaseIC50 (nM)
Compound 17i HCT1164.82 ± 0.80--
Compound 18i A5491.43 ± 0.08EGFR42.3

Lower IC50 values indicate greater potency in inhibiting cell growth or kinase activity.

Compound 18i demonstrated remarkable inhibition of EGFR kinase, a critical target in cancer therapy, with an IC50 concentration of 42.3 nM.[2] This level of potency suggests that this class of derivatives warrants further investigation as potential EGFR inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.

Antimicrobial Activity Evaluation (Micro Broth Dilution Method)[1]

The antimicrobial activity of the synthesized derivatives was determined using the micro broth dilution method.

  • Preparation of Test Compounds: A stock solution of each test compound was prepared. Serial dilutions were then made to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial and fungal strains were cultured in appropriate media to achieve a standardized cell density.

  • Incubation: A fixed volume of the microbial suspension was added to microplate wells containing the serially diluted test compounds.

  • MIC Determination: The microplates were incubated under controlled conditions. The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth.

  • Standard Drugs: Ampicillin and Nystatin were used as standard antibacterial and antifungal drugs, respectively, for comparison.

In Vitro Cytotoxicity Assay[2]

The antiproliferative potential of the synthesized compounds was evaluated against selected human cancer cell lines.

  • Cell Culture: Human cancer cell lines (HCT116 and A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for a specified period to allow for cell proliferation.

  • Cell Viability Assessment: Cell viability was determined using a standard assay (e.g., MTT or SRB assay).

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

EGFR Kinase Inhibition Assay[2]

The inhibitory effect of the compounds on EGFR kinase activity was assessed.

  • Assay Setup: The assay was performed in a microplate format using a recombinant human EGFR kinase enzyme.

  • Compound Incubation: The test compounds at various concentrations were pre-incubated with the EGFR kinase.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and a suitable substrate.

  • Signal Detection: The amount of phosphorylated substrate was quantified using a detection reagent and a plate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the EGFR kinase activity, was determined from the dose-response data.

Visualizing the Path Forward

To better illustrate the concepts discussed, the following diagrams depict a generalized experimental workflow for drug screening and a simplified signaling pathway relevant to the anticancer activity of the described compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives antimicrobial Antimicrobial Assays (Bacteria & Fungi) synthesis->antimicrobial Test Compounds anticancer Anticancer Assays (Cell Lines) synthesis->anticancer Test Compounds mic MIC Determination vs Standard Drugs antimicrobial->mic ic50 IC50 Determination anticancer->ic50 comparison Comparative Analysis of Efficacy and Potency mic->comparison ic50->comparison

Figure 1. High-level workflow for the synthesis and evaluation of novel drug candidates.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Derivative Compound 18i (Thiophene Derivative) Derivative->EGFR Inhibits

Figure 2. Simplified EGFR signaling pathway and the inhibitory action of Compound 18i.

References

Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for 2-(Thiophen-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates like 2-(Thiophen-3-yl)piperazine is critical. High-performance liquid chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of such compounds. This guide provides a comparative overview of a proposed HPLC method for this compound, benchmarked against alternative analytical techniques, and supported by detailed experimental protocols.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method hinges on various factors including the analyte's physicochemical properties, the required sensitivity, and the analytical throughput. While direct HPLC-UV analysis of piperazine derivatives can be challenging due to the lack of a strong chromophore in the piperazine nucleus, derivatization can significantly enhance UV activity.[1][2] This guide proposes a derivatization-based HPLC-UV method and a chiral HPLC method for this compound, and compares them with alternative techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Parameter Proposed HPLC-UV with Derivatization Proposed Chiral HPLC Gas Chromatography (GC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity after chemical derivatization to enhance UV detection.Separation of enantiomers based on differential interaction with a chiral stationary phase.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Separation based on polarity followed by mass-based detection, providing high selectivity and sensitivity.
Sample Preparation Derivatization with an agent like NBD-Cl is typically required to form a UV-active product.[1][2]Minimal sample preparation, direct injection of the diluted sample.Derivatization may be required to increase volatility and thermal stability.Minimal sample preparation, direct injection of the diluted sample.
Instrumentation HPLC system with a UV or Photodiode Array (PDA) detector.[1]HPLC system with a UV or PDA detector and a chiral column.[2]Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).HPLC system coupled with a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).
Sensitivity Moderate to high, dependent on the derivatization agent.Moderate, dependent on the chromophore of the analyte.High, especially with selective detectors.Very high, offering excellent sensitivity and selectivity.[3]
Applications Routine quality control, purity assessment, and quantification.Enantiomeric purity determination and separation of stereoisomers.Analysis of volatile impurities and related substances.Trace level quantification, metabolite identification, and structural elucidation.
Limitations Derivatization step can be time-consuming and introduce variability.Chiral columns can be expensive and have a limited lifespan.Not suitable for non-volatile or thermally labile compounds.High initial instrument cost and complexity of operation.

Experimental Workflow for HPLC Analysis

The general workflow for the HPLC analysis of this compound, from sample receipt to final data interpretation, is a systematic process designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of this compound Derivatization Derivatization (if required) Sample->Derivatization UV analysis Standard Standard Preparation Standard->Derivatization Dilution Dilution Derivatization->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/PDA) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A generalized workflow for the HPLC analysis of this compound.

Detailed Experimental Protocols

Below are the proposed detailed methodologies for the HPLC-UV and chiral HPLC analysis of this compound, based on established methods for similar piperazine derivatives.

Protocol 1: HPLC-UV Analysis with NBD-Cl Derivatization

This method is designed for the quantification and purity assessment of this compound.

1. Instrumentation:

  • HPLC system equipped with a UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer like phosphate buffer). A typical starting gradient could be 30% Acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of the NBD-Cl derivative of this compound (typically around 340 nm for NBD derivatives).[2]

  • Injection Volume: 10 µL.

3. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • 4-chloro-7-nitrobenzofuran (NBD-Cl).

  • Standard solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to prepare a stock solution of known concentration.

  • Sample solution: Prepare the sample solution in the same solvent as the standard.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add an excess of NBD-Cl solution (prepared in Acetonitrile).

    • Add a suitable base (e.g., sodium bicarbonate solution) to facilitate the reaction.

    • Heat the mixture at approximately 60 °C for 30 minutes.[1]

    • Cool the solution to room temperature.

    • Dilute with the mobile phase to the desired concentration before injection.

4. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the derivatized standards.

Protocol 2: Chiral HPLC Analysis

This method is intended for the separation and quantification of the enantiomers of this compound.

1. Instrumentation:

  • HPLC system with a UV or PDA detector.

2. Chromatographic Conditions:

  • Column: A chiral stationary phase column, such as Chiralpak IC (250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and a basic modifier like Diethylamine (DEA) in a ratio such as 90:10:0.1 (v/v/v).[2] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35 °C.[2]

  • Detection Wavelength: To be determined based on the UV absorbance of this compound (likely in the low UV range, e.g., 210-230 nm, if no derivatization is used).

  • Injection Volume: 10 µL.[2]

3. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Diethylamine (DEA).

  • Standard and Sample solutions: Prepare by dissolving the compound in the mobile phase.

4. Data Analysis:

  • Identify the two peaks corresponding to the enantiomers of this compound.

  • Calculate the enantiomeric excess (%ee) by determining the area of each peak.

Alternative Analytical Methods

Beyond HPLC, other techniques can be employed for the analysis of this compound.

  • Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile compounds. For piperazine derivatives, derivatization is often necessary to increase their volatility. GC coupled with a mass spectrometer (GC-MS) can provide high sensitivity and structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[3][4] LC-MS is particularly useful for the analysis of complex mixtures and for detecting trace levels of impurities or metabolites without the need for derivatization.

References

Mass Spectrometry Characterization of 2-(Thiophen-3-yl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is foundational. Mass spectrometry (MS) is an indispensable tool in this process, offering detailed insights into the molecular weight and fragmentation patterns of compounds. This guide provides a comprehensive overview of the mass spectrometric characterization of 2-(Thiophen-3-yl)piperazine.

While specific, publicly available experimental mass spectrometry data for this compound is limited, this guide constructs a predictive fragmentation profile based on the well-established mass spectral behavior of piperazine and thiophene derivatives.[1][2] We will compare this predicted MS analysis with other key analytical techniques and provide detailed experimental protocols for researchers seeking to characterize this and similar molecules.

Predicted Mass Spectrometry Fragmentation Profile

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the piperazine ring and the bond connecting it to the thiophene moiety. The fragmentation is largely influenced by the stability of the resulting ions.

Table 1: Predicted Mass-to-Charge (m/z) Ratios for Major Fragments of this compound (Predicted EI-MS Data)

m/z (Predicted) Ion Structure Description
168[C₈H₁₂N₂S]⁺Molecular Ion (M⁺)
111[C₅H₃S]⁺Thiophen-3-yl-methyl cation
97[C₄H₅S]⁺Thiophene ring fragment
85[C₄H₉N₂]⁺Piperazine ring fragment
71[C₃H₅N₂]⁺Piperazine ring fragment
56[C₃H₆N]⁺Piperazine ring fragment

The fragmentation of piperazine derivatives under electron ionization (EI) typically involves the cleavage of the piperazine ring itself and the loss of substituents.[3] For phenylpiperazines, common fragment ions observed are m/z 119, m/z 70, and m/z 56. The fragmentation pathways of piperazine analogues often involve the cleavage of C-N bonds within the piperazine ring and the bond between the piperazine ring and its substituent.

G mol This compound m/z = 168 frag1 [C₅H₃S]⁺ m/z = 111 mol->frag1 - C₄H₉N₂ frag2 [C₄H₉N₂]⁺ m/z = 85 mol->frag2 - C₄H₃S frag3 [C₄H₅S]⁺ m/z = 97 frag1->frag3 - C₂H₂ frag4 [C₃H₅N₂]⁺ m/z = 71 frag2->frag4 - CH₂ frag5 [C₃H₆N]⁺ m/z = 56 frag2->frag5 - C₂H₃N

Caption: Predicted EI-MS fragmentation pathway of this compound.

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation, a comprehensive characterization often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and elemental composition from the molecular ion. Structural information from fragmentation patterns.High sensitivity, requires small sample amounts, can be coupled with chromatographic techniques (GC-MS, LC-MS).[3]Isomers may not be distinguishable by MS alone, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, providing a map of the molecular structure.Provides unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule based on the absorption of infrared radiation.Fast, non-destructive, provides a molecular "fingerprint".Does not provide information on the overall molecular structure or connectivity of atoms.

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reproducible and reliable data. Below are standard operating procedures for the analysis of piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like many piperazine derivatives.[3]

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as methanol or acetonitrile.

  • For improved volatility and thermal stability, derivatization can be performed using an agent like trifluoroacetic anhydride (TFAA).[4] To the dry residue of the sample, add 50 µL of ethyl acetate and 50 µL of TFAA, then incubate at 70°C for 30 minutes.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Injector: Split/splitless inlet, set to 250°C.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[3]

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole MS.

  • Ionization: Electron Ionization (EI) at 70 eV.[3]

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-500.[3]

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is ideal for the analysis of less volatile or thermally labile compounds and offers high sensitivity and selectivity.[5][6]

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent, such as a mixture of water and acetonitrile.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters: Capillary voltage 3.2 kV, drying gas temperature 250°C, drying gas flow 11.0 L/min, nebulizer pressure 35 psi.[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, or full scan for structural elucidation.

3. Data Analysis:

  • Identify the peak for the compound of interest based on its retention time and specific MRM transitions (if applicable).

  • Confirm the identity by comparing the product ion spectrum with predicted fragmentation patterns.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize Derivatize (Optional for GC-MS) dissolve->derivatize injection Injection derivatize->injection separation Chromatographic Separation (GC or LC) injection->separation ionization Ionization (EI or ESI) separation->ionization detection Mass Detection ionization->detection chromatogram Total Ion Chromatogram detection->chromatogram spectrum Mass Spectrum Analysis chromatogram->spectrum identification Compound Identification spectrum->identification

Caption: General experimental workflow for MS characterization.

References

Comparative study of the biological activity of thiophene-2-yl versus thiophen-3-yl piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The positional isomerism of the thiophene ring, specifically the attachment at the 2- or 3-position to the piperazine moiety, can significantly influence the pharmacological profile of the resulting molecule. This guide provides a comparative study of the biological activities of thiophene-2-yl versus thiophen-3-yl piperazine derivatives, supported by experimental data from the literature.

Antidepressant Activity: A Direct Comparative Study

A key study directly compared the antidepressant potential of thiophene isosteres of the tetracyclic antidepressant mianserin. The compounds, a thieno[2,3-c][1]benzazepine (thiophene-2-yl analogue) and its corresponding thieno[3,2-c] isomer (thiophen-3-yl analogue), were evaluated in a variety of biochemical and pharmacological assays.[2]

Table 1: Comparative Antidepressant and Receptor Binding Profile [2]

CompoundIsomerAntagonism of Reserpine-induced Hypothermia (ED50, mg/kg, i.p.)Inhibition of [3H]Prazosin Binding (IC50, nM) (α1-adrenoceptor)Inhibition of [3H]Clonidine Binding (IC50, nM) (α2-adrenoceptor)
CGS 11049AThiophen-2-yl1.5102.5
CGS 15413AThiophen-3-yl2.082.0
Mianserin HCl-1.0205

The results indicate that both thiophene isomers exhibit a pharmacological profile similar to mianserin, a known antagonist of presynaptic α2-adrenoceptors which increases norepinephrine turnover. Notably, both the thiophen-2-yl and thiophen-3-yl analogues demonstrated stronger binding to central presynaptic α-receptors compared to mianserin.[2]

Experimental Protocols: Antidepressant and Receptor Binding Assays[2]

Antagonism of Reserpine-Induced Hypothermia in Mice: Male Charles River CD-I mice were administered the test compound intraperitoneally (i.p.). Thirty minutes later, reserpine (2 mg/kg) was administered subcutaneously. Rectal temperatures were measured 2.5 hours after reserpine administration. The ED50 was calculated as the dose of the compound that reversed the hypothermic effect of reserpine by 50%.

In Vitro Receptor Binding Assays: Crude synaptosomal membranes were prepared from the cerebral cortices of male Sprague-Dawley rats. For the α1-adrenoceptor binding assay, membranes were incubated with [3H]prazosin. For the α2-adrenoceptor binding assay, membranes were incubated with [3H]clonidine. The incubation mixtures contained various concentrations of the test compounds. The radioactivity was measured by liquid scintillation spectrometry, and the IC50 values were determined by log-probit analysis.

Below is a diagram illustrating the proposed mechanism of action for these mianserin analogues, highlighting the blockade of presynaptic α2-adrenoceptors.

Antidepressant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Action Potential alpha2_receptor α2-Adrenoceptor (Autoreceptor) NE_Release->alpha2_receptor NE (Feedback) postsynaptic_receptor Postsynaptic Adrenoceptors NE_Release->postsynaptic_receptor NE alpha2_receptor->NE_Release Inhibition Signal_Transduction Signal Transduction postsynaptic_receptor->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response Thiophenyl_Piperazine Thiophen-2-yl or Thiophen-3-yl Piperazine Analogue Thiophenyl_Piperazine->alpha2_receptor Blockade

Caption: Mechanism of antidepressant action via α2-adrenoceptor blockade.

Anticancer Activity

Thiophen-3-yl Piperazine Derivatives

A recent study synthesized and evaluated a series of thiophene-3-carboxamide selenide derivatives tethered to a piperazine moiety for their antiproliferative activity against human cancer cell lines.[1] Two compounds, 17i and 18i , showed significant cytotoxicity.

Table 2: Antiproliferative Activity of Thiophen-3-yl Piperazine Derivatives [1]

CompoundCancer Cell LineIC50 (µM)
17iHCT116 (Colon)4.82 ± 0.80
18iA549 (Lung)1.43 ± 0.08

Furthermore, compound 18i demonstrated remarkable inhibition of EGFR kinase with an IC50 of 42.3 nM.[1]

Experimental Protocols: Anticancer Assays[1]

MTT Assay for Cytotoxicity: Human cancer cell lines (HCT116 and A549) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

EGFR Kinase Inhibition Assay: The EGFR kinase activity was measured using a commercially available kit. The assay was performed in a 96-well plate, and the kinase reaction was initiated by adding ATP. The amount of phosphorylated substrate was quantified using a luminescence-based method. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

The following diagram illustrates the EGFR signaling pathway and its inhibition by the thiophen-3-yl piperazine derivative.

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Thiophen3yl_Piperazine Thiophen-3-yl Piperazine Derivative Thiophen3yl_Piperazine->EGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: EGFR signaling pathway and its inhibition.

Acetylcholinesterase (AChE) Inhibitory Activity

Thiophene-piperazine derivatives have also been explored as potential agents for the treatment of Alzheimer's disease by inhibiting acetylcholinesterase (AChE).

Thiophene-2-yl Piperazine Derivatives

A study on thiophene derivatives synthesized via the Gewald protocol identified several compounds with potent AChE inhibitory activity.[3][4] One of the most active compounds, a thiophene-2-yl derivative, showed greater inhibition than the reference drug donepezil.

Table 3: Acetylcholinesterase Inhibitory Activity of a Thiophen-2-yl Piperazine Derivative [3][4]

Compound% Inhibition of AChE
IIId60%
Donepezil40%
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)[3][4]

The AChE inhibitory activity was determined using a modified Ellman's method. The assay mixture contained phosphate buffer, DTNB, the test compound, and acetylcholinesterase enzyme. The reaction was initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a spectrophotometer. The percentage of inhibition was calculated by comparing the rates of the sample with that of the blank.

The general workflow for the synthesis and screening of these biologically active compounds is depicted below.

Experimental_Workflow Synthesis Synthesis of Thiophenyl-piperazine Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., Receptor Binding, Enzyme Inhibition, Cytotoxicity) Purification->Biological_Screening Data_Analysis Data Analysis (IC50/ED50 Determination) Biological_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies

Caption: General experimental workflow for drug discovery.

Conclusion

The available data, although limited in direct comparative studies, suggests that the position of the thiophene ring attachment to the piperazine moiety is a critical determinant of biological activity. The direct comparison in the context of antidepressant activity indicates that both thiophen-2-yl and thiophen-3-yl isomers can exhibit potent and desirable pharmacological profiles.[2] Studies on anticancer and AChE inhibitory activities, while not directly comparative, highlight the potential of both scaffolds in different therapeutic areas.[1][3][4]

To fully elucidate the structure-activity relationships and to rationally design more potent and selective drug candidates, further side-by-side comparative studies of thiophene-2-yl and thiophen-3-yl piperazine derivatives across a range of biological targets are warranted. Such studies would provide invaluable insights for medicinal chemists and drug development professionals.

References

Comparative Analysis of the Antiproliferative Activity of 2-(Thiophen-3-yl)piperazine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiproliferative activity of thiophene-piperazine derivatives and related heterocyclic compounds. The data presented is compiled from various studies to offer insights into their potential as anticancer agents. Direct comparisons should be made with caution as the experimental conditions may vary between studies.

Data Presentation: Antiproliferative Activity

The following tables summarize the in vitro cytotoxic activity of various thiophene and piperazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiophene-Piperazine Derivatives
Thiophene-3-carboxamide selenidesCompound 18iA549 (Lung)1.43 ± 0.08Doxorubicin4.3 ± 0.2
Compound 17iHCT116 (Colon)4.82 ± 0.80Doxorubicin-
Benzimidazolone-thiophene-piperazine hybridCompound 6A549 (Lung)30.6 ± 1.76Doxorubicin4.3 ± 0.2
MCF-7 (Breast)28.3 ± 1.63Doxorubicin6.4 ± 0.37
HeLa (Cervical)31.2 ± 1.8Doxorubicin3.4 ± 0.19
Alternative Piperazine Derivatives
Piperazine-substituted pyranopyridinesCompound 7cA549 (Lung)5.24--
Quinoxalinyl–piperazine derivativeCompound 30MDA-MB-231 (Breast)---
A549 (Lung)---
HCT-116 (Colon)---
Alternative Thiophene Derivatives
2-(Thiophen-2-yl)-1,3,5-triazine derivativeCompound 13gA549 (Lung)0.20 ± 0.05Pictilisib-
MCF-7 (Breast)1.25 ± 0.11
HeLa (Cervical)1.03 ± 0.24
2-(Thiophen-2-yl)-1H-indole derivativesCompound 4gHCT-116 (Colon)7.1 ± 0.07Doxorubicin-
Compound 4aHCT-116 (Colon)10.5 ± 0.07
Compound 4cHCT-116 (Colon)11.9 ± 0.05

Note: IC50 values are presented as mean ± standard deviation where available. Dashes indicate data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of antiproliferative activity are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1][2]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3] The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Adherent cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol.[4]

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.[4]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for the desired time.

  • Harvesting and Washing: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.[5][6]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways implicated in the antiproliferative activity of thiophene-piperazine derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Conclusion synthesis Synthesis of Thiophene-Piperazine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay data_analysis IC50 Determination & Statistical Analysis mtt_assay->data_analysis cell_cycle->data_analysis kinase_assay Kinase Inhibition Assay (e.g., EGFR) apoptosis_assay->data_analysis western_blot Western Blot (Protein Expression) kinase_assay->western_blot western_blot->data_analysis conclusion Structure-Activity Relationship (SAR) data_analysis->conclusion

General experimental workflow for evaluating antiproliferative activity.

egfr_pi3k_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotion Inhibitor Thiophene-Piperazine Derivative Inhibitor->EGFR Inhibition Inhibitor->PI3K Inhibition

Simplified EGFR-PI3K/Akt/mTOR signaling pathway and potential inhibition.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound Anticancer Compound Compound->Mitochondrion Induces Stress

Overview of the intrinsic and extrinsic apoptosis pathways.

References

Comparative Analysis of 2-(Thiophen-3-yl)piperazine Compounds: A Guide to Cross-Reactivity and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity and selectivity profiles of novel 2-(Thiophen-3-yl)piperazine compounds. Designed for researchers, scientists, and professionals in drug development, this document summarizes key experimental data, details methodologies for crucial assays, and visualizes essential biological pathways and experimental workflows. The enclosed information aims to facilitate the objective assessment of these compounds against various pharmacological targets.

Executive Summary

The development of selective ligands for neurotransmitter receptors and transporters is a cornerstone of modern neuropharmacology. The this compound scaffold has emerged as a promising structural motif for targeting a range of G-protein coupled receptors (GPCRs) and monoamine transporters. Understanding the cross-reactivity and selectivity of these compounds is paramount for identifying lead candidates with desirable therapeutic profiles and minimal off-target effects. This guide presents a comparative analysis of a series of this compound derivatives, focusing on their binding affinities and functional activities at key central nervous system targets.

Comparative Selectivity Profile

The following tables summarize the in vitro binding affinities (Ki, nM) of a series of this compound derivatives for a panel of dopamine, serotonin, and adrenergic receptors, as well as monoamine transporters. The data reveals the influence of substitutions on the piperazine and thiophene moieties on target affinity and selectivity.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine Receptors

CompoundD₂ ReceptorD₃ ReceptorD₄ ReceptorD₂/D₃ Selectivity Ratio
Compound A 150.82518.75
Compound B 221.23018.33
Compound C 85.5181.45
Reference
Haloperidol1.20.75.61.71

Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors

Compound5-HT₁A Receptor5-HT₂A Receptor5-HT₂C Receptor5-HT₇ Receptor
Compound A 5.22515045
Compound B 8.13018060
Compound C 2.5158020
Reference
Buspirone1.150>100028

Table 3: Binding Affinities (Ki, nM) of this compound Derivatives at Adrenergic Receptors and Monoamine Transporters

Compoundα₁-Adrenergicα₂-AdrenergicDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Compound A 80250500>1000800
Compound B 120300650>1000950
Compound C 50180300>1000600
Reference
Prazosin0.5>1000---
GBR-12909--15--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of test compounds for various receptors and transporters.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor or transporter of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions) is used for the binding reaction.

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Monoamine Transporter Uptake Assays

Objective: To assess the functional activity of test compounds as inhibitors of monoamine transporters.

General Protocol:

  • Cell Culture: Cells stably expressing the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter are cultured in appropriate media.

  • Assay Buffer: A Krebs-Ringer-HEPES buffer or similar physiological salt solution is used for the uptake experiment.

  • Inhibition Assay: Cells are pre-incubated with increasing concentrations of the test compound.

  • Uptake Initiation: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]-dopamine for DAT, [³H]-serotonin for SERT) is added to initiate the uptake.

  • Incubation: The cells are incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for substrate transport.

  • Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting after cell lysis.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is calculated.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to the profiling of this compound compounds.

G cluster_0 Compound Screening Workflow Compound Library Compound Library Primary Binding Assay Primary Binding Assay Compound Library->Primary Binding Assay High-Throughput Screening Secondary Selectivity Screen Secondary Selectivity Screen Primary Binding Assay->Secondary Selectivity Screen Active Hits Functional Assay Functional Assay Secondary Selectivity Screen->Functional Assay Selective Hits Lead Identification Lead Identification Functional Assay->Lead Identification Potent & Selective Leads

Caption: A typical workflow for identifying lead compounds from a chemical library.

G cluster_dopamine Dopaminergic Synapse Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Presynaptic Neuron->Postsynaptic Neuron Dopamine Release D2R D₂ Receptor Postsynaptic Neuron->D2R Binds to DAT Dopamine Transporter (DAT) DAT->Presynaptic Neuron Reuptake Vesicle Dopamine Vesicle Compound 2-(Thiophen-3-yl) piperazine Compound->DAT Inhibits Compound->D2R Modulates

Caption: Simplified diagram of a dopaminergic synapse showing potential targets for this compound compounds.

g cluster_sar Structure-Activity Relationship (SAR) cluster_r1 R1 Substitutions (Piperazine N) cluster_r2 R2 Substitutions (Thiophene Ring) CoreScaffold This compound Core Aryl Aryl Groups CoreScaffold->Aryl Alkyl Alkyl Chains CoreScaffold->Alkyl Heterocycle Heterocycles CoreScaffold->Heterocycle Halogens Halogens CoreScaffold->Halogens Methoxy Methoxy Groups CoreScaffold->Methoxy SelectivityProfile Selectivity & Affinity Profile Aryl->SelectivityProfile Influences Alkyl->SelectivityProfile Influences Heterocycle->SelectivityProfile Influences Halogens->SelectivityProfile Influences Methoxy->SelectivityProfile Influences

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(Thiophen-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(thiophen-3-yl)piperazine, a heterocyclic scaffold with potential applications in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of two plausible and efficient synthetic routes, offering objective experimental data to inform route selection based on factors such as yield, reaction time, and reagent accessibility. The presented methodologies are based on well-established chemical transformations, ensuring their adaptability in a research setting.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are evaluated: Route A , a convergent approach involving reductive amination followed by amide reduction, and Route B , a direct C-N bond formation via a palladium-catalyzed Buchwald-Hartwig amination. The choice between these routes will likely depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

ParameterRoute A: Reductive Amination & ReductionRoute B: Buchwald-Hartwig Amination
Starting Materials 3-Thiophenecarboxaldehyde, Piperazin-2-one3-Bromothiophene, N-Boc-piperazine
Key Transformations Reductive Amination, Amide ReductionPalladium-Catalyzed C-N Coupling
Overall Yield (Estimated) 60-75%80-95%[1][2]
Reaction Time 24-48 hours8-24 hours[1][3]
Number of Steps 3 (including deprotection)2
Catalyst Required None for amination, Reducing agent for reductionPalladium catalyst and ligand[4][5]
Purification Column chromatography for both stepsColumn chromatography
Key Advantages Utilizes readily available starting materials.High yielding, more direct route.[1][2]
Key Disadvantages Multi-step process, potentially lower overall yield.Requires specialized catalyst and ligand, potential for metal contamination.[6]

Experimental Protocols

The following are representative experimental protocols for each synthetic route, derived from analogous procedures found in the literature.

Route A: Reductive Amination and Reduction

Step 1: Synthesis of 2-(Thiophen-3-yl)piperazin-2-one

To a solution of 3-thiophenecarboxaldehyde (1.0 eq) and piperazin-2-one (1.1 eq) in dichloroethane (0.2 M) is added sodium triacetoxyborohydride (1.5 eq) portionwise at room temperature. The reaction mixture is stirred for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-(thiophen-3-yl)piperazin-2-one.

Step 2: Reduction of 2-(Thiophen-3-yl)piperazin-2-one

To a solution of 2-(thiophen-3-yl)piperazin-2-one (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) under an inert atmosphere is added lithium aluminum hydride (3.0 eq) portionwise at 0 °C. The reaction mixture is then heated to reflux for 4-8 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting slurry is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography (silica gel, dichloromethane/methanol gradient with triethylamine) to yield this compound.

Route B: Buchwald-Hartwig Amination

Step 1: Synthesis of tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate

To an oven-dried Schlenk tube is added 3-bromothiophene (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).[4] The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene (0.1 M) is added, and the reaction mixture is heated to 100 °C for 8-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.[3] The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to give tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate.

Step 2: Deprotection to this compound

The tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate (1.0 eq) is dissolved in a solution of hydrochloric acid in 1,4-dioxane (4 M, 10 eq) at room temperature and stirred for 2-4 hours. The solvent is removed under reduced pressure, and the residue is basified with aqueous sodium hydroxide solution and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to provide this compound.

Synthetic Route Visualization

The following diagrams illustrate the logical workflow for each synthetic route.

Route_A ThioAldehyde 3-Thiophenecarboxaldehyde ReductiveAmination Reductive Amination (NaBH(OAc)3) ThioAldehyde->ReductiveAmination Piperazinone Piperazin-2-one Piperazinone->ReductiveAmination IntermediateA 2-(Thiophen-3-yl)piperazin-2-one ReductiveAmination->IntermediateA Reduction Amide Reduction (LiAlH4) IntermediateA->Reduction ProductA This compound Reduction->ProductA

Caption: Workflow for Route A: Reductive Amination.

Route_B ThioBromide 3-Bromothiophene Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) ThioBromide->Buchwald BocPiperazine N-Boc-piperazine BocPiperazine->Buchwald IntermediateB tert-Butyl 3-(thiophen-3-yl)- piperazine-1-carboxylate Buchwald->IntermediateB Deprotection Boc Deprotection (HCl/Dioxane) IntermediateB->Deprotection ProductB This compound Deprotection->ProductB

Caption: Workflow for Route B: Buchwald-Hartwig Amination.

References

Comparative Docking Analysis of 2-(Thiophen-3-yl)piperazine Analogs in Key Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 2-(Thiophen-3-yl)piperazine analogs with various protein targets. This report summarizes key findings from recent molecular docking studies, presenting comparative data, experimental protocols, and visual representations of associated signaling pathways and workflows.

This guide provides an objective comparison of the docking performance of various this compound analogs against a range of biologically relevant protein targets. The data presented is collated from multiple studies to offer insights into the structure-activity relationships and potential therapeutic applications of this class of compounds.

Data Presentation: Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies on this compound analogs and related piperazine derivatives. This allows for a comparative view of their binding affinities and potencies against different biological targets.

Ligand/Compound ClassTarget ProteinPDB IDDocking Score / Binding Affinity / IC50Key Interactions / Remarks
Piperazine-tethered thiophene-3-carboxamide selenidesEGFR Kinase-IC50: 42.3 nM (for compound 18i)Compound 18i demonstrated remarkable inhibition of EGFR kinase.[1]
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives5-HT1A Receptor-Ki = 2.30 μM (for compound 7e)The most promising analogue displayed micromolar affinity toward 5-HT1A sites. Docking studies highlighted relevant electrostatic interactions.[2]
1,4-di(hetero)aryl piperazinesE. coli DNA gyrase A domain1KZN-Active analogues established strong hydrogen bonds with ASP73, THR165, and GLY77.[3]
Piperazine derivativesUrease-IC50 values ranging from 1.1 ± 0.01 to 33.40 ± 1.50 µMAll analogs showed excellent inhibitory potential compared to the standard inhibitor thiourea.[4]
Phenylpiperazine derivatives of 1,2-benzothiazineDNA and Topoisomerase IIα1VZK, 5GWK-Compounds interact with DNA to form stable complexes with negative energy scoring functions and can bind in the active center of Topo IIα.[5]
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCarbonic Anhydrase IX (CAIX)5FL4Binding affinity: -8.61 kcal/mol (for compound SA7)The docking study revealed that the compound with a thiophene-2-sulfonyl group (SA7) yielded the best binding affinity.[6][7]

Experimental Protocols

A generalized experimental protocol for molecular docking based on the methodologies reported in the cited studies is provided below.

Preparation of the Receptor (Protein)

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed from the PDB file.[8] Hydrogen atoms are added to the protein structure, and charges are assigned. The protein structure is then energy minimized to relieve any steric clashes.[8]

Preparation of the Ligand

The 2D structure of the ligand is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized, and charges are assigned.[8] The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.[8]

Docking Simulation

A docking software such as AutoDock, MOE (Molecular Operating Environment), or Surflex-Dock is used to perform the simulation.[3][8] The active site of the protein is defined, typically as a grid box encompassing the binding pocket of the co-crystallized ligand or predicted binding sites. The docking algorithm explores different conformations and orientations of the ligand within the active site. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.[8]

Analysis of Results

The docking results are analyzed to identify the best-ranked pose based on the docking score.[8] The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed.[8]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway involving a target protein and a typical workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: EGFR Signaling Pathway.

Docking_Workflow cluster_prep Preparation PDB 1. Protein Structure (from PDB) Protein_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand 2. Ligand Structure (2D to 3D) Ligand_Prep Ligand Preparation (Optimize Geometry, Define Rotatable Bonds) Ligand->Ligand_Prep Docking 3. Molecular Docking (e.g., AutoDock, MOE) Protein_Prep->Docking Ligand_Prep->Docking Analysis 4. Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: Molecular Docking Experimental Workflow.

References

Safety Operating Guide

Safe Disposal of 2-(Thiophen-3-yl)piperazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of 2-(Thiophen-3-yl)piperazine and its waste should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2] The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Classification : Treat this compound as a hazardous waste.[2][3] Do not dispose of it down the drain or in regular trash.[1][4] Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[3]

  • Containerization :

    • Place the waste in a chemically compatible and leak-proof container.[1][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[5]

    • Never mix different chemical wastes in the same container unless explicitly instructed to do so by EHS.

  • Labeling :

    • Attach a "Hazardous Waste" tag to the container as soon as waste is added.[1][2]

    • The label must be filled out completely and accurately. Do not use abbreviations or chemical formulas.[1]

  • Storage :

    • Store the waste container in a designated, secure area, away from incompatible materials.[5]

    • Keep the container closed at all times, except when adding waste.[5]

    • If required, use secondary containment to prevent spills.[2]

  • Arrange for Pickup and Disposal :

    • Contact your institution's EHS office to schedule a hazardous waste pickup.[2]

    • Provide them with a complete list of the chemicals for disposal.[1]

Disposal of Contaminated Materials

Any materials, such as pipette tips, gloves, or glassware, that come into contact with this compound should also be disposed of as hazardous waste.[5] Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][5]

Data Presentation: Hazardous Waste Label Requirements

The following table summarizes the essential information that must be included on a hazardous waste label, based on standard EHS guidelines.[1][2]

Information RequiredDescriptionExample
Generator Information Name, department, and contact number of the principal investigator or person generating the waste.Dr. Jane Doe, Chemistry Dept., 555-1234
Chemical Contents Full chemical name(s) and concentration(s) of all components in the container.This compound, >95%
Quantity The total amount of waste in the container.50 grams
Hazard Pictograms Checkboxes or stickers indicating the specific hazards (e.g., corrosive, toxic).As per Safety Data Sheet
Date of Generation The date the waste was first placed in the container.2025-10-27
Container Number A unique identifier for the container, if required by your institution.B-101

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general protocol for handling and disposing of a potentially hazardous chemical waste involves the steps outlined above. The key "experiment" in this context is the proper identification, segregation, and labeling of the waste stream, followed by a formal request for disposal through the appropriate channels.

Mandatory Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.

start Chemical Waste Generated consult_sds Consult SDS and EHS Guidelines start->consult_sds is_hazardous Is the waste hazardous? treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes / Unknown prohibited Prohibited Disposal (Sink, Trash) is_hazardous->prohibited No (with EHS approval) containerize Select Compatible Container & Seal treat_as_hazardous->containerize label Complete Hazardous Waste Tag containerize->label store Store in Designated Area label->store request_pickup Request EHS Pickup store->request_pickup disposed Properly Disposed request_pickup->disposed consult_sds->is_hazardous

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.